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Foundational

DMNPE-Caged ATP Diammonium Salt: Mechanistic Insights and Protocols for Spatiotemporal Control of Purinergic Signaling

Executive Summary In the study of fast-acting purinergic receptors (such as P2X and P2Y families) and the development of ATP-fueled bionanodevices, standard mechanical perfusion systems often fall short. A typical fast-p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the study of fast-acting purinergic receptors (such as P2X and P2Y families) and the development of ATP-fueled bionanodevices, standard mechanical perfusion systems often fall short. A typical fast-perfusion system achieves a 20–80% solution exchange in 30 to 80 milliseconds[1]. For receptors like P2X3, which exhibit activation rise times of approximately 20 milliseconds, this mechanical delay obscures the true kinetic properties of the ion channel[1].

To bypass this limitation, researchers utilize photolabile nucleotide analogs—specifically, caged compounds. DMNPE-caged ATP diammonium salt is a biologically inert derivative of ATP that, upon exposure to ultraviolet (UV) light, rapidly releases bioactive ATP. As a Senior Application Scientist, I have structured this guide to provide a comprehensive understanding of the physicochemical properties, photolysis mechanisms, and self-validating experimental protocols required to successfully implement DMNPE-caged ATP in your assays.

Chemical Profile and Quantitative Specifications

DMNPE-caged ATP is engineered by esterifying the terminal gamma-phosphate of ATP with a 1-(4,5-dimethoxy-2-nitrophenyl)ethyl (DMNPE) blocking group[2]. This modification completely abolishes the molecule's ability to bind to purinergic receptors or act as a substrate for ATPases until the cage is photolytically cleaved.

Table 1: Physicochemical Properties of DMNPE-Caged ATP Diammonium Salt
PropertySpecificationOperational Significance
Chemical Name Adenosine 5'-triphosphate P"-[1-(4,5-dimethoxy-2-nitrophenyl)ethyl] ester diammonium saltThe DMNPE group provides superior absorption at ~360 nm compared to standard NPE cages[2].
Molecular Weight 750.44 g/mol (Base)Crucial: Batch-specific MW varies due to hydration. Always recalculate molarity based on the Certificate of Analysis (CoA).
Formula C₂₀H₂₇N₆O₁₇P₃ · 2NH₃Diammonium salt form ensures optimal aqueous solubility for physiological buffers.
Quantum Yield 0.07 (at ~347–355 nm)Dictates the efficiency of photolysis; requires high-intensity flash lamps or lasers to achieve a sufficient concentration jump[3].
Molar Extinction ~4300 L/mol/cmHigh absorption cross-section ensures efficient photon capture during the UV flash[3].
Storage -20°C (Powder), Protect from lightPrevents spontaneous hydrolysis. Solutions should be aliquoted and stored at -80°C[4].

Mechanistic Principles of Photolysis

The efficacy of DMNPE-caged ATP relies on the precise quantum mechanics of the photoremovable protecting group. When the DMNPE moiety is irradiated with UV light (optimally between 355 nm and 370 nm), the 2-nitro group absorbs the photon energy[2][3].

This excitation triggers an intramolecular rearrangement, forming a transient aci-nitro intermediate[5][6]. The decay of this intermediate is the rate-limiting step of the reaction. As the intermediate collapses, the ester bond at the gamma-phosphate is cleaved, releasing the free, biologically active ATP and a 2-nitrosoacetophenone derivative byproduct[6]. Because the release occurs on a millisecond timescale, it creates a near-instantaneous "concentration jump" of ATP directly at the receptor binding sites, enabling the precise measurement of channel gating kinetics[1][7].

PhotolysisMechanism Caged DMNPE-Caged ATP (Biologically Inactive) Intermediate Aci-nitro Intermediate (Transient State) Caged->Intermediate Photon Absorption UV UV Illumination (355 nm - 370 nm) UV->Intermediate Triggers Excitation ATP Bioactive ATP (Receptor Agonist) Intermediate->ATP Ester Cleavage (Millisecond scale) Byproduct 2-Nitrosoacetophenone Derivative Intermediate->Byproduct Byproduct Release

Figure 1: The photochemical cleavage pathway of DMNPE-caged ATP upon UV irradiation.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility in your electrophysiological or bionanodevice assays, the following protocols incorporate built-in validation steps. The most critical failure point in caged-compound experiments is the presence of background "free" ATP due to spontaneous hydrolysis during storage, which can pre-desensitize receptors before the UV flash is even applied[1].

Protocol 1: Preparation of Working Solutions and Background Scavenging

Objective: Formulate a 100 µM working solution of DMNPE-caged ATP while eliminating trace free ATP.

  • Calculate Batch-Specific Mass: Check the CoA for the exact molecular weight (accounting for water of hydration). Dissolve the powder in ddH₂O or standard extracellular buffer (e.g., ACSF) to create a 10 mM stock solution. Note: Sonication may be required to achieve complete dissolution[4].

  • Aliquot and Freeze: Immediately divide the stock into single-use aliquots (e.g., 10 µL) in light-blocking amber tubes and store at -80°C.

  • Prepare Working Dilution: On the day of the experiment, dilute the stock to the target concentration (typically 100 µM to 1 mM) in your recording buffer[1][8].

  • The Causality Step (Apyrase Addition): Add Apyrase (0.2 units/mL) to the working solution and incubate for 5 minutes.

    • Why? Apyrase is a highly active diphosphohydrolase that degrades trace amounts of spontaneously liberated free ATP into AMP. Because DMNPE-caged ATP is protected at the gamma-phosphate, it is completely resistant to apyrase degradation. This ensures your baseline free ATP concentration is absolute zero, preventing receptor desensitization[1].

Protocol 2: UV Flash Photolysis and Whole-Cell Patch-Clamp Recording

Objective: Execute a synchronized concentration jump to measure fast P2X/P2Y receptor kinetics.

  • System Calibration: Position a Xenon flash-lamp system (e.g., Rapp OptoElectronic) or a 355 nm UV laser so the optical fiber is approximately 1 mm from the target cell[1]. Calibrate the flash duration (typically 1–2 ms) to deliver sufficient energy (e.g., ~26 mW/mm²) to achieve >10% uncaging efficiency per flash[7].

  • Cell Perfusion: Establish a whole-cell patch-clamp configuration. Perfuse the cell with the Apyrase-treated 100 µM DMNPE-caged ATP solution in complete darkness (or under red-light illumination) to prevent premature photolysis.

  • Equilibration: Allow 30–60 seconds for the caged compound to fully equilibrate in the bath surrounding the cell. Monitor the holding current; a stable baseline validates that the apyrase successfully scavenged any free ATP[1].

  • Photostimulation: Trigger the UV flash.

  • Data Acquisition: Record the fast inward currents. You should observe 20–80% rise times in the range of ~20 ms for fast receptors like P2X3, confirming that the chemical release outpaced mechanical perfusion limits[1].

ExperimentalWorkflow Prep 1. Prepare Stock (Adjust for Hydration) Apyrase 2. Add Apyrase (Scavenge Free ATP) Prep->Apyrase Prevents Desensitization Perfusion 3. Bath Perfusion (Dark Conditions) Apyrase->Perfusion Equilibration Flash 4. UV Flash Photolysis (1-2 ms Pulse) Perfusion->Flash Trigger Record 5. Patch-Clamp (Measure Fast Kinetics) Flash->Record Synchronized Activation

Figure 2: Step-by-step experimental workflow for validating and executing caged-ATP electrophysiology.

Advanced Applications: Bionanodevices and Two-Photon Uncaging

Beyond standard electrophysiology, DMNPE-caged ATP is highly valuable in emerging fields:

  • Bionanodevices: In engineered microfluidic systems utilizing kinesin motor proteins and microtubules, continuous ATP hydrolysis depletes fuel rapidly. DMNPE-caged ATP acts as a stable, localized energy reserve. Researchers can trigger active transport on demand by uncaging the ATP with targeted UV light, effectively turning the biological motors "on" and "off"[3].

  • Two-Photon Microscopy: For deep-tissue targeting (e.g., in intact brain slices or Drosophila antennal lobes), DMNPE-caged ATP can be uncaged using two-photon illumination at 690 nm. This allows for sub-femtoliter resolution of ATP release, enabling the mapping of purinergic connectivity at the single-synapse level[9].

References

  • Fisher Scientific. "Invitrogen™ DMNPE-caged ATP (Adenosine 5'-Triphosphate, P3-(1-(4,5-Dimethoxy-2-Nitrophenyl)ethyl) Ester, Disodium Salt)." Fisher Scientific. Available at:[Link]

  • LSU Scholarly Repository. "Purification and structural characterization of caged DNA oligonucleotides." Louisiana State University. Available at:[Link]

  • National Institutes of Health (NIH). "Optical control of purinergic signaling." PMC. Available at:[Link]

  • Wiley-VCH. "Photoremovable Protecting Groups Used for the Caging of Biomolecules." Dynamic Studies in Biology. Available at:[Link]

  • Instras. "Caged ATP—Fuel for Bionanodevices." IEEE Transactions on Advanced Packaging. Available at:[Link]

  • Harvard DASH. "Connectivity and computations in higher-order olfactory neurons in Drosophila." Harvard University. Available at:[Link]

  • Taylor & Francis. "Functional characterization of P2X3 receptors fused with fluorescent proteins." Channels. Available at:[Link]

  • bioRxiv. "Lipid Accumulation Induced by APOE4 Impairs Microglial Surveillance of Neuronal-Network Activity." Cold Spring Harbor Laboratory. Available at:[Link]

Sources

Exploratory

Unlocking Cellular Processes: A Technical Guide to DMNPE-Caged ATP

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of the mechanism of action and practical application of DMNPE-caged ATP diammonium salt, a powerful tool for the...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the mechanism of action and practical application of DMNPE-caged ATP diammonium salt, a powerful tool for the spatiotemporal control of ATP-dependent processes in biological systems. As a cornerstone of cellular energy currency, the ability to precisely initiate ATP activity offers unparalleled insights into a vast array of physiological functions. This document will delve into the photochemical principles, experimental considerations, and established protocols necessary for the successful implementation of this technology.

The Principle of Photochemical Caging

At its core, "caging" involves the chemical modification of a biologically active molecule, in this case, Adenosine 5'-triphosphate (ATP), with a photolabile protecting group.[1][2][3] This modification renders the molecule biologically inert.[1][2][3][4] The "cage," in this instance the 1-(4,5-dimethoxy-2-nitrophenyl)ethyl (DMNPE) group, is covalently attached to the terminal phosphate of ATP.[4][5] This strategic placement effectively blocks access of ATPases and other enzymes to the crucial gamma-phosphate bond, thereby preventing hydrolysis and the release of energy.[2]

The liberation, or "uncaging," of ATP is achieved through flash photolysis, the application of a brief, intense pulse of ultraviolet (UV) light.[4][6] This light energy is absorbed by the DMNPE caging group, initiating a photochemical reaction that cleaves the covalent bond and releases free, biologically active ATP at the precise location and time of illumination.[1][4][6] This method provides exceptional spatial and temporal resolution, allowing researchers to study the kinetics and localization of ATP-dependent reactions in a way that is not possible with traditional methods of ATP application.

The Mechanism of DMNPE-Caged ATP Uncaging

The photolysis of DMNPE-caged ATP is a rapid process initiated by the absorption of UV light, typically in the range of 350-360 nm.[1][4][6] The DMNPE group exhibits a higher absorption efficiency at approximately 360 nm compared to other common caging groups like CNB and NPE.[4] Upon absorbing a photon, the DMNPE molecule enters an excited state, leading to an intramolecular redox reaction.[7] This ultimately results in the cleavage of the ester bond linking the caging group to the terminal phosphate of ATP.

The key photoproducts of this reaction are free ATP, a proton, and a biologically inert nitroso-ketone byproduct. It is crucial to consider that the release of a proton during photolysis can lead to localized pH changes, a factor that must be accounted for in experimental design, particularly in pH-sensitive systems.

The efficiency of this process is described by its quantum yield (Φ), which is the fraction of absorbed photons that result in the uncaging of an ATP molecule. For DMNPE-caged ATP, the quantum yield is reported to be 0.07.[1][8][9] While this is lower than some other caged compounds, the high extinction coefficient of the DMNPE group at its optimal wavelength helps to compensate, allowing for efficient ATP release with appropriate light sources.[1]

Visualizing the Uncaging Process

DMNPE_ATP_Uncaging cluster_caged Inactive State cluster_active Active State DMNPE-caged ATP DMNPE-caged ATP ATP ATP DMNPE-caged ATP->ATP UV Light (350-360 nm) Byproducts Nitroso-ketone + H+ DMNPE-caged ATP->Byproducts

Caption: Photolysis of DMNPE-caged ATP upon UV irradiation.

Key Experimental Parameters and Protocols

The successful application of DMNPE-caged ATP hinges on the careful optimization of several key experimental parameters.

Quantitative Data Summary
ParameterValueSource(s)
Molecular Weight 750.44 g/mol [8]
Quantum Yield (Φ) 0.07[1][8][9]
Optimal Wavelength ~350-360 nm[1][4][6]
Extinction Coefficient (ε) ~5,000 M⁻¹cm⁻¹ at 350 nm[1]
Solubility Soluble to 100 mM in water and 50 mM in DMSO[9]
Step-by-Step Experimental Workflow: General Protocol for Cellular Studies

This protocol provides a general framework for utilizing DMNPE-caged ATP in cell-based assays. Specific concentrations and incubation times will need to be optimized for each experimental system.

  • Preparation of Stock Solution:

    • Dissolve DMNPE-caged ATP diammonium salt in a suitable buffer (e.g., cell culture medium, physiological saline) to a stock concentration of 1-10 mM. It is recommended to prepare fresh solutions for each experiment to avoid degradation. The compound is stable as a dried powder for years when stored frozen and desiccated in the dark.[5]

    • For intracellular applications, microinjection or loading via a patch pipette are common methods.

  • Cell Loading/Incubation:

    • Incubate the cells with the DMNPE-caged ATP solution. The final working concentration typically ranges from 100 µM to 500 µM, but should be empirically determined.[5]

    • The incubation time will vary depending on the cell type and experimental goals.

  • Photolysis (Uncaging):

    • Utilize a suitable UV light source capable of delivering light at or near 360 nm. This can include a flash lamp, a UV laser, or a UV-equipped microscope.[10]

    • The duration and intensity of the UV pulse will determine the amount of ATP released.[6] It is critical to calibrate the light source to achieve the desired ATP concentration jump without causing photodamage to the cells.

    • Control Experiment: It is essential to perform control experiments to ensure that the UV flash itself, in the absence of caged ATP, does not elicit a biological response. Additionally, the effects of the photolysis byproducts should be assessed.

  • Data Acquisition and Analysis:

    • Monitor the cellular response of interest immediately following photolysis. This could involve measuring changes in intracellular calcium, membrane potential, muscle contraction, or other ATP-dependent processes.

    • The kinetics of the response can provide valuable information about the underlying biological mechanisms.

Workflow for In Vitro Motility Assays

DMNPE-caged ATP is a valuable tool for studying the mechanics of motor proteins like kinesin.

Motility_Assay_Workflow A Prepare Flow Cell B Coat with Casein A->B C Inject Kinesin Solution B->C D Inject Microtubule Solution with DMNPE-caged ATP C->D E Observe with Fluorescence Microscope D->E F Initiate Motility with UV Flash E->F G Record Microtubule Gliding F->G

Sources

Foundational

DMNPE-Caged ATP: Chemical Structure, Synthesis, and Photolysis Kinetics

An In-Depth Technical Guide for Researchers and Drug Development Professionals Executive Summary The precise spatiotemporal control of intracellular signaling is a cornerstone of modern molecular biology and pharmacology...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The precise spatiotemporal control of intracellular signaling is a cornerstone of modern molecular biology and pharmacology. Adenosine 5'-triphosphate (ATP) is the primary energy currency of the cell and a critical extracellular signaling molecule via purinergic (P2X/P2Y) receptors. DMNPE-caged ATP (Adenosine 5'-triphosphate P³-[1-(4,5-dimethoxy-2-nitrophenyl)ethyl] ester) is a biologically inert, photolabile derivative of ATP. Upon exposure to ultraviolet/visible (UV/Vis) light, the caging group is cleaved, releasing active ATP with microsecond-to-millisecond precision[1].

This whitepaper provides a comprehensive technical breakdown of the chemical structure, step-by-step synthesis methodologies, photophysical properties, and experimental design principles for utilizing DMNPE-caged ATP in advanced biological assays.

Chemical Structure and Rationale

The "caging" of ATP typically involves esterifying the terminal gamma-phosphate (


-phosphate) with a photolabile protecting group. While standard 2-nitrobenzyl (NB) groups have been used historically, they require excitation at ~260 nm. Irradiation at this wavelength is highly phototoxic to living cells, causing DNA damage and oxidative stress.

The DMNPE group solves this by introducing two electron-donating methoxy groups to the aromatic ring. This structural modification red-shifts the absorption maximum of the molecule to ~355 nm[2]. Consequently, DMNPE-caged ATP can be efficiently photolyzed using standard 355 nm Nd:YAG lasers or 365 nm LEDs, which penetrate tissue deeper and are significantly less toxic to biological specimens[2][3].

Photophysical Properties

While DMNPE-caged probes generally exhibit lower quantum yields than their


-carboxy-2-nitrobenzyl (CNB) counterparts, their superior extinction coefficients at longer wavelengths compensate for this, allowing for highly efficient uncaging[2].
PropertyValue / CharacteristicClinical/Experimental Relevance
Chemical Formula

(Free acid)
Esterification at the

-phosphate blocks kinase/receptor binding.
Absorption Maximum (

)
~355 nmAllows use of non-phototoxic UVA light sources[2].
Quantum Yield (

)
~0.07Predictable, linear release profile under controlled illumination.
Uncaging Rate Microseconds to millisecondsIdeal for studying fast-kinetic processes like ion channel gating.
Primary Byproducts 2-nitrosoacetophenone +

Requires specific buffering and scavenging strategies in live cells.

Synthesis Methodology

The synthesis of DMNPE-caged ATP is a multi-step process that requires the in situ generation of a highly reactive diazo compound, followed by a controlled esterification of the ATP


-phosphate.
Experimental Protocol: Synthesis of DMNPE-Caged ATP

The most reliable method for synthesizing DMNPE-caged ATP utilizes a biphasic reaction between aqueous ATP and an organic solution of 1-(4,5-dimethoxy-2-nitrophenyl)diazoethane[4].

Phase 1: Generation of the Caging Agent (DMNPE-diazoethane) Diazo compounds are highly reactive and unstable; therefore, DMNPE-diazoethane must be generated immediately prior to the caging reaction by oxidizing its hydrazone precursor[5].

  • Oxidation: Dissolve 5–10 mg of DMNPE-hydrazone in a polar aprotic solvent (e.g.,

    
     or DMSO). Add an excess of activated Manganese Dioxide (
    
    
    
    ) to the solution.
  • Incubation: Stir the mixture vigorously at room temperature in the dark for 15–30 minutes. The solution will turn a deep, dark red, indicating the formation of the diazoethane derivative[4].

  • Filtration: To remove the

    
    , filter the activated DMNPE-diazoethane solution through a short pad of Celite supported by glass wool in a syringe[5]. The filtrate must be used immediately.
    

Phase 2: Esterification of ATP

  • Preparation of ATP: Dissolve ATP disodium salt in water. Adjust the pH to approximately 4.2. Causality: A slightly acidic pH ensures that the

    
    -phosphate is appropriately protonated to act as a nucleophile, while preventing the degradation of the ATP molecule[6].
    
  • Biphasic Reaction: Add the dark red organic filtrate (DMNPE-diazoethane in

    
    ) directly to the aqueous ATP solution (typically a 1:1 v/v ratio).
    
  • Coupling: Stir the biphasic mixture vigorously in the dark for 10–24 hours at room temperature. The reaction progress can be monitored via HPLC (loss of the free ATP peak)[4].

  • Replenishment (Optional): If the reaction stalls, the organic layer can be removed and replaced with a freshly synthesized batch of DMNPE-diazoethane to drive the reaction to completion[4].

Phase 3: Purification

  • Separation: Extract and discard the organic phase.

  • Chromatography: Purify the aqueous layer using Anion Exchange Chromatography (e.g., AG MP-1 resin) or preparative Reversed-Phase HPLC (RP-HPLC) using a gradient of water and Triethylammonium acetate (TEAA) or Trifluoroacetic acid (TFA)[4][6].

  • Lyophilization: Lyophilize the target fractions to yield DMNPE-caged ATP as a stable powder. Store at -20°C to -80°C, strictly protected from light[1].

SynthesisWorkflow A DMNPE-hydrazone B MnO2 Oxidation (Filtration via Celite) A->B C DMNPE-diazoethane (Active Caging Agent) B->C E Biphasic Reaction (CHCl3/H2O, pH ~4.2) C->E D ATP Disodium Salt (Aqueous Phase) D->E F DMNPE-caged ATP E->F G HPLC Purification (Anion Exchange/RP) F->G

Caption: Workflow for the chemical synthesis and purification of DMNPE-caged ATP.

Photolysis Kinetics and Mechanism

Understanding the photolysis mechanism is critical for designing self-validating experimental systems. The ability of DMNPE to photocleave relies on the interaction between the 2-nitro moiety and the benzylic carbon upon photon absorption[7].

The Cleavage Mechanism
  • Excitation: Irradiation at ~350–360 nm excites the 2-nitro group.

  • Intermediate Formation: The molecule undergoes an intramolecular hydrogen abstraction, forming a transient, highly reactive aci-nitro intermediate [7].

  • Decay and Release: This unstable intermediate rapidly decays (within microseconds to milliseconds), breaking the ester bond to release the biologically active ATP molecule.

  • Byproduct Generation: The caging group collapses into a 2-nitrosoacetophenone derivative, and a single proton (

    
    ) is released into the medium[7].
    

PhotolysisMechanism A DMNPE-caged ATP (Biologically Inactive) B UV/Vis Irradiation (~350-360 nm) A->B C Aci-nitro Intermediate (Transient) B->C D Free ATP (Biologically Active) C->D E 2-nitrosoacetophenone (Byproduct) C->E F Proton (H+) (Lowers pH) C->F

Caption: Photolysis mechanism of DMNPE-caged ATP releasing active ATP and byproducts.

Experimental Countermeasures (Causality in Design)

The byproducts of photolysis dictate specific requirements for assay design to ensure scientific integrity and prevent false-positive artifacts:

  • Managing pH Shifts: Because photolysis releases a proton, localized drops in pH can occur. In cellular assays, this can artifactually activate acid-sensing ion channels (ASICs). Protocol Rule: Experimental solutions must be heavily buffered (e.g., with high concentrations of HEPES) to neutralize this proton release instantly.

  • Managing Nitroso Toxicity: The 2-nitrosoacetophenone byproduct is highly electrophilic and will react with free sulfhydryl (-SH) groups on cellular proteins, potentially causing cytotoxicity or enzyme inhibition. Protocol Rule: Assays should include a thiol scavenger, such as Dithiothreitol (DTT) or Glutathione (GSH), to neutralize the nitroso byproduct before it can interact with the biological target.

Applications in Drug Development

DMNPE-caged ATP is extensively used to map the kinetics of ATP-dependent biological systems that are otherwise too fast to measure using traditional perfusion or pipetting techniques.

  • Purinergic Receptor Mapping: Flash photolysis of DMNPE-caged ATP allows researchers to deliver a square-wave pulse of ATP to P2X (ligand-gated ion channels) and P2Y (G-protein coupled) receptors, enabling the precise measurement of channel opening rates and desensitization kinetics.

  • Actomyosin Motor Studies: Caged ATP is introduced into permeabilized muscle fibers or in vitro motility assays. A laser flash releases ATP, instantly initiating the power stroke of myosin heads, allowing researchers to study the biomechanics of muscle contraction at the single-molecule level[2][8].

  • ATP-Sensitive Potassium Channels (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
    ):  Used to study the inhibition kinetics of 
    
    
    
    channels in pancreatic beta-cells and cardiac tissue, providing insights into insulin secretion and ischemic responses.

References

  • Invitrogen™ DMNPE-caged ATP (Adenosine 5'-Triphosphate, P3-(1-(4,5-Dimethoxy-2-Nitrophenyl)ethyl) Ester, Disodium Salt) - Fisher Scientific Source: Fisher Scientific URL:[Link]

  • Flash photolysis of caged compounds Source: The University of Texas at Dallas URL:[Link]

  • Activity of nicotinic acid substituted nicotinic acid adenine dinucleotide phosphate (NAADP) analogs in a human cell line Source: National Institutes of Health (PMC) URL:[Link]

  • Purification and structural characterization of caged DNA oligonucleotides Source: LSU Scholarly Repository URL:[Link]

  • DMACM-Caged Adenosine Nucleotides: Ultrafast Phototriggers for ATP, ADP, and AMP Source: ChemBioChem / instras.com URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Application of DMNPE-Caged ATP for In Vivo Studies: A Focus on Brain Delivery

Abstract: The precise spatiotemporal control offered by photoactivatable ("caged") compounds has revolutionized the study of complex biological systems. DMNPE-caged ATP, in particular, provides a powerful tool for invest...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The precise spatiotemporal control offered by photoactivatable ("caged") compounds has revolutionized the study of complex biological systems. DMNPE-caged ATP, in particular, provides a powerful tool for investigating purinergic signaling in its native environment. However, a critical hurdle for its use in in vivo neuroscience is the challenge of delivery to the central nervous system (CNS). This technical guide provides a comprehensive analysis of the brain penetrance of DMNPE-caged ATP. We critically evaluate the feasibility of systemic administration by examining the physicochemical properties that govern passage across the blood-brain barrier (BBB). Concluding that systemic delivery is largely unviable, this guide establishes local administration coupled with two-photon uncaging as the gold-standard methodology. We provide detailed, field-tested protocols for stereotactic delivery, cranial window implantation, and high-resolution photolysis, enabling researchers to reliably probe the function of ATP in the living brain.

The Principle of Optopharmacology with DMNPE-Caged ATP

Optopharmacology utilizes light to control the activity of biologically active molecules. Caged compounds are the cornerstone of this approach. They are synthetic molecules in which a bioactive compound, like ATP, is rendered temporarily inert by a covalently attached, light-sensitive "caging" group.[1] The 4,5-dimethoxy-2-nitrobenzyl (DMNPE) group is a widely used caging chromophore.

1.1 Mechanism of Action: Photolysis

DMNPE-caged ATP remains biologically inactive and unable to bind to purinergic receptors until it is irradiated with light of a specific wavelength.[2] Upon absorption of photons (typically in the UV or near-IR spectrum for two-photon excitation), the DMNPE cage undergoes a photochemical reaction, rapidly breaking the covalent bond and releasing free, active ATP into the extracellular space.[3] This "uncaging" process allows for highly precise control over the timing and location of ATP release, far exceeding the spatiotemporal resolution of traditional pharmacological methods like perfusion or microinjection.[4]

1.2 ATP: A Key Neurotransmitter and Gliotransmitter

Adenosine 5'-triphosphate (ATP) is not only the primary energy currency of the cell but also a critical extracellular signaling molecule in the CNS.[5][6] Released from neurons and glial cells, it activates a wide range of P2X and P2Y purinergic receptors, modulating synaptic transmission, neuronal excitability, glial communication, and neuroinflammation.[7][8] The ability to uncage ATP in vivo provides a direct method to investigate these diverse roles in the context of an intact, functioning brain.

The Blood-Brain Barrier: The Primary Obstacle to Systemic Delivery

The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS.[9][10] This barrier is essential for protecting the brain, but it also blocks the entry of over 98% of small-molecule drugs from the bloodstream.[9]

2.1 Physicochemical Determinants of BBB Permeability

Passage across the BBB via passive diffusion is primarily governed by a molecule's physicochemical properties. Key factors include:

  • Molecular Weight (MW): Smaller molecules (< 400-500 Da) generally show better permeability.

  • Lipophilicity: A higher lipid solubility, often estimated by the octanol-water partition coefficient (LogP), facilitates passage through the lipid membranes of endothelial cells.

  • Polarity and Hydrogen Bonding: A lower polar surface area (PSA) and fewer hydrogen bond donors/acceptors reduce the energy penalty for entering the lipophilic cell membrane.

  • Charge: Ionized molecules at physiological pH are strongly repelled by the BBB.

Larger or more hydrophilic molecules can only cross the BBB via specific, and often saturable, transport mechanisms like receptor-mediated transcytosis or carrier-mediated transport.[11][12]

A Critical Assessment of DMNPE-Caged ATP Brain Penetrance

While some commercial suppliers describe DMNPE-caged ATP as "brain penetrant," this claim requires careful scrutiny within the context of in vivo experimental design.[13] Based on its molecular structure, systemic administration is highly unlikely to achieve a therapeutically relevant concentration in the brain parenchyma.

The ATP moiety itself is highly polar and carries a significant negative charge at physiological pH. The addition of the DMNPE caging group does not sufficiently mask these properties to enable passive diffusion across the BBB.

PropertyDMNPE-Caged ATP (Diammonium Salt)Prediction for BBB PermeabilityRationale
Molecular Weight 750.44 g/mol [13]PoorExceeds the typical <500 Da guideline for passive diffusion.[14]
Charge Highly anionic at pH 7.4Very PoorThe triphosphate chain is negatively charged, preventing passage through lipid membranes.[2]
Polarity HighVery PoorThe numerous phosphate and ribose hydroxyl groups create a large polar surface area.
Aqueous Solubility High (100 mM in water)[13]PoorHigh water solubility is inversely correlated with the lipophilicity required for BBB transit.[15]

Gold Standard Protocol: Local Administration for In Vivo Studies

To bypass the BBB and achieve precise experimental control, DMNPE-caged ATP must be delivered directly into the brain region of interest.[16][17] The following workflow combines stereotactic injection for delivery with a cranial window for optical access, enabling subsequent two-photon uncaging.

4.1 Experimental Workflow for Local Delivery and Uncaging

G cluster_prep Animal Preparation cluster_delivery Compound Delivery cluster_imaging Imaging & Uncaging A Anesthesia & Analgesia B Stereotactic Fixation A->B C Craniotomy & Dural Opening B->C F Stereotactic Injection into Target ROI C->F Targeted Delivery D Prepare DMNPE-caged ATP Solution E Micropipette Loading D->E E->F G Cranial Window Implantation F->G H Animal Recovery & Habituation G->H I Two-Photon Imaging & Uncaging Session H->I J Data Acquisition (e.g., Calcium Imaging) I->J

Caption: Workflow for in vivo uncaging via local delivery.

4.2 Step-by-Step Protocol: Craniotomy and Stereotactic Injection

This protocol is a general guideline and must be adapted to the specific animal model and target brain region, following institutionally approved animal care and use protocols.

Materials:

  • DMNPE-caged ATP, diammonium salt (Tocris, Cat. No. 1499 or similar)

  • Sterile artificial cerebrospinal fluid (aCSF) or saline

  • Anesthetic (e.g., isoflurane) and analgesic (e.g., buprenorphine)

  • Stereotactic frame

  • High-speed dental drill

  • Glass micropipettes (beveled tip, 10-20 µm diameter)

  • Microinjection pump (e.g., Nanoject)

  • Circular glass coverslips (3-5 mm diameter) and dental cement for cranial window

Procedure:

  • Anesthesia and Preparation: Anesthetize the animal and secure it in a stereotactic frame. Administer analgesia. Shave and sterilize the scalp.

  • Craniotomy: Using a dental drill, create a circular craniotomy (3-5 mm) over the brain region of interest (e.g., somatosensory cortex, hippocampus). Carefully remove the bone flap, leaving the dura mater intact.

  • Compound Preparation: Dissolve DMNPE-caged ATP in sterile aCSF to a final concentration of 5-10 mM. This concentration is a starting point; optimization may be required.

  • Micropipette Loading: Load a beveled glass micropipette with the DMNPE-caged ATP solution.

  • Stereotactic Injection: Carefully incise and retract the dura. Using the stereotactic manipulator, lower the micropipette to the target coordinates. Inject a small volume (e.g., 50-100 nL) slowly over several minutes to allow for diffusion and minimize tissue damage.

  • Cranial Window Implantation: After retracting the pipette, place a glass coverslip over the craniotomy and seal the edges with dental cement to create a chronic imaging window.

  • Recovery: Allow the animal to recover fully from surgery before commencing imaging experiments (typically 1-2 weeks).

High-Precision Protocol: In Vivo Two-Photon Uncaging

Two-photon excitation provides a significant advantage for in vivo uncaging by confining photolysis to a femtoliter-sized focal volume, which minimizes off-target effects and allows for single-synapse resolution.[3][18][19]

5.1 Principle of Two-Photon Uncaging

G cluster_main Two-Photon Uncaging at a Synapse Laser Pulsed IR Laser (e.g., 720 nm) Objective High-NA Objective Laser->Objective FocalVolume Diffraction-Limited Focal Volume Objective->FocalVolume Focusing Uncaging DMNPE-caged ATP -> ATP FocalVolume->Uncaging Non-linear Absorption Receptor Postsynaptic P2X/P2Y Receptors Uncaging->Receptor Binding Response Cellular Response (e.g., Ca2+ Influx) Receptor->Response Activation

Caption: Confined release of ATP via two-photon excitation.

5.2 Step-by-Step Protocol: Two-Photon Uncaging and Validation

Equipment:

  • Two-photon laser-scanning microscope equipped with at least one tunable, pulsed infrared laser (e.g., Ti:Sapphire).

  • High numerical aperture (NA) water-immersion objective.

  • Software for controlling laser power, position (parking), and timing.

  • Detectors (PMTs) for simultaneous fluorescence imaging.

Procedure:

  • Animal Preparation: Head-fix the awake, habituated animal with the chronic cranial window under the microscope objective.

  • Locate Target Region: Using a lower laser power suitable for imaging (e.g., 920 nm for GCaMP), identify the target cells or dendritic spines in the region previously loaded with DMNPE-caged ATP.[20]

  • Set Uncaging Parameters:

    • Wavelength: Tune the uncaging laser to the two-photon absorption peak of DMNPE, typically around 720-740 nm.[21]

    • Power: Use the minimum laser power necessary to elicit a biological response. Start low (e.g., 5-10 mW at the objective) and increase incrementally. Excessive power can cause phototoxicity.[22]

    • Duration: Use short pulses (e.g., 1-5 ms) to mimic physiological release.

  • Uncaging and Validation:

    • Position the uncaging laser beam at the desired location (e.g., adjacent to a dendritic spine).

    • While continuously imaging a fluorescent reporter (e.g., the calcium indicator GCaMP), trigger the uncaging laser pulse.

    • A successful uncaging event will be validated by a rapid, localized increase in the reporter fluorescence (e.g., a calcium transient), confirming that the released ATP has activated nearby receptors.

  • Controls: Perform control experiments by pulsing the uncaging laser in regions without caged compound or in the presence of a P2 receptor antagonist to ensure the observed response is specific to ATP release.

Critical Considerations and Limitations

  • Phototoxicity: High-energy light, especially in the UV or near-IR spectrum, can generate reactive oxygen species and cause cellular damage.[22][23] It is crucial to use the lowest possible laser power and duration for uncaging and to include appropriate controls to monitor cell health.

  • Byproducts: The photolysis of the DMNPE cage releases a nitroso-ketone byproduct.[24] While generally considered less toxic than byproducts from other cages, its potential long-term effects in vivo are not fully characterized.

  • Diffusion: Once uncaged, ATP will diffuse from the photolysis site. The effective spatial resolution is a function of the uncaging volume, local diffusion constraints, and the activity of ectonucleotidases that degrade ATP.[8]

  • Quantum Yield: DMNPE has a relatively modest quantum yield (a measure of uncaging efficiency) of ~0.07.[13] This means multiple photons are required to release one molecule of ATP, necessitating careful management of laser power to achieve sufficient release without causing damage.

Conclusion

While the prospect of systemic delivery of caged compounds for CNS research is appealing, the physicochemical properties of DMNPE-caged ATP make it an unsuitable candidate for crossing the blood-brain barrier. This guide solidifies the consensus that direct, local administration is the only reliable method for its in vivo application in the brain. By combining precise stereotactic injection with the unparalleled spatiotemporal resolution of two-photon uncaging, researchers can effectively bypass the BBB. The detailed, self-validating protocols provided herein offer a robust framework for investigating the complex roles of purinergic signaling in brain function and disease with high fidelity.

References

  • Systemic and Local Drug Delivery for Treating Diseases of the Central Nervous System. (2021). YouTube. Available at: [Link]

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods. Available at: [Link]

  • Palma-Cerda, F., et al. (2012). Caged compounds for multichromic optical interrogation of neural systems. Frontiers in Molecular Neuroscience. Available at: [Link]

  • Terstappen, F., et al. (2023). Current Techniques in Drug Delivery across Blood–Brain Barrier. Encyclopedia.pub. Available at: [Link]

  • Jamal, M., et al. (2018). Current Strategies for Brain Drug Delivery. APSB. Available at: [Link]

  • van Rooy, I., et al. (2011). In Vivo Methods to Study Uptake of Nanoparticles into the Brain. Methods in Molecular Biology. Available at: [Link]

  • Ellis-Davies, G. C. R. (2018). Reverse Engineering Caged Compounds: Design Principles for their Application in Biology. ACS Chemical Neuroscience. Available at: [Link]

  • Ellis-Davies, G. C. R. (2019). Useful caged compounds for cell physiology. Cell Calcium. Available at: [Link]

  • Chen, Y., & Liu, L. (2013). Experimental Methods and Transport Models for Drug Delivery across the Blood-Brain Barrier. International Journal of Molecular Sciences. Available at: [Link]

  • Lischper, M., et al. (2012). P2Y1 receptor activation by photolysis of caged ATP enhances neuronal network activity in the developing olfactory bulb. Purinergic Signalling. Available at: [Link]

  • Sarkisov, D. V., & Wang, S. S. H. (2008). Combining Uncaging Techniques with Patch-Clamp Recording and Optical Physiology. Florida State University. Available at: [Link]

  • Caged Compounds. Ellis-Davies Lab. Available at: [Link]

  • Klan, P., et al. (2013). Caged compounds: Photorelease technology for control of cellular chemistry and physiology. Chemical Reviews. Available at: [Link]

  • Al-Khafaji, J. (2022). Molecular determinants of blood–brain barrier permeation. Future Drug Discovery. Available at: [Link]

  • Matsuzaki, M., et al. (2010). In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice. The Journal of Physiology. Available at: [Link]

  • Ellis-Davies, G. C. R. (2018). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience. Available at: [Link]

  • Cornelissen, F. M. G., et al. (2023). Explaining Blood−Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Medicinal Chemistry. Available at: [Link]

  • Harber, L. C., et al. (1982). Chemical phototoxicity in humans. Journal of Investigative Dermatology. Available at: [Link]

  • Papageorgiou, G., & Zito, K. (2018). Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. Springer. Available at: [Link]

  • Kitajima, T., et al. (2020). Real-time in vivo imaging of extracellular ATP in the brain with a hybrid-type fluorescent sensor. eLife. Available at: [Link]

  • Jiang, X., et al. (2018). Factors controlling permeability of the blood–brain barrier. Metabolic Brain Disease. Available at: [Link]

  • Li, A. D., et al. (2024). Reducing the Formation of Toxic Byproducts During the Photochemical Release of Epinephrine. International Journal of Molecular Sciences. Available at: [Link]

  • Inoue, K., & Tsuda, M. (2024). Extracellular ATP/adenosine dynamics in the brain and its role in health and disease. Journal of Physiological Sciences. Available at: [Link]

  • Bae, J. H., et al. (2016). Phototoxicity: Its Mechanism and Animal Alternative Test Methods. Toxicological Research. Available at: [Link]

  • Results for "Two-photon In Vivo Imaging". Springer Nature Experiments. Available at: [Link]

  • Kitajima, T., et al. (2020). Real-time in vivo imaging of extracellular ATP in the brain with a hybrid-type fluorescent sensor. PubMed. Available at: [Link]

  • Dixit, R., & Mukhtar, H. (1982). Metalloporphyrin phototoxicity. Pharmacology. Available at: [Link]

Sources

Foundational

solubility and stability of DMNPE-caged ATP solutions

Precision Control of Cellular Energetics: A Technical Guide to the Solubility, Stability, and Handling of DMNPE-Caged ATP Executive Overview As a Senior Application Scientist, I frequently observe that the primary point...

Author: BenchChem Technical Support Team. Date: March 2026

Precision Control of Cellular Energetics: A Technical Guide to the Solubility, Stability, and Handling of DMNPE-Caged ATP

Executive Overview

As a Senior Application Scientist, I frequently observe that the primary point of failure in caged-nucleotide assays is not the photolysis instrumentation, but the thermodynamic mismanagement of the stock solutions. DMNPE-caged ATP (Adenosine 5'-triphosphate P3-[1-(4,5-dimethoxy-2-nitrophenyl)ethyl] ester) is a cornerstone molecule for studying rapid kinetic processes in biology, from motor protein mechanics to purinergic receptor activation.

By esterifying the terminal gamma-phosphate with a photolabile DMNPE group, the nucleotide is rendered biologically inert[1]. Upon UV illumination, it rapidly undergoes photolysis to release active ATP. While DMNPE absorbs light more efficiently at ~360 nm compared to NPE or CNB caging groups, its quantum yield is relatively low (~0.07)[1][2]. Therefore, maximizing the integrity of the starting material through rigorous solubility and stability protocols is paramount to achieving a robust signal-to-noise ratio.

G CagedATP DMNPE-Caged ATP (Biologically Inactive) UVLight UV Irradiation (355 - 365 nm) CagedATP->UVLight Photon Absorption Intermediate Aci-Nitro Intermediate (Transient State) UVLight->Intermediate Quantum Yield ~0.07 FreeATP Free ATP (Biologically Active) Intermediate->FreeATP Cleavage Byproduct DMNPE Byproduct (Nitroso Ketone) Intermediate->Byproduct Cleavage

Fig 1: Photochemical cleavage pathway of DMNPE-caged ATP into active ATP.

Part 1: Physicochemical Properties and Solubility Dynamics

The choice of solvent is the first critical decision in assay design. DMNPE-caged ATP is typically supplied as a 2 or 1[1][2].

Causality of Solvent Selection: While the DMNPE moiety introduces hydrophobicity, the highly charged triphosphate tail ensures robust aqueous solubility. We strongly recommend using double-distilled water (ddH₂O) over DMSO for primary stock solutions.

Why? First, the maximum solubility in water (up to 100 mM) is double that of DMSO (50 mM)[2]. Second, DMSO can perturb delicate biological systems, such as lipid bilayers or motor protein assays, introducing confounding variables. If transient turbidity occurs during reconstitution, brief sonication is highly recommended to force the compound into solution without degrading the ester bond[3].

Table 1: Solubility Profile of DMNPE-Caged ATP Diammonium Salt

Solvent Max Concentration (mg/mL) Max Concentration (mM) Application Notes
ddH₂O 75.04 100 Preferred for biological assays; maximizes yield and minimizes solvent toxicity.

| DMSO | 37.52 | 50 | Useful for specific non-aqueous applications; requires sonication for full dissolution. |

Note: Data based on a baseline Molecular Weight of 750.44. Batch-specific hydration will require volume adjustments[2].

Part 2: Thermodynamic and Photochemical Stability

Caged compounds are inherently metastable. The thermodynamic barrier preventing spontaneous hydrolysis must be maintained through strict temperature and light controls.

Degradation Pathways: In aqueous environments, DMNPE-caged ATP is remarkably stable against spontaneous hydrolysis at neutral pH. However, prolonged exposure to ambient light or repeated freeze-thaw cycles will cause premature cleavage. This leads to a creeping baseline of free ATP that can desensitize purinergic receptors or pre-activate motor proteins before the intended UV trigger is applied.

Table 2: Stability and Storage Guidelines

State Temperature Shelf Life Light Exposure Storage Directives
Lyophilized Powder -20°C to -30°C Up to 3 years Strictly Dark Store desiccated to prevent ambient hydration[1][3].
Aqueous Stock Solution -80°C Up to 1 year Strictly Dark Aliquot immediately to avoid freeze-thaw cycles[3].

| Working Solution | 4°C to 25°C | Hours | Strictly Dark | Keep on ice during experimental setup. |

Part 3: Self-Validating Experimental Protocol

To guarantee scientific integrity, your workflow must be a self-validating system. The following protocol integrates a critical enzymatic "zeroing" step to ensure that any observed biological response is strictly causal to the UV photolysis, not an artifact of poor sample handling.

Step-by-Step Methodology:

  • Batch-Specific Molarity Calculation: Do not assume a static molecular weight. DMNPE-caged ATP diammonium salt has a base MW of 750.44, but the degree of hydration varies by batch[4]. Always recalculate solvent volumes based on your specific Certificate of Analysis (CoA) to ensure precise molarity.

  • Reconstitution: Add the calculated volume of sterile, cold ddH₂O to the vial to achieve the desired stock concentration (e.g., 10 mM to 100 mM)[2].

  • Sonication: If the powder does not dissolve immediately and the solution appears turbid, apply gentle sonication in a water bath for 30-60 seconds[3].

  • Aliquoting: Divide the stock into single-use aliquots (e.g., 10-50 µL) in opaque or foil-wrapped microcentrifuge tubes. Immediately flash-freeze and store at -80°C[3].

  • Self-Validating Background Clearance (The Apyrase Step): Prior to the experiment, dilute the stock to your working concentration (e.g., 100 µM). Add 5 to the working solution[5]. Apyrase will enzymatically degrade any trace amounts of free ATP that may have formed during storage, effectively "zeroing" your baseline. Because Apyrase acts relatively slowly, it will not significantly consume the massive burst of ATP released during the millisecond UV flash.

  • Photolysis: Irradiate the sample using a Xenon flash-lamp or UV laser (355–365 nm) to cleave the DMNPE group and release active ATP[1][5].

Workflow MW 1. Verify Batch MW (Account for Hydration) Solvent 2. Reconstitute in ddH2O (Up to 100 mM) MW->Solvent Sonicate 3. Gentle Sonication (Resolve Turbidity) Solvent->Sonicate Store 4. Aliquot & Store (-80°C, Dark) Sonicate->Store Validate 5. Apyrase Treatment (Clear Background ATP) Store->Validate Prior to assay

Fig 2: Standardized workflow for the preparation and validation of DMNPE-caged ATP.

References

  • Invitrogen™ DMNPE-caged ATP (Adenosine 5'-Triphosphate) Source: Fisher Scientific URL:[Link]

  • Functional characterization of P2X3 receptors fused with fluorescent proteins Source: Taylor & Francis Online URL:[Link]

Sources

Exploratory

Unlocking Cellular Dynamics: A Guide to Caged Compounds for ATP Release

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The Core Concept: Light as a Precision Scalpel In the intricate landscape of cellular signaling, adenosine triphosphate (ATP) is...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Core Concept: Light as a Precision Scalpel

In the intricate landscape of cellular signaling, adenosine triphosphate (ATP) is the universal energy currency, fueling a vast array of processes from muscle contraction to nerve impulse propagation and DNA synthesis.[1][2][3] To dissect these rapid, localized events, researchers require tools that can introduce ATP on demand with millisecond precision and micrometer spatial resolution. This is the fundamental challenge that "caged" compounds were designed to overcome.[4][5]

The principle is elegantly simple: a biologically active molecule, in this case, ATP, is rendered inert by covalently attaching a "caging" group, more formally known as a photolabile protecting group (PPG).[6][7][8][9] This caged compound can be introduced into a biological system—be it a single cell or a complex tissue slice—where it remains dormant, neither activating nor blocking its target pathways.[10] Upon illumination with light of a specific wavelength, the PPG undergoes a rapid photochemical reaction, cleaving the bond and liberating the active ATP precisely at the point of illumination.[4][7] This process, known as photolysis or uncaging, effectively turns a light source into a highly controlled drug delivery system.[6][11]

The pioneering work on caged compounds began in the late 1970s, with the development of caged ATP to study the dynamics of the Na+/K+ pump.[5] This innovation established a powerful paradigm: using light to initiate biological processes, thereby bypassing the diffusion delays and mechanical perturbations inherent in traditional methods like microinjection.

The Chemistry of Control: Mechanism and Key Properties

The efficacy of a caged ATP experiment hinges on the photochemical and physical properties of the chosen compound. Understanding these is critical for experimental design and data interpretation.

Mechanism of Photorelease

The most widely used caged ATP compounds, such as P³-1-(2-nitrophenyl)ethyl-caged ATP (NPE-caged ATP), attach the caging group to the terminal (γ) phosphate of the ATP molecule.[4][6][11] This modification sterically hinders the ATP from fitting into the active site of enzymes like ATPases, rendering it biologically inactive.[4][5]

Upon absorbing a photon of UV light (typically in the 340-360 nm range), the 2-nitrobenzyl moiety undergoes an intramolecular rearrangement.[6][12] This process leads to the formation of an unstable intermediate (aci-nitro species), which then rapidly decays, breaking the ester bond and releasing free ATP, a proton, and a byproduct (2-nitrosoacetophenone in the case of NPE-caged ATP).[12][13] The entire release process can occur on a sub-millisecond to millisecond timescale.[12]

G cluster_0 Photolysis of NPE-Caged ATP Caged_ATP NPE-Caged ATP (Inactive) Excited_State Excited State Caged_ATP->Excited_State UV Photon (hν) ~360 nm Aci_Nitro aci-nitro Intermediate Excited_State->Aci_Nitro Intramolecular Rearrangement Products Free ATP + Proton (H⁺) + 2-Nitrosoacetophenone Aci_Nitro->Products Rapid Decay (Bond Cleavage)

Caption: Mechanism of light-induced ATP release from NPE-caged ATP.

Desiderata for an Ideal Caged Compound

Not all caged compounds are created equal. The selection of an appropriate caged ATP for a specific biological question should be guided by a set of key criteria:

  • Biological Inertness: The caged compound must not exhibit significant agonist, antagonist, or modulatory activity at its target or off-target sites before photolysis.[10] Some caged ATPs have been shown to have a low affinity for certain enzymes, which must be considered in kinetic studies.[13][14]

  • Photochemical Efficiency: The efficiency of photorelease is the product of the molar extinction coefficient (ε) and the quantum yield (Φ). A high value ensures that a significant amount of ATP can be released with minimal light exposure, reducing the risk of phototoxicity.[4][15]

  • Wavelength Specificity: The activation wavelength should be above 300-320 nm to avoid absorption by endogenous molecules like proteins and nucleic acids, which can lead to cellular damage.[13][15]

  • Rapid Release Kinetics: For studying fast biological processes, the rate of ATP release must be significantly faster than the process being investigated.[12]

  • Aqueous Solubility and Stability: The compound must be soluble in physiological buffers and stable in the dark under experimental conditions.

  • Inert Byproducts: The photolysis byproducts should not have biological effects that could confound the interpretation of the results.[15]

A Comparative Overview of Common Caged ATPs

Several caged ATP derivatives have been synthesized, each with a unique set of properties. The choice of which to use depends on the specific experimental requirements, such as the desired wavelength of activation and release kinetics.

Compound NameCommon AbbreviationTypical λmax (nm)Quantum Yield (Φ)Key Features & Considerations
P³-1-(2-nitrophenyl)ethyl ATPNPE-caged ATP ~260, ~350-360[6]~0.5 - 0.65[10]The most widely used and characterized caged ATP. Well-understood photochemistry.[11][13][16][17]
P³-[1-(4,5-dimethoxy-2-nitrophenyl)ethyl] ATPDMNPE-caged ATP ~285, ~365[18]~0.08[18]Higher extinction coefficient at near-UV wavelengths compensates for lower quantum yield.[18]
P³-1-(3',5'-dimethoxyphenyl)-2-phenyl-2-oxo]ethyl ATPDMB-caged ATP ~256[19][20]Not Widely ReportedDeveloped for specific applications; properties may vary.[19][]

Note: Photochemical properties can vary depending on solvent, pH, and temperature.

Experimental Design and Execution: A Practical Guide

Successfully implementing a caged ATP experiment requires careful planning, from the choice of instrumentation to the design of control experiments.

Instrumentation for Photolysis

The goal is to deliver a controlled dose of photons to a specific area of the sample. The two primary light sources for this are:

  • High-Intensity Arc Lamps: Xenon or mercury arc lamps coupled to a microscope via an electronically controlled shutter are a common and cost-effective choice.[22] They provide broad-spectrum illumination that can be filtered to the desired wavelength range (e.g., 340-380 nm). Shutter-controlled flashes typically last for milliseconds.

  • Lasers: Pulsed UV lasers (e.g., nitrogen or frequency-doubled ruby lasers) offer highly focused, high-power light that can achieve uncaging in nanoseconds to microseconds.[12][23] They are ideal for studying very fast kinetics and for precise spatial targeting, including two-photon uncaging for enhanced 3D resolution.[4]

General Experimental Workflow

The following protocol outlines the key steps for a typical experiment involving the photorelease of ATP in a cellular preparation (e.g., cultured cells or tissue slices).

G A 1. Preparation Load cells/tissue with caged ATP via patch pipette, microinjection, or bath application. B 2. Equilibration Allow caged compound to diffuse and equilibrate in the dark. A->B C 3. Pre-Photolysis Baseline Record baseline physiological activity (e.g., membrane current, fluorescence). B->C D 4. Photolysis (Uncaging) Deliver a controlled light pulse (laser or lamp) to the target region. C->D E 5. Post-Photolysis Recording Record the biological response (e.g., channel activation, Ca²⁺ transient, contraction). D->E F 6. Data Analysis & Controls Quantify the response. Perform control experiments. E->F

Caption: A generalized workflow for a caged ATP uncaging experiment.

Detailed Protocol: Photorelease of ATP in a Patch-Clamp Experiment

This protocol provides a self-validating system for investigating ATP-gated ion channels (e.g., P2X receptors).[24]

Objective: To measure the current induced by the rapid activation of P2X receptors in a whole-cell patch-clamped neuron following photolysis of NPE-caged ATP.

Materials:

  • NPE-caged ATP (e.g., from Thermo Fisher Scientific[17] or Jena Bioscience[16])

  • Standard patch-clamp setup (amplifier, micromanipulator, microscope)

  • UV flash lamp system coupled to the microscope

  • Intracellular solution: (in mM) 140 K-Gluconate, 10 HEPES, 5 MgCl₂, 0.2 EGTA, and 5 NPE-caged ATP. Adjust pH to 7.3 with KOH. Crucially, omit standard ATP/GTP to isolate the effect of photoreleased ATP.

  • Extracellular solution appropriate for the cell type.

Methodology:

  • Prepare Solutions: Prepare the intracellular solution containing NPE-caged ATP. Protect this solution from light at all times by wrapping the container in aluminum foil.[11][17]

  • Establish Recording: Obtain a whole-cell patch-clamp recording from a target neuron.

  • Equilibration: Allow the intracellular solution containing caged ATP to dialyze into the cell for at least 5-10 minutes. This ensures a stable intracellular concentration. During this time, keep the preparation in the dark.

  • Baseline Measurement: Record a stable baseline current at a holding potential of -70 mV. There should be no significant change in holding current, confirming the caged ATP is inert.

  • Photolysis: Deliver a single, brief (e.g., 1-5 ms) flash of UV light focused on the cell.

  • Record Response: Record the resulting inward current, which reflects the activation of P2X receptors by the newly released ATP.

  • Self-Validation and Controls:

    • Light-Only Control: In a cell without caged ATP in the pipette, deliver the same UV flash. No significant current response should be observed, controlling for light-induced artifacts.

    • Byproduct Control: Perform an experiment where a solution containing pre-photolyzed caged ATP is puffed onto the cell. This controls for any effects of the 2-nitrosoacetophenone byproduct.

    • Pharmacological Blockade: After observing a response, apply a known P2X receptor antagonist (e.g., suramin or PPADS) to the bath and repeat the photolysis. The response should be significantly diminished or abolished, confirming the current is mediated by P2X receptors.

Key Applications: Illuminating Biological Function

The ability to precisely control ATP availability has provided invaluable insights across numerous fields of research.

  • Neuroscience: Caged ATP has been instrumental in mapping the function and kinetics of purinergic P2X (ionotropic) and P2Y (metabotropic) receptors.[16][20] By uncaging ATP at specific synapses, researchers can study its role as a neurotransmitter or neuromodulator, influencing synaptic plasticity and network activity.[24][25]

G cluster_0 Purinergic Signaling via Uncaging Light UV Light Pulse CagedATP Caged ATP (Extracellular) Light->CagedATP Photolysis ATP Free ATP CagedATP->ATP P2X P2X Receptor (Ligand-gated Ion Channel) ATP->P2X P2Y P2Y Receptor (GPCR) ATP->P2Y IonFlux Cation Influx (Na⁺, Ca²⁺) P2X->IonFlux GProtein G-Protein Activation P2Y->GProtein Response Fast Depolarization Excitatory Response IonFlux->Response Signaling Intracellular Signaling Cascade (e.g., IP₃, Ca²⁺ release) GProtein->Signaling

Caption: Simplified purinergic signaling pathways activated by photoreleased ATP.

  • Muscle Physiology: The foundational studies of muscle contraction used caged ATP to rapidly initiate cross-bridge cycling in muscle fibers.[26][27] By releasing ATP in rigor-state fibers, scientists could measure the kinetics of myosin head detachment and force generation with millisecond resolution, providing key data for models of muscle mechanics.[12][27]

  • Molecular Motors: The activity of single motor proteins like kinesin and myosin has been studied by uncaging ATP in their immediate vicinity, allowing for the precise measurement of force generation and processivity.[16]

  • Ion Transport: Caged ATP has been used to study the turnover rates and conformational changes of ion pumps, such as the Na,K-ATPase and H,K-ATPase, by providing an instantaneous source of their essential fuel.[5][13]

Future Horizons

The field of optochemical biology is continually evolving. Current research is focused on developing caged compounds with improved properties, such as:

  • Red-Shifted Cages: PPGs that are sensitive to visible light, allowing for deeper tissue penetration and reduced phototoxicity.[28]

  • Two-Photon Uncaging: Designing cages with high two-photon absorption cross-sections enables activation with infrared light, providing inherent 3D spatial resolution and further minimizing photodamage.[4]

  • Orthogonal Caging: The development of multiple caging groups that can be removed by different, non-overlapping wavelengths of light will allow for the sequential activation of different signaling molecules within the same experiment.

By providing unparalleled spatiotemporal control, caged ATP and its derivatives will remain indispensable tools for researchers seeking to deconstruct the complex and dynamic roles of this vital molecule in health and disease.

References

  • Bio-Synthesis. (2021, August 2). Photolysis of caged ATP and caged oligonucleotides. [Link]

  • McCray, J. A., et al. (1980). A new approach to time-resolved studies of ATP-requiring biological systems; laser flash photolysis of caged ATP. Proceedings of the National Academy of Sciences of the United States of America, 77(12), 7237–7241. [Link]

  • Berger, C. L., et al. (1989). Photolysis of a photolabile precursor of ATP (caged ATP) induces microsecond rotational motions of myosin heads bound to actin. Proceedings of the National Academy of Sciences of the United States of America, 86(22), 8753–8757. [Link]

  • Delaney, K. R., & Zucker, R. S. (1990). Flash photolysis of caged compounds in Limulus ventral photoreceptors. The Journal of Physiology, 426, 473–498. [Link]

  • Peckham, M., & White, D. C. (1991). Mechanical transients initiated by photolysis of caged ATP within fibers of insect fibrillar flight muscle. Journal of General Physiology, 98(4), 783–805. [Link]

  • Jena Bioscience. DMB-caged-ATP. [Link]

  • Trentham, D. R., & Kaplan, J. H. (n.d.). Caged ATP. Encyclopedia of Life Sciences. [Link]

  • Kalyanaraman, C., & Gierasch, L. M. (2014). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. ACS Chemical Biology, 9(2), 337–351. [Link]

  • Ellis-Davies, G. C. R. (2008). Reverse Engineering Caged Compounds: Design Principles for their Application in Biology. Frontiers in Neuroscience, 2(1), 7–13. [Link]

  • Jena Bioscience. NPE-caged-ATP. [Link]

  • Jena Bioscience. (2023, June 29). DMB-caged-ATP. [Link]

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. [Link]

  • Zscherp, C., & Barth, A. (2005). Interactions of caged-ATP and photoreleased ATP with alkaline phosphatase. Biochemical and Biophysical Research Communications, 329(4), 1269–1273. [Link]

  • Engert, F., et al. (1996). A low-cost UV laser for flash photolysis of caged compounds. Journal of Neuroscience Methods, 66(1), 47–54. [Link]

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619–628. [Link]

  • Jia, L., et al. (2005). Caged ATP—Fuel for Bionanodevices. IEEE Transactions on Advanced Packaging, 28(3), 468-474. [Link]

  • ResearchGate. (2015, April 9). What instruments are necessary to do flash photolysis experiments to study ion channels?[Link]

  • MDPI. (2022, July 1). Photoremovable Protecting Groups. [Link]

  • Jena Bioscience. Adenosines labeled with Photo-labile groups ("Caged"). [Link]

  • Wirkner, K., et al. (2010). P2Y1 receptor activation by photolysis of caged ATP enhances neuronal network activity in the developing olfactory bulb. PLoS ONE, 5(11), e15970. [Link]

  • Wikipedia. Photolabile protecting group. [Link]

  • Ogden, D. (n.d.). Flash photolysis of caged compounds. The University of Texas at Dallas. [Link]

  • Ellis-Davies, G. C. R. (2008). Useful caged compounds for cell physiology. Accounts of Chemical Research, 41(9), 1203–1211. [Link]

  • Luzchem Research. Transient Absorption Spectrometer - Laser Flash Photolysis. [Link]

  • Scribd. ATP Protocol. [Link]

  • Preidt, R. (2023, June 29). Understanding ATP and Its Role in Energy Production. [Link]

  • BioNinja. Uses of ATP. [Link]

  • protocols.io. (2024, October 22). ATP Extraction & Measurement. [Link]

  • Dunn, J., & Grider, M. H. (2023). Physiology, Adenosine Triphosphate. In StatPearls. StatPearls Publishing. [Link]

  • MetwareBio. Adenosine Triphosphate (ATP): The Key to Cellular Energy Metabolism. [Link]

  • Schneider, S. W., et al. (1997). Continuous detection of extracellular ATP on living cells by using atomic force microscopy. Proceedings of the National Academy of Sciences of the United States of America, 94(1), 316–321. [Link]

  • Neuroscience News. (2025, November 24). Stress-Like Behaviors Traced to a Single ATP Circuit in the Brain. [Link]

  • Royal Society of Chemistry. Monitoring ATP hydrolysis and ATPase inhibitor screening using 1H NMR. [Link]

Sources

Protocols & Analytical Methods

Method

Spatiotemporal Control of ATP-Dependent Processes: Experimental Protocols for DMNPE-Caged ATP Diammonium Salt

Target Audience: Researchers, biophysicists, and drug development professionals. Application: High-resolution spatiotemporal mapping of purinergic signaling, motor protein kinetics, and ATP-dependent enzymatic pathways.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biophysicists, and drug development professionals. Application: High-resolution spatiotemporal mapping of purinergic signaling, motor protein kinetics, and ATP-dependent enzymatic pathways.

Mechanistic Rationale & Structural Advantages

To study the rapid kinetics of ATP-dependent processes—such as P2X/P2Y receptor activation or actomyosin cross-bridge cycling—researchers require a method to introduce ATP into a biological system faster than the diffusion limit. DMNPE-caged ATP (Adenosine 5'-triphosphate P³-[1-(4,5-dimethoxy-2-nitrophenyl)ethyl] ester) solves this by rendering ATP biologically inactive until exposed to a targeted pulse of ultraviolet (UV) light.

As an Application Scientist, I strongly recommend the diammonium salt formulation over free acid or sodium salt variants for two critical reasons:

  • Electrophysiological Compatibility: In delicate patch-clamp or live-cell imaging experiments, introducing exogenous sodium can disrupt cellular Na⁺/K⁺ gradients. Ammonium ions provide a biologically compatible counter-ion that minimizes osmotic artifacts during localized uncaging events .

  • Photochemical Efficiency: The DMNPE caging group features two electron-donating methoxy groups on the nitrobenzyl ring. This structural modification red-shifts the absorption maximum to ~355 nm. Consequently, DMNPE-caged ATP can be efficiently photolyzed using 350–365 nm UV light, a wavelength range that significantly reduces phototoxicity and autofluorescence in live-cell imaging compared to the <320 nm light required for standard NPE cages 1.

Physicochemical & Photochemical Profiles

To ensure reproducibility, all experimental designs must account for the specific quantum yield and hydration states of the batch being used. Below is a summary of the standard quantitative data for DMNPE-caged ATP diammonium salt.

Table 1: Physicochemical Properties

ParameterSpecificationCausality / Experimental Impact
Formula C₂₀H₂₇N₆O₁₇P₃ · 2NH₃Diammonium formulation ensures high aqueous solubility.
Molecular Weight 750.44 g/mol Must be adjusted for batch-specific hydration when making stocks.
Purity (HPLC) ≥98%Prevents "leakage" of uncaged ATP which causes high background.
Storage -20°C, DesiccatedPrevents spontaneous hydrolysis of the γ-phosphate bond.

Table 2: Photochemical Parameters

ParameterValueCausality / Experimental Impact
Absorption Max (λmax) ~355 nmAligns perfectly with standard 355 nm UV lasers and 365 nm LEDs.
Quantum Yield (Φ) 0.07Determines the laser power/duration needed for sufficient ATP release.
Release Kinetics > 10⁴ s⁻¹Ensures ATP release outpaces the biological reaction being measured.

Photolysis Workflow & Logical Relationships

The photolysis of DMNPE-caged ATP is a multi-step photochemical reaction. Upon absorption of a photon, the molecule transitions through an aci-nitro intermediate before cleaving into biologically active ATP and a 2-nitrosoacetophenone byproduct 2.

PhotolysisWorkflow A DMNPE-Caged ATP (Inactive) B UV Pulse (350-365 nm) A->B Spatial targeting C Aci-Nitro Intermediate B->C Photon absorption D Active ATP C->D Cleavage (QY ~0.07) E DMNPE Byproduct C->E Cage dissociation F Target Activation (e.g., P2 Receptors) D->F Effector binding

Workflow of DMNPE-caged ATP photolysis and subsequent target activation.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies ensure that the ATP release is both functional and free from artifactual interference.

Phase 1: Reconstitution and Storage

Causality: ATP is highly susceptible to spontaneous hydrolysis in unbuffered water. Furthermore, ambient laboratory lighting contains enough near-UV spectrum to cause premature photolysis.

  • Weighing & Environment: Perform all reconstitution steps under dim red light or in a dark room.

  • Buffer Selection: Dissolve the lyophilized powder in 10 mM HEPES buffer (pH 7.4) to a stock concentration of 10 mM. Do not use phosphate buffers, as they can precipitate with divalent cations (Mg²⁺, Ca²⁺) required for downstream ATP-dependent enzyme activity.

  • Aliquot & Freeze: Aliquot the stock solution into amber microcentrifuge tubes (10–20 µL per tube) to prevent repeated freeze-thaw cycles. Store immediately at -20°C.

Phase 2: System Calibration via Luciferase Assay

Causality: Before applying caged ATP to complex live-cell systems, you must verify the efficiency of your UV light source and confirm that the caged compound is not "leaking" active ATP in the dark 1.

  • Reaction Mix: Prepare a solution containing 1 µM DMNPE-caged ATP, 0.1 mg/mL recombinant firefly luciferase, and 100 µM D-luciferin in a Mg²⁺-enriched assay buffer.

  • Dark State Measurement: Measure baseline luminescence at 560 nm. High baseline indicates premature hydrolysis or photolysis of the stock.

  • Photolysis: Expose the sample to a calibrated 355 nm UV flash (e.g., 5 ms duration).

  • Quantification: Immediately record the chemiluminescent peak. The integral of the light output is directly proportional to the concentration of photoreleased ATP. Adjust your UV laser power/duration until the desired ATP yield is achieved.

Phase 3: Live-Cell Uncaging (e.g., Purinergic Receptor Mapping)

Causality: DMNPE-caged ATP is brain-penetrant, making it ideal for tissue slices. However, the photolysis byproduct (a nitrosoacetophenone derivative) is electrophilic and can react with free cellular thiols, potentially causing off-target toxicity 3.

  • Cell Preparation: Seed target cells (e.g., astrocytes) in a 35 mm glass-bottom imaging dish and load with a fluorescent calcium indicator (e.g., Fluo-4 AM) to monitor P2Y-mediated intracellular Ca²⁺ release.

  • Buffer Supplementation: Replace media with physiological recording buffer containing 100–500 µM DMNPE-caged ATP. Critical Step: Supplement the buffer with 1–2 mM Glutathione or Dithiothreitol (DTT) to scavenge reactive nitroso byproducts and prevent cellular toxicity.

  • Targeting: Using a confocal microscope, define a Region of Interest (ROI) over the target cell dendrite or soma.

  • Uncaging & Acquisition: Deliver a 10–50 ms UV pulse (355 nm) to the ROI while simultaneously acquiring Fluo-4 fluorescence images at 500 ms intervals to capture the rapid Ca²⁺ transient.

  • Mock Flash Control: Perform an identical UV pulse on a control dish lacking the caged ATP to ensure the UV light itself is not inducing a Ca²⁺ artifact.

References

  • Bio-Synthesis. Photolysis of caged ATP and caged oligonucleotides.[Link]

  • Jena Bioscience. NPE-caged-ATP, Adenosines labeled with Photo-labile groups ("Caged").[Link]

Sources

Application

Application Note: Spatiotemporal Control of ATP Signaling Using DMNPE-Caged ATP in Patch Clamp Electrophysiology

Executive Summary The precise measurement of fast-gating ligand-activated ion channels and intracellular ATP-dependent processes requires concentration jumps faster than the limits of standard mechanical perfusion system...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise measurement of fast-gating ligand-activated ion channels and intracellular ATP-dependent processes requires concentration jumps faster than the limits of standard mechanical perfusion systems. DMNPE-caged ATP (Adenosine 5'-triphosphate P³-[1-(4,5-dimethoxy-2-nitrophenyl)ethyl] ester) provides a powerful photochemical solution. By rendering ATP biologically inactive with a photolabile protecting group, researchers can pre-equilibrate target cells with the compound and use localized UV flash photolysis to release active ATP in sub-millisecond timeframes[1]. This application note details the optimized protocols, mechanistic rationale, and critical troubleshooting steps for utilizing DMNPE-caged ATP in patch clamp electrophysiology.

Physicochemical Properties & Mechanistic Rationale

DMNPE-caged ATP is a nucleotide analog where the terminal phosphate is esterified with a dimethoxy-nitrobenzyl blocking group[1]. While the standard NPE caging group is common, the DMNPE variant absorbs light more efficiently at ~360 nm[1]. This makes it highly compatible with standard 355 nm solid-state UV lasers and Xenon flash lamps, allowing for rapid, highly localized release of free nucleotides[1].

Quantitative Data Summary
PropertySpecification
Chemical Name Adenosine 5'-triphosphate P³-[1-(4,5-dimethoxy-2-nitrophenyl)ethyl] ester
Molecular Weight 750.44 g/mol (Diammonium salt),[2]
Absorption Maximum ~355 - 360 nm[1]
Quantum Yield ~0.07,[2]
Purity Requirement ≥98% (HPLC),[2]
Storage Conditions -20°C to -30°C, desiccated and strictly protected from light[1],[2]

Experimental Workflow & Visualization

Workflow Rig Patch Clamp Rig (Data Acquisition) Pipette Patch Pipette (Intracellular/Extracellular Application) Rig->Pipette Voltage Command Cell Target Cell / Membrane Patch (e.g., K_ATP or P2X Receptors) Pipette->Cell Forms Gigaseal Caged DMNPE-Caged ATP (Inactive) Pipette->Caged Delivers Cell->Rig Current Recording UV UV Flash Lamp / Laser (355 nm) UV->Caged Photolysis (<1 ms) Free Free ATP (Active Ligand) Caged->Free Cleavage Free->Cell Receptor Activation

Schematic of UV flash photolysis workflow for DMNPE-caged ATP in patch clamp electrophysiology.

Step-by-Step Electrophysiology Protocol

Phase 1: Reagent Preparation
  • Stock Solution: Dissolve DMNPE-caged ATP diammonium salt in nuclease-free water or standard intracellular/extracellular buffer to a concentration of 10 mM. Aliquot into light-protected tubes and store at -20°C[2].

  • Working Solution Formulation: Dilute the stock to a final working concentration of 100 µM to 1 mM in the appropriate patch clamp recording solution[3],[4].

  • Apyrase Addition (Critical Step): Add Apyrase (0.2 U/mL) to the working solution containing the caged ATP[4].

    • Causality: DMNPE-caged ATP undergoes slow spontaneous hydrolysis in aqueous solutions, generating trace amounts of free ATP. For highly sensitive targets (e.g., fast-desensitizing P2X3 receptors), this trace ATP causes profound baseline desensitization before the experiment even begins. Apyrase enzymatically scavenges this free ATP, ensuring a true zero-baseline without affecting the caged precursor[4].

Phase 2: Patch Clamp Configuration

The choice of patch configuration depends entirely on the topological location of the ATP binding site:

  • For Extracellular Targets (e.g., P2X Purinoceptors): Use the Whole-Cell or Outside-Out configuration. Load the DMNPE-caged ATP into the localized bath perfusion system or apply it via a secondary flow pipe directly over the cell[3].

  • For Intracellular Targets (e.g., K_ATP Channels): Use the Inside-Out configuration. The DMNPE-caged ATP must be applied to the bath solution, exposing the cytoplasmic face of the excised patch directly to the caged compound[5].

Phase 3: Photolysis Execution
  • Position the flash light-guiding optical fiber approximately 1 mm in front of the patch pipette. Use a continuous red laser diode for precise spatial alignment to avoid UV toxicity during setup[4].

  • Establish the baseline holding current (e.g., +100 mV or -70 mV depending on the target ion channel)[3].

  • Trigger the Xenon flash lamp or UV laser (355 nm). Adjust the flash energy (typically ~45 J for flash lamps) and duration (1–5 ms) to achieve the desired concentration jump[4].

  • Record the resulting fast inward/outward currents using a high-bandwidth amplifier (e.g., Axopatch 200B) sampling at ≥10 kHz[3].

Scientific Integrity: Causality & Self-Validating Controls (E-E-A-T)

To ensure trustworthy and reproducible data, researchers must implement the following self-validating controls:

  • The "Precursor Blockade" Caveat: Researchers must be aware that DMNPE-caged ATP is not completely biologically inert for all targets. For instance, in K_ATP channels, the caged precursor itself can bind to the channel and cause a concentration-dependent reduction of channel activity (K_i ~17 µM, similar to standard Mg-ATP)[5]. Because the caged compound partially blocks the channel prior to the flash, photorelease of ATP may yield a smaller-than-expected delta in current[5],[6]. Control: Always perform a baseline recording with the caged compound in the dark to quantify any allosteric precursor effects[6].

  • UV Artifact Validation: High-energy UV flashes can induce photoelectric artifacts in borosilicate glass pipettes or cause direct thermal activation of certain channels. Control: Perform a mock flash on the patched cell in the presence of the recording solution without DMNPE-caged ATP to isolate and subtract the UV artifact from the actual ligand-gated current.

  • Desensitization Recovery: P2X receptors exhibit very slow recovery from inactivation[4]. When performing multiple flashes on a single patch, ensure adequate inter-sweep intervals (often >2-5 minutes) to allow full recovery of the receptor pool, validating the stability of the peak current across sweeps.

References

1.[1] Invitrogen™ DMNPE-caged ATP (Adenosine 5'-Triphosphate, P 3 -(1-(4,5-Dimethoxy-2-Nitrophenyl)ethyl) Ester, Disodium Salt) - Fisher Scientific. Thermo Fisher Scientific. URL: 2. DMNPE-caged ATP diammonium salt | Purinergic (P2Y) Receptors. Tocris Bioscience. URL: 3.[5] Inhibition of ATP-regulated K(+)-channels by a Photoactivatable ATP-analogue in Mouse Pancreatic Beta-Cells. PubMed. URL: 4.[2] DMNPE-caged ATP diammonium salt | Additional P2Y Receptor Compounds. R&D Systems. URL: 5.[3] Inactivation of P2X2 purinoceptors by divalent cations. PMC - NIH. URL: 6.[4] Functional characterization of P2X3 receptors fused with fluorescent proteins. Taylor & Francis Online. URL: 7.[6] Modulation of ATP-sensitive potassium channel activity by flash-photolysis of 'caged-ATP' in rat heart cells. PubMed. URL:

Sources

Method

Application Note: Spatiotemporal Control of Purinergic Signaling via Photostimulation of DMNPE-Caged ATP

Target Audience: Electrophysiologists, Glial Biologists, and Preclinical Drug Development Scientists Technique: Laser Scanning Photostimulation (LSPS), Flash Photolysis, and Calcium Imaging Target Receptors: P2X (Ionotro...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Electrophysiologists, Glial Biologists, and Preclinical Drug Development Scientists Technique: Laser Scanning Photostimulation (LSPS), Flash Photolysis, and Calcium Imaging Target Receptors: P2X (Ionotropic) and P2Y (Metabotropic) Purinergic Receptors

Introduction & Mechanistic Overview

Purinergic signaling governs a vast array of physiological processes, from fast synaptic transmission mediated by ionotropic P2X receptors to complex glial network modulation via metabotropic P2Y receptors[1]. However, studying these receptors using traditional bath application of adenosine 5′-triphosphate (ATP) is fundamentally limited by two factors: the lack of spatial resolution and the rapid desensitization kinetics of purinergic receptors (particularly P2X1 and P2X3)[2].

To overcome these barriers, DMNPE-caged ATP (P3-[1-(4,5-dimethoxy-2-nitrophenyl)ethyl] ester of ATP) has emerged as the gold standard for optopharmacological control of purinergic circuits[1]. DMNPE-caged ATP is biologically inert in the dark. Upon illumination with ultraviolet (UV) or short-wavelength visible light, the DMNPE protecting group is cleaved via a rapid photochemical reaction, liberating free ATP within milliseconds[3]. This allows researchers to synchronize receptor activation across a whole cell for kinetic studies, or to map functional connectivity in intact tissue using focused laser scanning photostimulation (LSPS)[4].

Why DMNPE over other caging groups?

Compared to standard NPE (1-(2-nitrophenyl)ethyl) or CNB (α-carboxy-2-nitrobenzyl) groups, the addition of methoxy groups in DMNPE shifts the absorption maximum to ~355 nm[5]. This structural modification allows for highly efficient photolysis using standard 355 nm UV lasers or 405 nm diode lasers, minimizing the deep-UV phototoxicity associated with older caged compounds[5][6].

G UV Photostimulation (355 nm - 405 nm) Caged DMNPE-caged ATP (Biologically Inert) UV->Caged Photolysis (Φ ≈ 0.07) ATP Free ATP (Active Ligand) Caged->ATP Cleavage (< 1 ms) P2X P2X Receptors (Ionotropic) ATP->P2X Binds P2Y P2Y Receptors (Metabotropic / Gq) ATP->P2Y Binds Ca_Influx Rapid Ca2+/Na+ Influx (Millisecond Kinetics) P2X->Ca_Influx IP3 IP3 Production & ER Ca2+ Release P2Y->IP3

Fig 1: DMNPE-caged ATP photolysis mechanism and divergent purinergic signaling pathways.

Quantitative Photophysical & Kinetic Data

The successful application of DMNPE-caged ATP requires a precise understanding of its photophysical properties and the kinetic requirements of the target receptors. The following table summarizes the critical parameters required for experimental design.

ParameterValue / SpecificationExperimental Causality & Significance
Optimal Uncaging Wavelength ~350–365 nm (UV)Aligns with the absorption maximum of the DMNPE group, enabling rapid, high-yield cleavage[5].
Alternative Wavelength 405 nm (Visible)Reduces tissue scattering and phototoxicity, though it requires longer dwell times due to lower efficiency[6].
Estimated Quantum Yield (Φ) ~0.07Sufficient for the rapid, localized accumulation of free ATP necessary to overcome receptor desensitization[7].
P2X Activation Kinetics ~20 ms (20–80% rise time)Synchronized photolysis is mandatory to capture the true rapid activation kinetics of homomeric P2X3 receptors[2].
Standard Working Concentration 100 µM – 1.0 mM100 µM is standard for patch-clamp[2]; 1 mM is preferred for astrocytic/microglial Ca²⁺ imaging to ensure robust IP3 signaling[8].

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous, reproducible data (E-E-A-T), the following protocols are designed as self-validating systems. They include built-in controls to account for spontaneous hydrolysis, thermal artifacts, and phototoxicity.

Workflow Prep 1. Cell/Tissue Preparation Incubate 2. Bath Application (+ Apyrase) Prep->Incubate Baseline 3. Baseline Validation Incubate->Baseline Uncage 4. Targeted UV Photostimulation Baseline->Uncage Measure 5. Data Acquisition Uncage->Measure

Fig 2: Experimental workflow for targeted photostimulation of purinergic receptors.

Protocol A: Fast-Kinetic Electrophysiology of P2X Receptors via Flash Photolysis

Objective: To measure the true whole-cell activation kinetics of rapidly desensitizing P2X receptors (e.g., P2X3) without the artifactual delays of fluidic drug application[2].

  • Preparation & Perfusion:

    • Establish a whole-cell patch-clamp configuration on the target cell (e.g., HEK293 expressing P2X3, or sensory neurons) in standard Artificial Cerebrospinal Fluid (ACSF) or HEPES buffer.

  • System Validation (Control Flash):

    • Action: Trigger the UV flash lamp or laser (e.g., 1-5 ms pulse) before applying the caged compound.

    • Causality: Validates that the light pulse itself does not induce artifactual thermal currents or endogenous light-sensitive channel activation.

  • Application of DMNPE-caged ATP & Apyrase:

    • Action: Switch the perfusion to a solution containing 100 µM DMNPE-caged ATP and 0.2 U/mL Apyrase [2].

    • Causality: DMNPE-caged ATP undergoes slow, spontaneous hydrolysis in aqueous solutions. Even nanomolar concentrations of free ATP will prematurely desensitize P2X3 receptors. Apyrase acts as an enzymatic scavenger, continuously degrading spontaneously liberated ATP and maintaining the receptors in a fully sensitized, resting state[2].

  • Photostimulation & Acquisition:

    • Action: Deliver a synchronized UV flash (e.g., Xenon flash-lamp system or 355 nm laser) to illuminate the entire cell surface.

    • Causality: Synchronous cleavage of the DMNPE group generates a near-instantaneous step-increase in ATP concentration, allowing the electrophysiologist to accurately measure the ~20 ms 20–80% rise time of the P2X current[2].

Protocol B: Mapping Glial P2Y Networks via Laser Scanning Photostimulation (LSPS)

Objective: To map functional purinergic signaling and calcium wave propagation in astrocytes or microglia using localized ATP uncaging[4][8].

  • Indicator Loading:

    • Load acute brain slices or iPSC-derived microglia (iMGLs) with a calcium indicator (e.g., Fluo-4 AM) or utilize genetically encoded calcium indicators (GCaMP)[8].

  • Incubation:

    • Action: Pre-incubate the tissue in ACSF containing 1 mM DMNPE-caged ATP for 10 minutes[8].

    • Causality: Glial P2Y receptors (e.g., P2RY12) require higher localized concentrations of ATP to trigger robust Gq-coupled IP3 production and subsequent ER calcium release. 1 mM ensures sufficient local concentration even with the highly focused, sub-micron volume of a laser spot.

  • Baseline Validation (Dark State):

    • Action: Record baseline calcium fluorescence for 3 minutes.

    • Causality: Validates that the caged compound is biologically inert and that the 1 mM concentration is not causing spontaneous network hyperactivity due to hydrolysis[3].

  • Targeted Uncaging (LSPS):

    • Action: Use a 355 nm or 405 nm laser directed by a galvanometer targeting system to uncage ATP at specific grid coordinates (e.g., 50 µm spatial resolution)[4]. Use a long-duration (e.g., 100 ms), low-power pulse.

    • Causality: A 405 nm laser, while having a lower uncaging efficiency than 355 nm, significantly reduces phototoxicity and tissue scattering during prolonged grid-mapping experiments[6]. The 100 ms dwell time compensates for the lower quantum yield at this wavelength.

  • Analysis:

    • Quantify the peak amplitude of the calcium transient (ΔF/F0) post-photostimulation compared to the baseline state[8].

Expert Troubleshooting & Optimization

  • Inconsistent/Decaying Responses: If repeated uncaging events on the same cell yield progressively smaller currents, the receptors are likely desensitizing. Solution: Increase the inter-stimulus interval (e.g., >2 minutes for P2X receptors) to allow full recovery from desensitization, and ensure Apyrase is active in the bath[2].

  • High Baseline Noise / Pre-activation: If cells show elevated baseline calcium or holding currents upon wash-in of the caged compound, spontaneous hydrolysis has occurred. Solution: Aliquot DMNPE-caged ATP in anhydrous DMSO, store at -20°C in the dark, and prepare aqueous dilutions immediately before use. Increase Apyrase concentration slightly if needed.

  • Cellular Toxicity: If cells exhibit blebbing or sudden, irreversible calcium overload after the laser pulse, the laser power is too high. Solution: Titrate the laser power down. The goal is to use the minimum optical power required to achieve a saturating biological response.

References

  • Optical control of purinergic signaling National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Optical control of purinergic signaling: (June 22 2021) Universidade de São Paulo (USP) URL: [Link]

  • Functional characterization of P2X3 receptors fused with fluorescent proteins Taylor & Francis Online URL:[Link]

  • The Age of Enlightenment: Evolving Opportunities in Brain Research Through Optical Manipulation of Neuronal Activity National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Non-canonical role for Lpar1-EGFP subplate neurons in early postnatal mouse somatosensory cortex eLife URL: [Link]

  • Lipid Accumulation Induced by APOE4 Impairs Microglial Surveillance of Neuronal-Network Activity bioRxiv URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Leveraging DMNPE-caged ATP for High-Resolution Neuromodulation

A Senior Application Scientist's Guide for Researchers in Neuroscience and Drug Development Introduction: Unlocking Purinergic Signaling with Light Adenosine 5'-triphosphate (ATP) is a ubiquitous intracellular energy cur...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers in Neuroscience and Drug Development

Introduction: Unlocking Purinergic Signaling with Light

Adenosine 5'-triphosphate (ATP) is a ubiquitous intracellular energy currency. However, in the central nervous system, it also acts as a critical extracellular signaling molecule—a neurotransmitter and neuromodulator that governs a vast array of physiological and pathological processes.[1][2][3] ATP mediates its effects through two families of purinergic receptors: the ionotropic P2X receptors and the metabotropic P2Y receptors.[1][3] Studying the precise role of these receptors has been historically challenging due to the rapid action of ATP and the difficulty of applying it with high spatiotemporal resolution.

Caged compounds offer an elegant solution to this challenge.[4][5][6] These are biologically active molecules rendered inert by a covalently attached, light-sensitive "caging" group.[5][7] DMNPE-caged ATP (P³-(1-(4,5-Dimethoxy-2-Nitrophenyl)ethyl) Ester of ATP) is a powerful tool in this class, allowing researchers to achieve precise control over ATP release in both time and space using UV light photolysis.[8][9] This guide provides a comprehensive overview of the principles, applications, and detailed protocols for using DMNPE-caged ATP in neuroscience research.

Principle of Action: The Photochemical Release of ATP

The DMNPE caging group is a photoremovable protecting group attached to the terminal phosphate of the ATP molecule, sterically hindering it from binding to its receptors and rendering it biologically inactive.[5][9] The molecule is stable in solution in the dark but undergoes rapid photolysis upon illumination with near-UV light (typically around 350-360 nm).[7][9][10] The DMNPE group has a higher molar extinction coefficient at these wavelengths compared to older caging groups like NPE, allowing for more efficient light absorption, though its quantum yield is comparatively lower.[5][9][10] The absorption of a photon triggers an intramolecular rearrangement that cleaves the ester bond, releasing free, active ATP in milliseconds.[4][8]

Uncaging_Mechanism cluster_0 DMNPE-caged ATP (Inactive) cluster_1 UV Light (hv) cluster_2 Rapid Photolysis cluster_3 Released Products caged_atp ATP-O-CH(CH₃)-R (DMNPE) photolysis < 1 ms caged_atp->photolysis uv_light ~360 nm uv_light->photolysis atp ATP (Active) photolysis->atp Release byproduct Byproduct (2-nitrosoacetophenone) photolysis->byproduct Release

Caption: Photochemical uncaging of DMNPE-caged ATP.

Physicochemical Properties of DMNPE-caged ATP
PropertyValueSource
Molecular Weight 750.44 g/mol (diammonium salt)
Purity ≥98% (by HPLC)
Appearance Solid powder[10]
Solubility Water (up to 100 mM), DMSO (up to 50 mM)
Absorption Max (λmax) ~350-360 nm[5][7][9]
Quantum Yield (Φ) 0.07[5]
Storage Store at -20°C, protected from light and moisture.[9]

Core Applications in Neuroscience Research

The ability to deliver ATP with high precision makes DMNPE-caged ATP invaluable for a range of applications:

  • Mapping Purinergic Receptor Fields: By focally uncaging ATP across the surface of a neuron or glial cell while recording its response (e.g., via patch-clamp), researchers can map the spatial distribution of functional P2X and P2Y receptors.

  • Studying Receptor Kinetics: The rapid release of ATP allows for the study of the fast activation and desensitization kinetics of P2X channels, which are difficult to resolve with slower perfusion-based methods.[8]

  • Investigating Synaptic Plasticity: Researchers can investigate the role of purinergic signaling in synaptic transmission and plasticity by uncaging ATP at specific synapses at defined times relative to neuronal firing.

  • Probing Neuro-Glial Interactions: DMNPE-caged ATP is used to stimulate astrocytes or microglia with ATP to study their responses, such as calcium wave propagation and the release of gliotransmitters.

  • Circuit Mapping: Photostimulation of specific cells or regions within a neural circuit can help elucidate the role of purinergic signaling in network activity.[8]

Experimental Design and Considerations

Reagent Preparation and Handling

Proper handling is crucial for experimental success.

  • Storage: DMNPE-caged ATP powder is stable for years when stored desiccated and frozen in the dark.[10] In solution, it should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.

  • Stock Solutions: Prepare a high-concentration stock solution (e.g., 50-100 mM) in high-purity water or a suitable buffer. A small amount of DMSO can be used to aid dissolution if necessary, but ensure the final DMSO concentration in the experiment is non-toxic to cells (typically <0.1%).

  • Working Concentration: The optimal working concentration depends on the application, cell type, and photolysis efficiency. A typical starting range is 100 µM to 1 mM in the experimental bath.

  • Light Protection: Always handle solutions containing caged compounds under dim or red light to prevent premature uncaging.

Photolysis Systems

The choice of light source is critical for controlling the uncaging process.

Light SourceAdvantagesDisadvantagesTypical Wavelengths
Xenon/Mercury Arc Lamps Broad spectrum, high power, can be filtered for desired wavelength.Requires filters, can generate heat, lower spatial precision.340-380 nm
Lasers (e.g., Argon-ion) Monochromatic, high spatial precision (focal uncaging).[11]Expensive, can cause photodamage if not controlled.351/364 nm
UV LEDs Cost-effective, stable output, compact, can be precisely timed.Lower power output than lasers or arc lamps.365 nm

Calibration is Essential: Before any experiment, the light source must be calibrated. The goal is to determine the duration and intensity of illumination required to release a known, physiologically relevant concentration of ATP. This can be achieved using an ATP assay kit to measure the amount of ATP released from a solution of DMNPE-caged ATP after different exposure times.[10]

Mandatory Control Experiments

To ensure that the observed biological effects are due to photoreleased ATP, the following controls are non-negotiable:

  • No Caged Compound Control: Apply the UV photolysis stimulus to the preparation without DMNPE-caged ATP present. This confirms that the UV light itself is not causing the observed response.

  • No UV Light Control: Apply DMNPE-caged ATP to the preparation but do not deliver the UV stimulus. This verifies that the caged compound is biologically inert before photolysis.

  • Byproduct Control (Optional but Recommended): If possible, apply the photolysis byproducts (e.g., 4,5-dimethoxy-2-nitrosoacetophenone) to the preparation to ensure they do not have biological activity.

Detailed Protocols

Protocol 1: Focal Photostimulation of P2X Receptors in Cultured Neurons

This protocol describes how to use focal uncaging of DMNPE-caged ATP to evoke and record P2X receptor-mediated currents from a single neuron using whole-cell patch-clamp electrophysiology.

Protocol_Workflow cluster_steps Experimental Steps A 1. Prepare Neuronal Culture B 2. Prepare Solutions (aCSF, DMNPE-caged ATP) A->B C 3. Obtain Whole-Cell Patch (V-clamp at -60 mV) B->C D 4. Bath Apply Caged ATP (e.g., 200 µM) C->D E 5. Position UV Light Source (e.g., focused laser spot) D->E F 6. Deliver UV Pulse (e.g., 365 nm, 1-10 ms) E->F G 7. Record Inward Current (P2X receptor activation) F->G H 8. Perform Control Experiments G->H

Caption: Workflow for P2X receptor activation using caged ATP.

Materials:

  • Cultured hippocampal or cortical neurons.

  • Recording setup: Inverted microscope, patch-clamp amplifier, digitizer, micromanipulators.

  • Photolysis system: UV laser or focused LED coupled to the microscope.

  • Artificial cerebrospinal fluid (aCSF).

  • Intracellular solution for patch pipette.

  • DMNPE-caged ATP (from a reputable supplier like Tocris Bioscience).[12]

Methodology:

  • Preparation:

    • Prepare a 100 mM stock solution of DMNPE-caged ATP in nuclease-free water. Aliquot and store at -20°C, protected from light.

    • Prepare fresh aCSF and intracellular solution. On the day of the experiment, dilute the DMNPE-caged ATP stock into the aCSF to a final working concentration of 100-500 µM. Protect this solution from light.

  • Electrophysiology:

    • Place the coverslip with cultured neurons in the recording chamber and perfuse with normal aCSF.

    • Using visual guidance (e.g., DIC optics), select a healthy neuron and obtain a whole-cell patch-clamp recording. Clamp the cell at a holding potential of -60 mV to maximize the driving force for cations that permeate P2X channels.

    • After establishing a stable recording, switch the perfusion to the aCSF containing DMNPE-caged ATP. Allow several minutes for the solution to fully exchange.

  • Photolysis and Recording:

    • Position the focused UV light spot (e.g., from a 365 nm laser) adjacent to the soma or a dendrite of the patched neuron.

    • Deliver a short pulse of UV light (e.g., 1-10 milliseconds). The duration and intensity should be calibrated to release a sufficient concentration of ATP to evoke a response.

    • Simultaneously record the membrane current. Activation of P2X receptors will result in a rapid inward current.[8]

    • Allow the cell to recover completely before delivering the next stimulus.

  • Data Analysis:

    • Measure the peak amplitude, rise time, and decay kinetics of the evoked inward currents.

    • Compare responses at different locations on the neuron to map receptor distribution.

    • Analyze the current-voltage relationship by holding the cell at different potentials to confirm the reversal potential is near 0 mV, characteristic of non-selective cation channels like P2X receptors.

Protocol 2: Inducing Astrocyte Calcium Waves with Wide-Field Photostimulation

This protocol details how to use DMNPE-caged ATP to study ATP-mediated intercellular calcium signaling in a network of cultured astrocytes.

Materials:

  • Cultured astrocytes.

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • Wide-field fluorescence microscope with a UV light source (e.g., Xenon lamp with a 360 nm filter) and a camera for imaging.

  • DMNPE-caged ATP.

  • Appropriate buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

Methodology:

  • Cell Preparation and Dye Loading:

    • Grow astrocytes to a confluent monolayer on glass-bottom dishes.

    • Load the cells with a calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) in HBSS for 30-45 minutes at 37°C, according to the manufacturer's protocol.

    • Wash the cells 2-3 times with fresh HBSS to remove excess dye and allow for de-esterification for at least 20 minutes.

  • Application of Caged ATP:

    • Replace the buffer with HBSS containing 100-200 µM DMNPE-caged ATP. Protect the dish from ambient light.

    • Mount the dish on the microscope stage and allow the preparation to equilibrate.

  • Imaging and Photolysis:

    • Begin acquiring a time-lapse series of fluorescence images (e.g., one frame every 1-2 seconds) to establish a stable baseline of intracellular calcium.

    • Using an aperture or field stop, restrict the UV illumination to a small, defined area of the astrocyte monolayer.

    • Deliver a brief pulse of UV light (e.g., 100-500 milliseconds) to the selected area to uncage ATP locally.

    • Continue acquiring images for several minutes to monitor the change in fluorescence, which corresponds to changes in intracellular calcium.

  • Data Analysis:

    • Observe the initial rise in calcium in the cells directly within the photostimulation zone.

    • Track the propagation of the calcium signal as a wave to neighboring cells that were not directly stimulated.

    • Quantify the change in fluorescence intensity (ΔF/F₀) over time for multiple cells at varying distances from the uncaging site to analyze the speed and extent of the calcium wave.

Troubleshooting Common Issues

ProblemPotential CauseSuggested Solution
No response to photolysis 1. Insufficient UV light intensity/duration.2. Degraded DMNPE-caged ATP.3. No functional receptors on the cell.1. Increase UV pulse duration or intensity. Recalibrate your light source.2. Use a fresh aliquot of caged ATP. Ensure proper storage.3. Verify receptor expression with immunocytochemistry or by applying ATP directly via perfusion.
Response is small or variable 1. Incomplete uncaging.2. Receptor desensitization.3. Low concentration of caged ATP.1. Optimize photolysis parameters.2. Increase the time interval between UV flashes to allow for full receptor recovery.3. Increase the working concentration of DMNPE-caged ATP.
Response occurs without UV light 1. Spontaneous hydrolysis of caged ATP.2. Contamination of stock solution with free ATP.1. Use freshly prepared solutions. Check for stability issues with your buffer.2. Use a high-purity source of DMNPE-caged ATP (≥98%).
Cell death or damage Excessive UV light exposure (phototoxicity).Reduce the intensity or duration of the UV pulse. Use the minimum effective light dose. Consider using a two-photon laser for deeper tissue penetration and reduced phototoxicity.

References

  • Wu, D., Tucker, R., & Hess, H. (2005). Caged ATP—Fuel for Bionanodevices. IEEE TRANSACTIONS ON ADVANCED PACKAGING, 28(4), 594.
  • Bio-Techne. (n.d.). DMNPE-caged ATP diammonium salt. Bio-Techne. Retrieved from [Link]

  • Li, W., et al. (2020). Optical control of purinergic signaling. Acta Pharmaceutica Sinica B, 10(8), 1393-1404. [Link]

  • Ellis-Davies, G. C. R. (2008). Useful caged compounds for cell physiology. Accounts of Chemical Research, 41(9), 1203-1212. [Link]

  • Hagen, V., et al. (2005). DMACM-Caged Adenosine Nucleotides: Ultrafast Phototriggers for ATP, ADP, and AMP Activated by Long-Wavelength Irradiation. ChemBioChem, 6(12), 2294-2303. [Link]

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619-628. [Link]

  • Bio-Synthesis Inc. (2021). Photolysis of caged ATP and caged oligonucleotides. Bio-Synthesis Inc. Blog. Retrieved from [Link]

  • Conley, J. M. (2019). A High Affinity Extracellular ATP Sensor for Studying Purinergic Signaling. University of California, San Diego. [Link]

  • Jena Bioscience. (2024). NPE-caged-ATP. Jena Bioscience. Retrieved from [Link]

  • Goldman, Y. E., et al. (1982). Relaxation of muscle fibres by photolysis of caged ATP. Nature, 299(5882), 443-445. [Link]

  • ResearchGate. (n.d.). Probable configuration of DMNPE caging group on the phosphate backbone of DNA. ResearchGate. Retrieved from [Link]

  • Morelli, G., et al. (2024). Molecular Tools to Study and Control Dopaminergic Neurotransmission With Light. ChemBioChem. [Link]

  • Jena Bioscience. (n.d.). NPE-caged-ATP, Adenosines labeled with Photo-labile groups ("Caged"). Jena Bioscience. Retrieved from [Link]

  • Kofuji, T., & Newman, E. A. (2024). Extracellular ATP/adenosine dynamics in the brain and its role in health and disease. Neuroscience Research. [Link]

  • Cisneros-Mejorado, A., et al. (2015). ATP signaling in brain: release, excitotoxicity and potential therapeutic targets. Cellular and Molecular Neurobiology, 35(1), 1-6. [Link]

  • Wang, Y., et al. (2012). Therapeutic potential of extracellular ATP and P2 receptors in nervous system diseases. Neuroscience Bulletin, 28(4), 396-408. [Link]

Sources

Method

Probing Cellular Dynamics: A Guide to Combining DMNPE-Caged ATP with Confocal Microscopy

Introduction: Spatiotemporal Control of Bioenergetics and Signaling In the intricate landscape of cellular biology, adenosine triphosphate (ATP) stands as the universal currency of energy and a pivotal signaling molecule...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Spatiotemporal Control of Bioenergetics and Signaling

In the intricate landscape of cellular biology, adenosine triphosphate (ATP) stands as the universal currency of energy and a pivotal signaling molecule. Understanding its precise role in complex processes demands tools that offer spatiotemporal control over its availability. "Caged" compounds, such as DMNPE-caged ATP, provide this requisite control.[1][2][3][4] These are synthetic molecules where the bioactive molecule, in this case, ATP, is rendered inert by a photolabile "caging" group.[3][4][5] Irradiation with light of a specific wavelength cleaves this bond, releasing the active molecule with high temporal and spatial precision.[1][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the power of DMNPE-caged ATP in conjunction with confocal microscopy. We will delve into the underlying principles, provide detailed experimental protocols, and discuss critical parameters for successful implementation. The DMNPE (1-(4,5-dimethoxy-2-nitrophenyl)ethyl) caging group is particularly advantageous due to its efficient absorption in the near-UV spectrum (~350-360 nm), allowing for controlled uncaging with common laser lines available on confocal systems.[3][5]

The Principle of DMNPE-Caged ATP Photolysis

DMNPE-caged ATP is a nucleotide analog where the terminal phosphate of ATP is esterified with the DMNPE group, rendering it biologically inactive.[5] Upon illumination with UV light, a photochemical reaction occurs, cleaving the ester bond and releasing free ATP, a proton, and a nitrosoacetophenone byproduct. This rapid release, often occurring on the millisecond timescale, allows for the initiation of ATP-dependent processes in a highly localized manner within the field of view of a confocal microscope.[1]

The efficiency of this process is determined by two key photochemical properties: the extinction coefficient (ε) and the quantum yield (Φ).[7] While DMNPE-caged ATP has a relatively modest quantum yield of 0.07, its high molar extinction coefficient at near-UV wavelengths compensates for this, enabling efficient photolysis.[8][9][10]

DMNPE-caged_ATP DMNPE-caged ATP (Inactive) Photolysis Photolysis DMNPE-caged_ATP->Photolysis UV_Light UV Photon (e.g., 350-405 nm) UV_Light->Photolysis ATP Free ATP (Active) Photolysis->ATP Byproducts Byproducts (DMNPE byproduct + H+) Photolysis->Byproducts

Caption: The uncaging process of DMNPE-caged ATP initiated by UV light.

Key Applications in Cellular Research

The combination of DMNPE-caged ATP and confocal microscopy opens avenues to investigate a myriad of biological questions, including:

  • Purinergic Signaling: Precisely activate P2X and P2Y receptors on the cell surface to study downstream signaling cascades, such as intracellular calcium mobilization.[1][11]

  • Ion Channel Modulation: Investigate the role of ATP in modulating the activity of ATP-sensitive ion channels with high temporal resolution.[12]

  • Synaptic Plasticity: Probe the contribution of ATP to synaptic transmission and plasticity by releasing it at specific dendritic spines or presynaptic terminals.

  • Cytoskeletal Dynamics: Study the ATP-dependent processes driving cytoskeletal rearrangements and cell motility.

  • Enzyme Kinetics: Initiate enzymatic reactions that require ATP as a substrate in a controlled manner to study their kinetics in situ.

Experimental Design and Protocols

A successful uncaging experiment requires careful planning and optimization. Below are detailed protocols for a typical experiment involving the uncaging of DMNPE-caged ATP to induce a calcium response in cultured cells, a common application for studying purinergic signaling.

PART 1: Reagent Preparation and Cell Culture

1.1. DMNPE-caged ATP Stock Solution:

  • Reconstitution: DMNPE-caged ATP is typically supplied as a salt (e.g., diammonium salt).[8][9] Reconstitute the powder in a high-quality aqueous buffer (e.g., HEPES-buffered saline, pH 7.2-7.4) to a stock concentration of 1-10 mM.

  • Storage: Aliquot the stock solution into small, light-protected tubes and store at -20°C or below.[5] Avoid repeated freeze-thaw cycles.

1.2. Calcium Indicator Loading:

  • For monitoring intracellular calcium responses, load cells with a suitable calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's protocol.[13][14] A typical protocol involves incubating cells with 1-5 µM of the AM ester form of the dye for 30-60 minutes at 37°C.

  • After loading, wash the cells with fresh buffer to remove excess dye and allow for de-esterification for at least 30 minutes before the experiment.

1.3. Cell Culture:

  • Plate cells on a coverslip or in a glass-bottom dish suitable for high-resolution confocal microscopy. Ensure the cells are healthy and at an appropriate confluency for imaging individual cells or small cell clusters.

PART 2: Confocal Microscopy Setup for Uncaging and Imaging

The key to a successful experiment is the precise coordination of UV uncaging and fluorescence imaging.

2.1. Microscope Configuration:

  • Use a confocal laser scanning microscope equipped with both a UV laser for uncaging (e.g., 355 nm, 364 nm, or 405 nm) and visible light lasers for exciting the calcium indicator (e.g., 488 nm for Fluo-4).[1][15][16]

  • The system should allow for simultaneous or rapid sequential imaging and uncaging. Many modern confocal software platforms have dedicated modules for photostimulation experiments.[16][17]

2.2. Defining the Region of Interest (ROI):

  • Identify the target cell or subcellular region for uncaging.

  • Define a small ROI within the imaging software where the UV laser will be focused. This allows for highly localized ATP release.

cluster_0 Microscope Setup cluster_1 Control & Acquisition UV_Laser UV Laser (350-405 nm) Dichroic_Mirror Dichroic Mirror UV_Laser->Dichroic_Mirror Visible_Laser Visible Laser (e.g., 488 nm) Visible_Laser->Dichroic_Mirror Objective Objective Lens Dichroic_Mirror->Objective Detector Detector (PMT) Dichroic_Mirror->Detector Objective->Dichroic_Mirror Sample Sample (Cells + DMNPE-caged ATP + Calcium Indicator) Objective->Sample Sample->Objective Data Image Data (Time-lapse) Detector->Data Software Confocal Software (ROI Definition, Timing) Software->UV_Laser Software->Visible_Laser

Caption: A simplified workflow for a combined uncaging and imaging experiment.

PART 3: Experimental Protocol - Uncaging and Data Acquisition

3.1. Baseline Imaging:

  • Begin by acquiring a time-lapse series of the calcium indicator fluorescence before uncaging to establish a stable baseline. This is crucial for quantifying the subsequent response.

3.2. Uncaging Pulse:

  • Apply a brief pulse of the UV laser to the predefined ROI. The duration and power of the pulse are critical parameters that need to be optimized. Start with low laser power and short pulse durations to avoid photodamage.[18]

  • Optimization is key: The optimal uncaging parameters will depend on the concentration of DMNPE-caged ATP, the sensitivity of the cells, and the specific microscope setup. It is advisable to perform a dose-response curve by varying the UV laser power or pulse duration.[19][20]

3.3. Post-Uncaging Imaging:

  • Continue the time-lapse acquisition immediately after the uncaging pulse to capture the resulting change in calcium indicator fluorescence. The temporal resolution of your imaging will determine your ability to resolve the kinetics of the response.

PART 4: Data Analysis and Interpretation

4.1. Quantifying the Response:

  • Measure the fluorescence intensity within the ROI and in control regions over time.

  • Express the change in fluorescence as a ratio (F/F₀), where F is the fluorescence at a given time point and F₀ is the average baseline fluorescence.

4.2. Controls and Considerations:

  • UV Phototoxicity Control: Irradiate a region of cells in the absence of DMNPE-caged ATP to ensure that the UV laser pulse itself does not induce a cellular response.

  • Byproduct Control: The photolysis of DMNPE-caged ATP releases byproducts.[10] While generally considered to have minimal biological activity at the concentrations produced during a typical uncaging experiment, it is a factor to be aware of. In some sensitive systems, the inclusion of a reducing agent like dithiothreitol (DTT) may help to neutralize reactive byproducts.[10]

  • Caged Compound Inertness: Before photolysis, DMNPE-caged ATP should be biologically inactive.[2] However, it is good practice to perfuse the cells with the caged compound without uncaging to confirm it does not elicit a response on its own.

Quantitative Data and Parameters

The following table provides a starting point for experimental parameters. These will likely require optimization for your specific cell type and microscope system.

ParameterRecommended Starting RangeNotes
DMNPE-caged ATP Concentration 10 µM - 1 mMHigher concentrations may be needed for robust responses, but can also lead to higher background and potential off-target effects.
UV Laser Wavelength 350 - 405 nmCheck the specifications of your DMNPE-caged ATP for the optimal uncaging wavelength.[3][5]
UV Laser Power 1 - 20 mW (at the objective)Start low and increase gradually to find the threshold for a response while minimizing phototoxicity.
Uncaging Pulse Duration 10 - 500 msShorter pulses provide better temporal resolution.
Imaging Frame Rate 1 - 10 HzFaster frame rates are necessary to resolve the kinetics of rapid calcium transients.

Advanced Techniques: Two-Photon Uncaging

For even greater spatial resolution and reduced phototoxicity, two-photon (2P) uncaging can be employed.[21][22] This technique uses a pulsed infrared laser, and because two-photon absorption is a non-linear process, excitation is confined to the focal volume, providing sub-femtoliter uncaging volumes.[21][23] DMNPE-caged compounds are amenable to two-photon uncaging, making this a powerful approach for studies requiring exquisite spatial precision, such as activating individual synapses.[21][24]

Conclusion

The combination of DMNPE-caged ATP and confocal microscopy is a robust and versatile technique for dissecting the complex roles of ATP in cellular physiology. By providing precise spatiotemporal control over ATP release, researchers can gain unprecedented insights into a wide array of biological processes. The protocols and considerations outlined in this application note serve as a foundation for designing and executing successful uncaging experiments. As with any advanced microscopy technique, careful optimization and appropriate controls are paramount to obtaining reliable and interpretable data.

References

  • Yu, J., et al. (2021). Optical control of purinergic signaling. Purinergic Signalling, 17(3), 373-384. Available from: [Link]

  • Ellis-Davies, G. C. R. (2018). Useful caged compounds for cell physiology. Accounts of Chemical Research, 51(3), 637-645. Available from: [Link]

  • Hess, G. P., et al. (2005). Caged ATP—Fuel for Bionanodevices. IEEE Transactions on Advanced Packaging, 28(4), 594-601. Available from: [Link]

  • ResearchGate. Microscope setup for photo-uncaging experiment. ResearchGate. Available from: [Link]

  • Gurney, A. M. (1994). Flash photolysis of caged compounds. Methods in Cell Biology, 40, 23-49. Available from: [Link]

  • Taufiq, F. A., et al. (1999). "Uncaging" Using Optical Fibers to Deliver UV Light Directly to the Sample. Biophysical Journal, 76(3), 1573-1581. Available from: [Link]

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619-628. Available from: [Link]

  • Andor Technology. Illumination solutions for Uncaging Experiments. Andor Technology. Available from: [Link]

  • Andor Technology. (2011, December 9). New Technologies for Confocal Live Cell Microscopy [Video]. YouTube. Available from: [Link]

  • Bio-Techne. DMNPE-caged ATP diammonium salt | Purinergic (P2Y) Receptors. Bio-Techne. Available from: [Link]

  • Scilit. "Uncaging" using optical fibers to deliver UV light directly to the sample. Scilit. Available from: [Link]

  • Hagen, V., et al. (2002). DMACM-Caged Adenosine Nucleotides: Ultrafast Phototriggers for ATP, ADP, and AMP Activated by Long-Wavelength Irradiation. ChemBioChem, 3(2-3), 159-163. Available from: [Link]

  • Zito, K., et al. (2004). Combining Uncaging Techniques with Patch-Clamp Recording and Optical Physiology. In Patch-Clamp Analysis (pp. 65-81). Humana Press. Available from: [Link]

  • Jena Bioscience. NPE-caged-ATP. Jena Bioscience. Available from: [Link]

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619-628. Available from: [Link]

  • Bio-Synthesis Inc. (2021, August 2). Photolysis of caged ATP and caged oligonucleotides. Bio-Synthesis Inc. Available from: [Link]

  • ResearchGate. Calcium imaging protocol. (A) Protocol design and representative plot... ResearchGate. Available from: [Link]

  • Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. Cold Spring Harbor Protocols, 2019(1), pdb.prot101661. Available from: [Link]

  • Zito K., et al. Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. Zito Lab. Available from: [Link]

  • Pettit, D. L., et al. (1997). Chemical two-photon uncaging: A novel approach to mapping glutamate receptors. Neuron, 19(3), 465-471. Available from: [Link]

  • Li, H., et al. (2023). Intracellular calcium imaging for agonist screening. Biophysics Reports, 9(4), 285-292. Available from: [Link]

  • Rapp OptoElectronic. (2019, May 10). Analyzing Calcium Responses in Acute Brain Slices Induced by UV-Uncaging. Rapp OptoElectronic. Available from: [Link]

  • ResearchGate. Optimization of UV irradiation times for compound 1a when compared... ResearchGate. Available from: [Link]

  • Bruker. Neurotransmitter Uncaging. Bruker. Available from: [Link]

  • Walker, J. W., et al. (1988). Flash photolysis of caged compounds: new tools for cellular physiology. Neuron, 1(2), 95-101. Available from: [Link]

  • University of California, Berkeley. Protocols - Flow Cytometry/Cell Sorting & Confocal Microscopy. UC Berkeley. Available from: [Link]

  • Haseloff, J. Protocols in Confocal microscopy. Haseloff Lab. Available from: [Link]

  • Royal Society of Chemistry. Supporting Information. RSC. Available from: [Link]

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Application

protocol for preparing DMNPE-caged ATP stock solutions

Application Notes and Protocols Topic: Protocol for Preparing and Utilizing DMNPE-Caged ATP Stock Solutions Audience: Researchers, scientists, and drug development professionals. Introduction: Spatiotemporal Control of C...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols

Topic: Protocol for Preparing and Utilizing DMNPE-Caged ATP Stock Solutions

Audience: Researchers, scientists, and drug development professionals.

Introduction: Spatiotemporal Control of Cellular Energy

Adenosine 5'-triphosphate (ATP) is the principal energy currency of the cell, powering a vast array of biological processes from muscle contraction to intracellular signaling. Studying these dynamic processes requires tools that can manipulate ATP concentration with high precision in both space and time. "Caged" compounds offer a powerful solution by providing photochemical control over the release of bioactive molecules.[1][2][3]

DMNPE-caged ATP (P³-(1-(4,5-Dimethoxy-2-Nitrophenyl)ethyl) Ester of ATP) is a photolabile precursor to ATP.[4] In its "caged" form, the terminal phosphate group of ATP is covalently modified with a 4,5-dimethoxy-2-nitrophenylethyl (DMNPE) group, rendering the molecule biologically inert.[3][5] This modification prevents ATPases and other enzymes from accessing and hydrolyzing the critical phosphoanhydride bond.[5] Upon irradiation with near-UV light, a rapid photochemical reaction cleaves the caging group, liberating free, active ATP in a controlled manner.[1][6]

This application note provides a comprehensive, field-proven guide for the preparation, quality control, and application of DMNPE-caged ATP stock solutions, enabling researchers to precisely initiate ATP-dependent pathways.

Principle of Photocaging and Uncaging

The utility of DMNPE-caged ATP lies in the chemical stability of the caged form and the rapid, light-triggered release of the active molecule. The DMNPE group was specifically designed for its photochemical properties. While its quantum yield (the efficiency of converting a photon into a chemical reaction) is relatively modest at ~0.07, it possesses a high molar extinction coefficient (a measure of light absorption) of approximately 5,000 M⁻¹cm⁻¹ near its absorption maximum of ~350 nm.[3] This high absorptivity can compensate for the lower quantum yield, allowing for efficient uncaging with common laboratory light sources.[6]

The uncaging process is an irreversible photochemical reaction. Exposure to UV light excites the DMNPE group, initiating a bond cleavage that releases ATP and a dimethylnitrosoacetophenone by-product.[6][7]

G cluster_active Active State Caged_ATP DMNPE-Caged ATP (Biologically Inert) ATP Active ATP Caged_ATP->ATP UV Light (hν) ~350-365 nm Byproduct Nitrosoacetophenone By-product

Caption: Mechanism of DMNPE-caged ATP photolysis.

Key Experimental Parameters

A summary of the essential properties of DMNPE-caged ATP is provided below for quick reference. Researchers should always consult the batch-specific Certificate of Analysis for the most accurate molecular weight.

ParameterValueSource(s)
Chemical Name Adenosine 5'-triphosphate P"-[1-(4,5-dimethoxy-2-nitrophenyl)ethyl] ester diammonium salt
Molecular Weight ~750.44 g/mol (diammonium salt)[8]
Purity ≥98% (by HPLC)
Appearance Solid powder[6]
Solubility (Max Conc.) 100 mM in water, 50 mM in DMSO[9]
Storage (Solid) -20°C, desiccated, protected from light[4]
Storage (Solution) -80°C for up to 1 year[10]
Absorption Max (λmax) ~350 nm[3][11]
Extinction Coefficient (ε) ~5,000 M⁻¹cm⁻¹ at ~350 nm[3]
Quantum Yield (Φ) ~0.07[6][8]

Protocol 1: Preparation of a 100 mM Aqueous Stock Solution

This protocol details the preparation of a high-concentration aqueous stock solution. The key to success is to minimize exposure to ambient light and to ensure the compound is fully dissolved.

Materials and Equipment:

  • DMNPE-caged ATP (diammonium salt)

  • High-purity, nuclease-free water

  • HEPES, MOPS, or other suitable buffer powder

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) for pH adjustment

  • Calibrated analytical balance

  • Microcentrifuge tubes (amber or wrapped in foil)

  • Pipettes and sterile, low-retention tips

  • Vortex mixer

  • pH meter with a micro-electrode

  • -80°C freezer for storage

Workflow Diagram:

G start Start weigh 1. Weigh DMNPE-caged ATP (in low light) start->weigh dissolve 2. Dissolve in Buffer (e.g., 10 mM HEPES) weigh->dissolve ph_check 3. Check pH dissolve->ph_check adjust_ph 4. Adjust pH to 7.2-7.4 with KOH/NaOH ph_check->adjust_ph if needed qc 5. (Optional) Quality Control UV-Vis Spectrophotometry ph_check->qc pH OK adjust_ph->qc aliquot 6. Aliquot into Light-Protected Tubes qc->aliquot store 7. Flash Freeze & Store at -80°C aliquot->store end End store->end

Caption: Workflow for preparing DMNPE-caged ATP stock solution.

Step-by-Step Methodology:

  • Prepare the Working Environment: Conduct all steps under subdued lighting. Avoid direct sunlight or bright fluorescent lights to prevent premature uncaging of the compound. Wrapping glassware and tubes in aluminum foil is a highly effective practice.

  • Buffer Preparation: Prepare your desired experimental buffer (e.g., 10 mM HEPES). Ensure it is at the correct pH (typically 7.2-7.4) before adding the caged compound.

  • Weighing the Compound:

    • Allow the vial of DMNPE-caged ATP to equilibrate to room temperature for 10-15 minutes before opening to prevent condensation.

    • Using an analytical balance, carefully weigh the desired amount of powder. For 1 mL of a 100 mM solution, you would need approximately 75.0 mg (using the molecular weight of 750.44 g/mol ). Always use the batch-specific molecular weight from the Certificate of Analysis for precise calculations.

  • Dissolution:

    • Transfer the weighed powder to a light-protected microcentrifuge tube.

    • Add a portion of your prepared buffer (e.g., 800 µL for a final volume of 1 mL) to the tube.

    • Vortex thoroughly for 1-2 minutes. The compound should dissolve completely. Gentle sonication can be used if necessary.[10]

  • pH Adjustment:

    • The dissolution of the acidic ATP salt may lower the pH of the solution.

    • Using a calibrated micro-pH electrode, measure the pH of the stock solution.

    • If necessary, adjust the pH back to the desired range (7.2-7.4) by adding very small volumes of a dilute KOH or NaOH solution. This step is critical as pH can affect the stability of the compound and the efficiency of subsequent biological reactions.

  • Final Volume Adjustment: Add the buffer to reach the final desired volume (e.g., 1 mL) and vortex briefly to mix.

  • Aliquoting and Storage:

    • Dispense the stock solution into small, single-use aliquots in amber or foil-wrapped microcentrifuge tubes. This prevents multiple freeze-thaw cycles which can degrade the compound.

    • Flash-freeze the aliquots in liquid nitrogen or on dry ice.

    • Transfer the frozen aliquots to a -80°C freezer for long-term storage, where they are stable for up to one year.[10]

Protocol 2: Quality Control via UV-Vis Spectrophotometry

Verifying the concentration of your stock solution is a critical self-validating step. This can be easily accomplished using the Beer-Lambert law (A = εcl), where A is absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length.

  • Prepare a Dilution: Prepare a significant dilution of your stock solution in your buffer. For a 100 mM stock, a 1:1000 dilution (to 100 µM) is a good starting point.

  • Spectrophotometer Setup: Use a UV-Vis spectrophotometer and a quartz cuvette. Blank the instrument with the same buffer used for the dilution.

  • Measure Absorbance: Scan the absorbance from 300 nm to 450 nm. You should observe an absorbance peak with a maximum (λmax) around 350 nm.[3][11]

  • Calculate Concentration: Use the absorbance value at λmax and the molar extinction coefficient (ε ≈ 5,000 M⁻¹cm⁻¹) to calculate the concentration of your diluted sample. Multiply by the dilution factor to confirm the concentration of your original stock.

Protocol 3: Application - Photolytic Release of ATP

The precise parameters for uncaging will depend on the experimental setup (e.g., cell type, microscope objective, light source).

General Guidelines:

  • Light Source: A flash lamp or laser capable of emitting light in the 350-365 nm range is required.[6] The intensity and duration of the light pulse will determine the amount of ATP released.

  • Working Concentration: Dilute your frozen stock aliquot into the final experimental buffer to the desired working concentration (typically in the micromolar to low millimolar range).

  • Neutralizing By-products: The dimethylnitrosoacetophenone by-product can potentially react with sulfhydryl groups on proteins.[6] For sensitive applications, consider including a reducing agent like dithiothreitol (DTT) in your experimental buffer to neutralize this by-product.[6]

  • Calibration: It is highly recommended to perform calibration experiments to correlate the duration and intensity of your light pulse with the resulting concentration of released ATP. This can be achieved using an ATP-luciferase assay or by measuring a downstream physiological response.

References

  • Wu, D., Tucker, R., & Hess, H. (2005). Caged ATP—Fuel for Bionanodevices. IEEE Transactions on Advanced Packaging, 28(4), 594-599. [Link]

  • Hess, G. P., & Grewer, C. (2015). Using photocaging for fast time-resolved structural biology studies. Acta Crystallographica Section D: Biological Crystallography, 71(Pt 1), 188–201. [Link]

  • Goguen, B., & Deiters, A. (2012). Principles and Applications of the Photochemical Control of Cellular Processes. Chembiochem, 13(1), 35-44. [Link]

  • EMBL. (2017, November 22). Exploring different optogenetic systems: Photocaging [Video]. YouTube. [Link]

  • Hagen, V., Frings, S., Bendig, J., Wiesner, B., & Schade, B. (2005). DMACM-Caged Adenosine Nucleotides: Ultrafast Phototriggers for ATP, ADP, and AMP Activated by Long-Wavelength Irradiation. ChemBioChem, 6(8), 1438-1445. [Link]

  • Grützner, J., & Kolmar, H. (2022). A guide to designing photocontrol in proteins: methods, strategies and applications. Biological Chemistry, 403(5-6), 469-485. [Link]

  • Lau, Y. H., & Wu, Y. W. (2017). Peptide photocaging: A brief account of the chemistry and biological applications. Beilstein Journal of Organic Chemistry, 13, 1496–1504. [Link]

  • Ellis-Davies, G. C. (2011). Useful caged compounds for cell physiology. Frontiers in Cellular Neuroscience, 5, 8. [Link]

  • Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619-628. [Link]

  • Bio-Techne. (n.d.). DMNPE-4 AM-caged-calcium. Retrieved from [Link]

  • ResearchGate. (n.d.). Probable configuration of DMNPE caging group on the phosphate backbone of DNA. Retrieved from [Link]

Sources

Method

Application Note: Optochemical Induction of Neuronal Network Activity via Photoreleased ATP

Introduction & Biological Context Purinergic signaling plays a fundamental role in modulating neuronal network dynamics. In regions such as the olfactory bulb and hippocampus, Adenosine-5'-triphosphate (ATP) is co-releas...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Context

Purinergic signaling plays a fundamental role in modulating neuronal network dynamics. In regions such as the olfactory bulb and hippocampus, Adenosine-5'-triphosphate (ATP) is co-released with glutamate from sensory axons, acting as a potent neuromodulator (). Once in the extracellular space, ATP binds to ionotropic P2X and metabotropic P2Y receptors on both neurons and glial cells, driving intracellular calcium transients and enhancing synaptic efficacy ().

Studying these rapid, transient network events using traditional bath application of ATP is severely limited by slow diffusion kinetics and rapid enzymatic degradation by ectonucleotidases. To overcome this, researchers utilize "caged ATP"—biologically inert derivatives that release active ATP upon targeted photolysis (). This application note provides a comprehensive, self-validating protocol for inducing and recording neuronal network activity using photoreleased ATP, combining whole-cell patch-clamp electrophysiology with confocal calcium imaging.

Mechanistic Principles & Reagent Selection

Causality in Experimental Design: The choice of the caging group dictates the required optical setup and influences the biological readout. The two most common variants are 1-(2-nitrophenyl)ethyl (NPE) and 1-(4,5-dimethoxy-2-nitrophenyl)ethyl (DMNPE). While NPE has a higher quantum yield (meaning a higher percentage of molecules photolyze per absorbed photon), DMNPE possesses a ten-fold higher molar extinction coefficient and a red-shifted absorption spectrum. This makes DMNPE highly efficient for 405 nm laser systems commonly found on modern confocal microscopes, avoiding the need for dedicated, high-power UV lasers ().

Table 1: Photochemical Properties of Caged ATP Variants
Caging GroupOptimal Photolysis WavelengthQuantum Yield (Φ)Extinction Coefficient (ε)Application Notes
NPE-ATP ~350 nm0.63~430 M⁻¹cm⁻¹High quantum yield; ideal for standard UV Xenon flash lamps.
DMNPE-ATP 350 - 405 nm0.07~4,400 M⁻¹cm⁻¹High extinction coefficient; suitable for targeted 405 nm laser systems.

Signaling Cascade: Upon UV or 405 nm illumination, the caging group is cleaved, releasing free ATP within milliseconds. This ATP binds to P2Y1 receptors (predominantly on astrocytes and specific interneurons), initiating a Gq-coupled signaling cascade that activates Phospholipase C (PLC), generates IP3, and releases Ca²⁺ from the endoplasmic reticulum. This glial-neuronal cross-talk ultimately depolarizes output neurons, measurable as a sharp increase in excitatory postsynaptic currents (EPSCs).

G UV UV/405nm Laser (Photolysis) CagedATP Caged ATP (e.g., NPE-ATP) UV->CagedATP Cleaves caging group FreeATP Free ATP CagedATP->FreeATP Millisecond release P2Y1 P2Y1 Receptor (Astrocytes/Neurons) FreeATP->P2Y1 Binds (Metabotropic) P2X P2X Receptors (Ionotropic) FreeATP->P2X Binds (Ionotropic) PLC Phospholipase C (PLC) P2Y1->PLC Gq-protein coupled Depol Membrane Depolarization P2X->Depol Cation influx IP3 IP3 Production PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca ER stores NetAct Increased Neuronal Network Activity Ca->NetAct Modulates transmission Depol->NetAct

Fig 1. Mechanistic pathway of photoreleased ATP activating purinergic receptors to induce network activity.

Experimental Protocol: Step-by-Step Methodology

This protocol outlines the workflow for acute brain slice preparation, dye loading, and simultaneous electrophysiological and optical recording.

Phase 1: Slice Preparation and Dye Loading
  • Tissue Preparation: Prepare 300 µm acute coronal brain slices in an ice-cold, oxygenated (95% O₂, 5% CO₂) sucrose-based cutting solution to preserve neuronal viability.

  • Incubation: Transfer slices to standard Artificial Cerebrospinal Fluid (aACSF) at 34°C for 30 minutes, then maintain at room temperature.

  • Calcium Dye Loading: For network-wide calcium imaging, bulk-load slices with a calcium indicator (e.g., Fluo-4 AM, 5 µM) in aACSF containing 0.04% Pluronic F-127 for 45 minutes in the dark.

Phase 2: Electrophysiology & Optical Setup
  • Perfusion System: Transfer a slice to the recording chamber. Perfuse continuously with oxygenated aACSF at 2-3 mL/min.

  • Reagent Introduction: Switch perfusion to aACSF containing 100 µM caged ATP (NPE-ATP or DMNPE-ATP).

    • Critical Causality Step (The Apyrase Requirement): Add Apyrase (0.5 U/mL) to the bath. Caged ATP undergoes slow, spontaneous hydrolysis in solution. Without Apyrase, leaked free ATP will prematurely desensitize P2Y receptors before the experiment begins, abolishing the evoked response. Apyrase scavenges this background ATP but cannot outpace the massive, instantaneous spike of ATP generated during photolysis.

  • Patch-Clamp: Obtain a whole-cell patch-clamp configuration on a target output neuron (e.g., a mitral cell) using a potassium gluconate-based intracellular solution. Clamp the membrane potential at -70 mV to record EPSCs.

Phase 3: Photolysis Execution and Data Acquisition
  • Baseline Recording: Record baseline EPSC frequency and amplitude for at least 3 minutes to establish a stable control period.

  • Optical Stimulation: Deliver a wide-field or localized light pulse. For NPE-ATP, use a Xenon flash lamp (300-360 nm, ~1 ms duration). For DMNPE-ATP, use a 405 nm diode laser (10-50 ms pulse, ~26 mW/mm² optical power).

  • Acquisition: Simultaneously record the electrophysiological current traces (sampling at 10 kHz) and confocal calcium fluorescence (scanning at >5 Hz).

Workflow Prep 1. Slice Preparation (Acute Brain Slices) Load 2. Dye Loading (e.g., Fluo-4 AM) Prep->Load Bath 3. Bath Application (Caged ATP + Apyrase) Load->Bath Patch 4. Patch-Clamp Setup (Whole-cell recording) Bath->Patch Stim 5. Optical Stimulation (UV/405nm Flash) Patch->Stim Record 6. Data Acquisition (Currents & Ca2+ transients) Stim->Record Validate 7. Pharmacological Validation (Add MRS 2179) Record->Validate Confirm P2Y1 causality

Fig 2. Step-by-step experimental workflow for optochemical induction and recording of neuronal activity.

Data Interpretation & Self-Validating Controls

A robust experimental protocol must operate as a self-validating system. To ensure that the observed network activity is definitively caused by photoreleased ATP acting on specific purinergic pathways—and not an artifact of the optical setup—the following pharmacological controls must be performed sequentially on the same slice:

  • Optical Artifact Control: Flash the preparation in the absence of caged ATP. This ensures the UV/405 nm light does not induce direct photoelectric artifacts in the recording electrode or cause thermal tissue damage.

  • Receptor Specificity (MRS 2179): Bath application of the selective P2Y1 antagonist MRS 2179 (10 µM) should completely abolish the photolysis-induced calcium transients and subsequent synaptic currents, proving the response is strictly P2Y1-dependent.

  • Network Causality (TTX): Application of Tetrodotoxin (TTX, 1 µM) blocks voltage-gated sodium channels, silencing action potentials. If the ATP-induced currents in the recorded neuron are driven by broad network synaptic activity (rather than direct P2X/P2Y activation on the recorded cell itself), TTX will eliminate the evoked EPSCs.

Table 2: Expected Quantitative Data & Validation Metrics
ParameterExpected Value RangePharmacological Validation
Photolysis Rise Time 10 - 30 msN/A (Physical property of the caging group)
Target Cell Inward Current 50 - 200 pAAbolished by MRS 2179 (10 µM)
Synaptic Event Frequency 200 - 400% increase over baselineAbolished by TTX (1 µM)
Astrocyte Ca²⁺ Transient Peak ∆F/F of 0.5 - 1.5Abolished by Cyclopiazonic Acid (CPA; store depletion)

References

  • Fischer, T., Rotermund, N., Lohr, C., & Hirnet, D. (2012). P2Y1 receptor activation by photolysis of caged ATP enhances neuronal network activity in the developing olfactory bulb. Purinergic Signalling. URL:[Link]

  • Schulz, K., et al. (2019). Purinergic Signaling in the Vertebrate Olfactory System. Frontiers in Cellular Neuroscience. URL:[Link]

  • Huang, L., et al. (2021). Optical control of purinergic signaling. Purinergic Signalling. URL:[Link]

  • Gehrig, P., et al. (2003). DMACM-Caged Adenosine Nucleotides: Ultrafast Phototriggers for ATP, ADP, and AMP Activated by Long-Wavelength Irradiation. ChemBioChem. URL:[Link]

Application

Application Note: High-Precision Spatial and Temporal Control of ATP Release in Cell Culture

Introduction: The Need for Spatiotemporal Precision Adenosine 5'-triphosphate (ATP) is not only the primary intracellular energy currency but also a ubiquitous extracellular signaling molecule driving purinergic signalin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Need for Spatiotemporal Precision

Adenosine 5'-triphosphate (ATP) is not only the primary intracellular energy currency but also a ubiquitous extracellular signaling molecule driving purinergic signaling across neural, vascular, and immune systems. Traditional experimental paradigms rely on the bolus addition of ATP to bulk culture media. However, this approach completely fails to replicate the highly localized, transient nature of physiological ATP release observed in synaptic transmission, astrocyte-neuron communication, and wound healing[1],[2].

To achieve physiological relevance, researchers must employ techniques that offer precise spatial and temporal control. As a Senior Application Scientist, I have structured this guide to detail three field-proven methodologies: Photopharmacology (Caged ATP) , Optogenetics , and Microfluidics . Crucially, every protocol described herein is paired with a self-validating biosensor strategy to ensure experimental trustworthiness.

Real-Time Validation: The Foundation of Trust

A spatiotemporal protocol is only as robust as its validation system. Traditional luciferin-luciferase assays measure bulk ATP in the supernatant, effectively destroying spatial data and offering poor temporal resolution.

The Causality of Biosensor Selection: To validate localized ATP release, we utilize the GRAB_ATP1.0 sensor . This genetically encoded, GPCR-activation-based biosensor provides sub-second kinetics and an ATP affinity in the tens of nanomolar range[3]. Because it is expressed directly on the cell surface, it provides subcellular spatial resolution of extracellular ATP dynamics, making it the only viable method to validate single-cell uncaging or microfluidic gradient events[3].

Photopharmacology: Sub-Micron Precision via Caged ATP

Photolabile protecting groups (e.g., NPE or DMNPE) render ATP biologically inert. Upon exposure to targeted light, the "cage" is cleaved, liberating active ATP[4].

The Causality of Two-Photon Uncaging: While standard UV photolysis (e.g., 365 nm) provides 2D spatial control, two-photon uncaging at near-infrared wavelengths (>800 nm) restricts photolysis to the femtoliter focal volume of the laser. This minimizes phototoxicity and provides true 3D spatial resolution, allowing researchers to stimulate individual dendritic spines or specific regions of a cell membrane[5].

Protocol 1: Two-Photon Uncaging of NPE-Caged ATP in a Convection-Free Matrix

Objective: To simulate a localized wound-induced ATP point-source without fluidic disturbance.

  • Cell Preparation & Sensor Expression: Seed target cells (e.g., astrocytes or endothelial cells) in a 35 mm glass-bottom dish. Transfect with the GRAB_ATP1.0 plasmid 48 hours prior to the experiment[3].

  • Matrix Preparation (Critical Step): Prepare a 10 µM solution of NPE-caged ATP in a 1% low-melting-point agarose solution (maintained at 37°C).

    • Causality: In standard liquid media, localized heating from the uncaging laser induces micro-convection currents, distorting the spatial gradient. The agarose overlay physically restricts ATP movement to pure diffusion, enabling precise spatiotemporal mapping[2].

  • Application: Aspirate the culture media and gently overlay the cells with the caged-ATP/agarose mixture. Allow 10 minutes at room temperature for solidification[2].

  • Two-Photon Photolysis: Transfer to a confocal microscope equipped with a Ti:sapphire laser tuned to 800 nm[5]. Define a 2 µm x 2 µm Region of Interest (ROI).

  • Validation: Pulse the laser (e.g., 10-20 ms dwell time) and simultaneously record the GRAB_ATP1.0 fluorescence in the 488 nm channel to map the diffusion radius of the liberated ATP.

G S1 1. Seed Cells & Express GRAB_ATP S2 2. Apply NPE-caged ATP in 1% Agarose S1->S2 S3 3. Target ROI with Two-Photon Laser S2->S3 S4 4. Photolysis & ATP Liberation S3->S4 S5 5. Spatiotemporal Gradient Formation S4->S5

Step-by-step workflow for spatially restricted ATP uncaging in a convection-free matrix.

Optogenetics: Harnessing Endogenous ATP Pools

While caged compounds provide exogenous ATP, optogenetics allows for the manipulation of endogenous ATP synthesis and release using light-sensitive proteins.

Protocol 2: Modulating Intracellular ATP via mtON

Objective: To precisely control intracellular ATP synthesis independent of cellular respiration.

The Causality of mtON: Traditional methods to alter intracellular ATP rely on chemical inhibitors (e.g., oligomycin), which are slow, irreversible, and lack spatial control. The mtON (mitochondria-ON) system is an engineered, light-activated proton pump targeted to the inner mitochondrial membrane. Illumination increases the protonmotive force (PMF), driving ATP synthase activity without requiring oxygen consumption by the electron transport chain[6].

  • Transduction: Transduce cells with the mtON-GFP lentiviral vector. Verify mitochondrial localization via GFP fluorescence[6].

  • Media Exchange: Transfer cells to a respiration-restricted buffer (e.g., lacking glucose/glutamine) to establish a low-ATP baseline.

  • Illumination: Expose cells to a precisely timed pulse of light (e.g., 1-10 minutes) matched to the mtON activation spectrum.

  • Validation: Use a genetically encoded intracellular ATP sensor (e.g., ATeam or PercevalHR) to monitor the dose-dependent, real-time increase in cytosolic ATP[6].

G A Astrocyte Transduction (ChR2-Katushka1.3) B Blue Light (470 nm) Stimulation A->B C Extracellular Ca2+ Influx B->C Depolarization D Vesicular ATP Release C->D SNARE complex E P2X/P2Y Receptor Activation D->E Paracrine signaling F GRAB_ATP Sensor Fluorescence D->F Real-time detection

Optogenetic control of astrocyte ATP release and real-time biosensor detection.

(Note: The above pathway demonstrates an alternative optogenetic approach where ChR2 activation in astrocytes drives Ca2+-dependent vesicular ATP release to the extracellular space[1]).

Microfluidics: Dynamic Gradients and Shear Stress

In vascular and tissue models, cells are subjected to both chemical signals (ATP) and mechanical signals (Wall Shear Stress, WSS).

The Causality of Module-Fluidics: Standard perfusion chambers conflate these variables; changing the flow rate to alter ATP concentration inherently alters the shear stress. By utilizing a programmable microfluidic valve matrix (oscillator and integrator modules), researchers can generate complex, temporally varying continuous gradients (e.g., sinusoidal ATP waves) without altering the baseline wall shear stress[7],[8].

Protocol 3: Spatiotemporal ATP Gradient Generation
  • Device Assembly: Connect an ATP reservoir and a Buffer reservoir to a programmable microfluidic valve control matrix (e.g., MUX Quake Valve)[8].

  • Cell Seeding: Seed vascular endothelial cells (VECs) into the downstream microchannel and culture until a confluent monolayer forms[7].

  • Signal Programming: Program the valve matrix to alternate between the ATP and Buffer inputs at high frequencies. The downstream integrator module smooths these discrete pulses into a continuous, targeted temporal concentration gradient (∇c)[8].

  • Validation: Monitor intracellular calcium dynamics (via Fluo-4 AM) in the VECs to observe the synergistic signal transduction resulting from the decoupled WSS and ATP signals[7].

G IN1 ATP Reservoir VALVE Programmable Valve Matrix (Oscillator) IN1->VALVE IN2 Buffer Reservoir IN2->VALVE CHAMBER Microfluidic Cell Chamber VALVE->CHAMBER Constant Shear Stress Variable [ATP] OUT Dynamic Intracellular Ca2+ Response CHAMBER->OUT

Microfluidic architecture for decoupling ATP concentration gradients from wall shear stress.

Quantitative Modality Comparison

ModalitySpatial ResolutionTemporal ResolutionPrimary ApplicationKey Limitation
Photopharmacology (Two-Photon) Sub-micron (3D focal volume)Sub-millisecondSimulating synaptic/point-source ATP release.Requires expensive multiphoton microscopy setups.
Optogenetics (mtON / ChR2) Cell-specific (via promoters)Milliseconds to SecondsManipulating endogenous ATP synthesis or vesicular release.Requires genetic modification (transduction/transfection).
Microfluidics (Valve Matrix) Channel-wide gradientsSeconds to MinutesMimicking vascular environments (WSS + ATP).Lower spatial resolution compared to photolysis.

References

  • Control of astrocytic ATP release using optogenetics - The Physiological Society - [Link]

  • Optogenetic control of mitochondrial protonmotive force to impact cellular stress resistance - NIH / EMBO Reports -[Link]

  • DMACM-Caged Adenosine Nucleotides: Ultrafast Phototriggers for ATP, ADP, and AMP Activated by Long-Wavelength Irradiation - ChemBioChem -[Link]

  • Two-Photon Uncaging of Bioactive Thiols in Live Cells at Wavelengths above 800 nm - Chemical Communications (RSC) -[Link]

  • Wound-induced Ca2+ wave propagates through a simple release and diffusion mechanism - Molecular Biology of the Cell -[Link]

  • A sensitive GRAB sensor for detecting extracellular ATP in vitro and in vivo - Neuron / ResearchGate -[Link]

  • A microfluidic device with spatiotemporal wall shear stress and ATP signals to investigate the intracellular calcium dynamics in vascular endothelial cells - PubMed / NIH -[Link]

  • Module-Fluidics: Building Blocks for Spatio-Temporal Microenvironment Control - MDPI Micromachines -[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing UV Light Exposure for DMNPE-Caged ATP Uncaging

Welcome to the technical support resource for researchers utilizing DMNPE-caged ATP. This guide is designed to provide you, our scientific partners, with the foundational knowledge and practical troubleshooting strategie...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers utilizing DMNPE-caged ATP. This guide is designed to provide you, our scientific partners, with the foundational knowledge and practical troubleshooting strategies required to achieve precise and reproducible results in your uncaging experiments. As senior application scientists, we have synthesized data from peer-reviewed literature and our field experience to explain not just the how, but the critical why behind each experimental step.

Section 1: Frequently Asked Questions - The Fundamentals

This section addresses the core principles of DMNPE-caged ATP to ensure a solid foundation for your experimental design.

Q1: What is DMNPE-caged ATP and how does it work?

DMNPE-caged ATP is a biologically inactive form of Adenosine 5'-triphosphate (ATP). The terminal phosphate of the ATP molecule is covalently attached to a photolabile "caging" group, 1-(4,5-dimethoxy-2-nitrophenyl)ethyl (DMNPE).[1][2][3] This caging group renders the ATP unable to be recognized or hydrolyzed by enzymes.[4][5] When illuminated with ultraviolet (UV) light, the DMNPE group absorbs a photon, leading to a rapid photochemical reaction that breaks the covalent bond and releases free, biologically active ATP.[6][7] This process, known as photolysis or "uncaging," allows for precise spatiotemporal control over ATP concentration within a biological system.[4]

cluster_0 Before UV Exposure cluster_1 After UV Exposure DMNPE_ATP DMNPE-caged ATP (Biologically Inactive) ATP Free ATP (Biologically Active) DMNPE_ATP->ATP Uncaging Byproduct DMNPE Byproduct DMNPE_ATP->Byproduct UV_Light UV Light (~350-365 nm) UV_Light->DMNPE_ATP Photolysis cluster_workflow Optimization Workflow prep Step 1: Prepare System (Cells + DMNPE-ATP + Ca2+ indicator) control Step 2: Negative Controls (UV, no cage; Cage, no UV) prep->control start Step 3: Start Low (Low UV Power & Short Duration) control->start measure Step 4: Expose & Measure (Record biological response, e.g., Ca2+ flash) start->measure increase Step 5: Increment UV Dose (Increase power or duration) measure->increase viability Step 6: Assess Viability (Check for signs of phototoxicity) increase->viability decision Optimal Dose Found? viability->decision decision->measure No, continue titration success Success! Use optimal parameters for experiments decision->success Yes

Caption: A systematic workflow for calibrating UV exposure parameters.

Step-by-Step Protocol:

  • Preparation: Prepare your biological sample (e.g., cultured cells) and load it with both DMNPE-caged ATP (at your intended working concentration) and a fluorescent indicator that can report the downstream effect of ATP (e.g., a calcium indicator like Fluo-4 AM, as P2Y receptor activation often leads to calcium release).

  • Negative Controls (Crucial for Trustworthiness):

    • Control A (Phototoxicity Check): Expose cells without caged ATP to the highest intended UV dose. You should observe no biological response. If you do, it indicates direct phototoxicity from the UV light itself.

    • Control B (Cage Inertness Check): Perfuse cells with DMNPE-caged ATP but do not expose them to UV light. You should observe no response, confirming the caged compound is biologically inert before photolysis. [4]3. Establish a Dose Range: Start with a very low UV exposure (e.g., low power setting, short duration like 10-50 ms).

  • Expose and Measure: Deliver a single UV flash and record the biological response (e.g., the intensity and kinetics of the calcium signal).

  • Iterate and Increase: Systematically increase the UV dose by incrementing either the light source power or the exposure duration. Repeat Step 4 for each new dose.

  • Monitor for Phototoxicity: At each step, carefully monitor cell morphology and response health. Signs of phototoxicity include cell blebbing, membrane rupture, or a sustained, non-physiological rise in the indicator signal. [8]7. Analyze and Select: Plot the magnitude of the biological response against the UV dose (Power x Time). You should see a sigmoidal curve. Select the lowest UV dose that gives a robust, maximal, and reproducible biological response. This is your optimal exposure parameter. Avoid doses on the plateau of the curve, as they provide no additional benefit and increase the risk of phototoxicity.

Section 3: Troubleshooting Guide

Even with careful planning, issues can arise. This guide addresses common problems in a direct Q&A format.

Problem 1: I'm not seeing any biological response after my UV flash.
  • Q: Is my UV light source working and aligned?

    • Cause: The most basic issue can be equipment failure or misalignment. The UV light may not be reaching your sample with sufficient intensity.

    • Solution: Use a power meter to measure the light output at the sample plane (after the microscope objective). Verify that the measured power is within the expected range for your system. Ensure the optical path is correctly aligned.

  • Q: Is the DMNPE-caged ATP being successfully uncaged?

    • Cause: The UV dose may be insufficient to release a high enough concentration of ATP to elicit a response. Recall the modest quantum yield of DMNPE (~0.07), which means a significant amount of light energy is required. [1][2][4] * Solution: Systematically increase your UV exposure dose by increasing either the duration or the power of your flash, as detailed in the Section 2 protocol. If you have access to HPLC, you can directly measure the conversion of caged to free ATP in solution after UV exposure to validate your light source's effectiveness. [9]

  • Q: Has my DMNPE-caged ATP degraded?

    • Cause: Improper storage (exposure to light, repeated freeze-thaw cycles) can degrade the compound. [6]Hydrolysis can also occur over long experiments at physiological temperatures. [10] * Solution: Always use freshly thawed aliquots stored correctly. For long-term experiments, consider perfusing the caged compound continuously. If in doubt, use a fresh vial of the compound.

Problem 2: My cells are dying or showing signs of stress after UV exposure.
  • Q: How can I confirm the issue is phototoxicity?

    • Cause: High-energy UV light can directly damage cellular components like DNA and proteins, or generate reactive oxygen species (ROS), leading to cell death. [11][12]This is distinct from an over-response to the released ATP.

    • Solution: Perform the negative control from Section 2: expose cells without the caged compound to the same UV dose. If you still observe cell death, blebbing, or a stress response, the issue is direct phototoxicity from your UV light.

  • Q: How can I minimize phototoxicity while still getting good uncaging?

    • Solution 1: Reduce the UV Dose. This is the most critical step. Use the minimum light energy required to get your desired biological effect. It is always better to increase exposure duration with lower light intensity than to use a very high-intensity, short pulse.

    • Solution 2: Use a Tighter Wavelength Filter. Ensure your filter set is specific for the ~365 nm range. Broader filters that allow shorter, more damaging UV wavelengths (UVC, UVB) to pass will significantly increase phototoxicity.

    • Solution 3: Confine the Illumination Area. Use the microscope's field diaphragm or an aperture to illuminate only your region of interest, sparing neighboring cells from unnecessary UV exposure.

    • Solution 4: Consider Two-Photon Uncaging. If phototoxicity remains a limiting factor, switching to two-photon (2P) uncaging is a superior alternative. 2P uses near-infrared (NIR) light (e.g., ~720 nm), which is inherently less damaging to cells and provides much greater spatial precision, confining the uncaging event to a tiny focal volume. [11][13][14][15]

Problem 3: My results are inconsistent from one experiment to the next.
  • Q: What are the common sources of variability?

    • Cause: Variability can stem from multiple sources: fluctuations in lamp output, inconsistencies in solution preparation, differences in cell health, or slight changes in the focal plane.

    • Solution Checklist:

      • Lamp Stability: Arc lamps degrade over time. Note the hours on your lamp and replace it according to the manufacturer's recommendation. Allow the lamp to warm up for at least 30 minutes before starting an experiment to ensure stable output.

      • Solution Consistency: Prepare a large batch of your working solution to use across a series of experiments to eliminate pipetting or dilution errors.

      • Focusing: Ensure you are focused on the same plane for each experiment, as UV intensity can vary with focal depth.

      • Internal Control: If possible, include an internal positive control in your experiments to confirm that the cells are healthy and responsive on any given day.

Section 4: Advanced Topic - Single-Photon vs. Two-Photon Uncaging

While this guide focuses on traditional single-photon UV uncaging, it is important to be aware of the advantages offered by two-photon (2P) excitation, especially when spatial precision or cell viability is paramount.

FeatureSingle-Photon (UV) UncagingTwo-Photon (NIR) Uncaging
Excitation A single high-energy UV photon excites the cage.Two lower-energy near-infrared (NIR) photons are absorbed simultaneously. [14]
Wavelength ~365 nm~720 nm for DMNPE/MNI cages [16][10][17]
Phototoxicity Higher risk of cell damage due to UV light scattering and absorption by cellular components. [12]Significantly lower phototoxicity as NIR light is less absorbed by cells and excitation is confined. [11]
Spatial Resolution Excitation occurs throughout the light cone, limiting axial (Z-axis) resolution. [8][13]Excitation is intrinsically confined to the tiny, diffraction-limited focal volume, providing true 3D spatial control. [14][15]
Tissue Penetration Poor penetration in scattering tissue.Deeper penetration into scattering tissue. [11]
Consideration Simpler, less expensive equipment (arc lamp).Requires a more complex and expensive femtosecond pulsed laser and specialized microscope.
Section 5: References
  • Denk, W. (1997). Chemical two-photon uncaging: A novel approach to mapping glutamate receptors. Proc Natl Acad Sci U S A.

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods.

  • Hagen, V., et al. (2007). DMACM-Caged Adenosine Nucleotides: Ultrafast Phototriggers for ATP, ADP, and AMP Activated by Long-Wavelength Irradiation. ChemBioChem.

  • Govan, J. M., et al. (2019). Two-photon uncaging of bioactive thiols in live cells at wavelengths above 800 nm. Chemical Science.

  • Ellis-Davies, G. C. R. (2018). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience.

  • Langer, D., et al. (2014). Multi-photon Intracellular Sodium Imaging Combined with UV-mediated Focal Uncaging of Glutamate in CA1 Pyramidal Neurons. Journal of Visualized Experiments.

  • Kramer, R. H., et al. (2024). Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines. Journal of the American Chemical Society.

  • Slanina, T., & Giammanco, C. (2017). Two-photon uncaging of neurochemicals using inorganic metal complexes. Chemical Communications.

  • Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. Methods in Molecular Biology.

  • Stein, I. S., & Zito, K. (2019). Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. Neuromethods.

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619-628.

  • Jena Bioscience. (n.d.). NPE-caged-ATP. Retrieved from [Link]

  • Greisch, J.-F., et al. (2023). Giving the Green Light to Photochemical Uncaging of Large Biomolecules in High Vacuum. JACS Au.

  • Shcheslavskiy, V., et al. (2022). Novel UV-Releaser of Arachidonic Acid Based on Nitrophenyl-type Photoremovable Protecting Group. Journal of Biomedical Photonics & Engineering.

  • Umeda, T., et al. (2011). Development and application of fluorescent, green light-activatable caged compound. Biophysical Journal.

  • Canepari, M., & Ogden, D. (2009). Combining Uncaging Techniques with Patch-Clamp Recording and Optical Physiology. In Patch-Clamp Methods and Protocols.

  • Stein, I. S., et al. (2021). Induction of input-specific spine shrinkage on dendrites of rodent hippocampal CA1 neurons using two-photon glutamate uncaging. STAR Protocols.

  • Bruker. (n.d.). Neurotransmitter Uncaging. Retrieved from [Link]

  • Lee, H.-M., et al. (2009). Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds. ACS Chemical Biology.

  • Ellis-Davies, G. C. R. (2008). Useful caged compounds for cell physiology. Frontiers in Neuroscience.

  • Noguchi, J., et al. (2011). In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice. Journal of Physiology-Paris.

Sources

Optimization

Technical Support Center: DMNPE-Caged ATP Photolysis &amp; Cell Viability

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting unexpected cell death and signaling artifacts during optopharmacology experiments.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting unexpected cell death and signaling artifacts during optopharmacology experiments. While DMNPE-caged ATP is a powerful tool for the spatiotemporal control of purinergic signaling, the photolysis process is not biologically inert.

This guide is designed to move beyond basic troubleshooting. Here, we will dissect the causality behind byproduct toxicity, establish self-validating experimental controls, and provide field-proven protocols to ensure your data reflects true ATP-dependent physiology rather than stress-induced artifacts.

Section 1: Mechanistic FAQs (The "Why")

Q1: Why do my cells exhibit rapid toxicity after DMNPE-ATP uncaging, even when control experiments show that free ATP is not toxic? A1: The toxicity you are observing is a direct chemical consequence of the uncaging reaction. Photolysis of DMNPE-caged ATP (1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester) is an irreversible process that yields two molecules: free ATP and a highly reactive cleavage product, typically a 2-nitrosoacetophenone derivative 1.

While the released ATP activates your target receptors, the nitroso byproduct acts as a potent electrophile. It covalently binds to primary amines and intracellular thiols, rapidly depleting endogenous glutathione (GSH) 2. This acute GSH depletion causes a severe oxidative shift in the cellular redox potential, leading to mitochondrial dysfunction—specifically the inhibition of mitochondrial ATP export—and ultimately triggers apoptosis 3.

Pathway DMNPE DMNPE-Caged ATP ATP Free ATP DMNPE->ATP Target Activation Byproduct Nitroso Byproduct DMNPE->Byproduct Toxic Cleavage Light Photolysis (350-405nm) Light->DMNPE Stress Thiol Depletion & Oxidative Stress Byproduct->Stress Covalent Modification Death Reduced Cell Viability Stress->Death Apoptosis Scavenger Thiol Scavengers (GSH/DTT) Scavenger->Byproduct Neutralization

Mechanism of DMNPE photolysis byproduct toxicity and mitigation by thiol scavengers.

Q2: How do I differentiate between UV-induced phototoxicity and DMNPE byproduct toxicity? A2: Researchers often conflate the two because both manifest as reduced cell viability post-uncaging. UV phototoxicity is caused by the direct absorption of high-energy light (typically 340–360 nm) by endogenous cellular chromophores, generating reactive oxygen species (ROS). Byproduct toxicity, however, is chemical and strictly dependent on the molar concentration of the uncaged DMNPE compound.

To minimize direct UV toxicity, modern protocols increasingly utilize single-photon photolysis at 405 nm. Although DMNPE absorbs less efficiently at 405 nm than at 350 nm, the reduced light absorption by bulk tissue permits efficient wide-field uncaging at non-toxic intensities 4.

Section 2: Troubleshooting Guide (The "How-To")

Q3: How do I optimize scavenger concentrations to preserve cell viability without altering my ATP-dependent signaling? A3: To prevent the cytotoxic reaction between cellular amines/thiols and the nitroso photolytic byproducts, you must introduce an exogenous reducing agent 2. Dithiothreitol (DTT) and Glutathione (GSH) are the standard choices. The key is to provide a sufficient molar excess of the scavenger relative to the caged compound without inducing reductive stress in the endoplasmic reticulum.

Table 1: Quantitative Comparison of Scavenger Properties

ScavengerRecommended Working Conc.Mechanism of ActionAdvantagesLimitations
Dithiothreitol (DTT) 1 - 5 mMReduces disulfide bonds; directly neutralizes nitroso byproducts.Highly efficient at low concentrations; membrane permeable.Can induce ER stress at high concentrations (>5 mM).
Glutathione (GSH) 5 - 10 mMEndogenous antioxidant; forms conjugates with electrophiles.Physiologically relevant; lower risk of reductive toxicity.Slower reaction kinetics compared to DTT; requires higher doses.

Q4: My target protein seems to lose function after uncaging. Could the byproduct be inhibiting it directly? A4: Yes. If your target protein (e.g., an ion channel or kinase) contains critical, solvent-exposed cysteine residues, the nitroso byproduct can covalently modify these sites via S-nitrosylation or direct alkylation, thereby eliciting cytotoxic effects and functional loss [[5]](). If you observe an initial ATP-dependent spike followed by an unexpected, irreversible decay in signaling, byproduct interference is the likely culprit.

Section 3: Experimental Protocols

Protocol: Self-Validating Workflow for DMNPE-Caged ATP Uncaging

To ensure trustworthiness in your data, every optopharmacology experiment must be a self-validating system. Follow this step-by-step methodology to isolate ATP signaling from phototoxicity and byproduct toxicity.

Step 1: Cell Preparation & Baseline Stabilization

  • Seed cells in a live-cell imaging chamber and allow them to adhere.

  • Load cells with necessary fluorescent reporters (e.g., calcium dyes or voltage sensors) in a standard external bath solution.

Step 2: Scavenger and Caged Compound Incubation

  • Prepare a fresh stock of DMNPE-caged ATP (typically 10-50 mM in aqueous buffer).

  • Add DMNPE-caged ATP to the bath solution at a final working concentration of 1-5 mM.

  • CRITICAL STEP: Simultaneously add a thiol scavenger (e.g., 2 mM DTT or 5 mM GSH) to the bath solution to neutralize the impending nitroso byproducts.

Step 3: Baseline Recording

  • Record baseline physiological parameters for 5-10 minutes in the dark to ensure the caged compound is biologically inert and not leaking free ATP prior to photolysis 1.

Step 4: Controlled Photolysis

  • Expose the target region to a calibrated light pulse. For optimal viability, use a 405 nm laser (e.g., 2 mW/µm² for 100 µs pulses) rather than continuous 350 nm UV illumination 4.

Step 5: Measurement & Viability Assay

  • Continuously monitor the ATP-dependent physiological response.

Workflow Prep 1. Cell Prep & Dye Loading Incubate 2. Add DMNPE-ATP + Scavenger Prep->Incubate Baseline 3. Record Baseline Incubate->Baseline Uncage 4. Photolysis (355-405 nm) Baseline->Uncage Measure 5. Measure ATP Response & Viability Uncage->Measure

Self-validating experimental workflow for DMNPE-caged ATP uncaging.

Table 2: Self-Validating Control Matrix

Experimental ConditionLight Exposure (355-405 nm)DMNPE-ATP PresentScavenger PresentExpected ViabilityExpected ATP Response
Negative Control NoYesNoHigh (>95%)None (Baseline)
Light Toxicity Control YesNoNoHigh (>90%)None (Baseline)
Byproduct Toxicity Control YesYesNoLow (<50%) Transient spike, then decay
Full Rescue (Test) YesYesYes (e.g., 2 mM DTT)High (>90%)Sustained target activation

References

  • Laser photolysis of caged compounds at 405 nm: photochemical advantages, localisation, phototoxicity and methods for calibration. PubMed. 4

  • Optical control of purinergic signaling. Springer Nature / PMC. 1

  • Photoactivatable Reagents, Including Photoreactive Crosslinkers and Caged Probes—Section 5.3. Thermo Fisher Scientific. 2

  • Precision Control of Light-Responsive Nucleic Acids Modified with Photoremovable Protecting Groups for Functionalization. PMC. 5

  • Acute glutathione depletion restricts mitochondrial ATP export in cerebellar granule neurons. PubMed. 3

Sources

Troubleshooting

controlling for non-specific effects of the DMNPE caging group

Welcome to the Advanced Photopharmacology Support Center Focus: Troubleshooting Non-Specific Effects of the DMNPE Caging Group As a Senior Application Scientist, I frequently encounter researchers struggling with artifac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Photopharmacology Support Center Focus: Troubleshooting Non-Specific Effects of the DMNPE Caging Group

As a Senior Application Scientist, I frequently encounter researchers struggling with artifactual data during photolysis experiments. The DMNPE (1-(4,5-dimethoxy-2-nitrophenyl)ethyl) group is a powerful tool for spatiotemporal control of biomolecules, but it is not biologically inert. When exposed to UV light, the irreversible cleavage of DMNPE releases your target molecule—but it also generates reactive byproducts and exposes cells to potentially toxic radiation[1].

This guide is designed to help you build a self-validating experimental system. We will move beyond simply "running controls" to understanding the mechanistic causality behind why DMNPE experiments fail and how to engineer your protocols to guarantee data integrity.

Section 1: Core Concepts & Troubleshooting Logic (FAQ)

Q: Why am I seeing cell death or aberrant signaling immediately after DMNPE uncaging? A: There are three primary causal mechanisms for non-specific effects during DMNPE photolysis:

  • Phototoxicity: DMNPE is typically uncaged using 350–365 nm UV light[2]. Irradiation at these wavelengths can generate reactive oxygen species (ROS) and induce direct DNA damage, leading to cellular stress independent of your caged compound.

  • Byproduct Toxicity: The photolysis of DMNPE is an irreversible process that breaks a chemical bond, releasing your active target alongside a nitrosoacetophenone byproduct[1][3]. This byproduct is highly electrophilic and can alkylate intracellular thiols (like glutathione or cysteine residues), causing severe oxidative stress and enzyme inhibition[3].

  • Spontaneous Leakiness: DMNPE is often linked to targets via ester or phosphate bonds (e.g., caged ATP, siRNA, or calcium chelators like DMNPE-4)[2][4]. These bonds can be susceptible to ubiquitous intracellular esterases or spontaneous hydrolysis if the buffer pH is not strictly controlled, leading to premature target activation in the dark[2].

Q: How do I definitively isolate the specific effect of my uncaged target from these artifacts? A: You must implement a self-validating control matrix. This means your experimental design must inherently test for every failure mode. A robust protocol requires:

  • A "UV-Only" Control: To rule out laser-induced phototoxicity[5].

  • A "Dark" Control: To rule out spontaneous hydrolysis or incomplete steric masking by the intact DMNPE group[5].

  • A "Pre-photolyzed" Control: To confirm that the photolysis byproducts are biologically inert in your specific cellular context[1][3].

Q: My "Pre-photolyzed" control shows toxicity. How do I mitigate byproduct-induced artifacts? A: If the nitrosoacetophenone byproduct is causing toxicity, you must introduce a nucleophilic scavenger into your buffer. Agents like Dithiothreitol (DTT) or glutathione act as "sinks" for the reactive nitroso species, preventing them from attacking critical cellular proteins. Additionally, you should optimize your DMNPE loading concentration to the absolute minimum required for target activation, thereby reducing the total byproduct load generated upon irradiation[1]. For two-photon applications, utilizing 720–740 nm excitation can also help restrict byproduct generation strictly to the focal volume, protecting the rest of the cell[6].

Section 2: Visualizing the Mechanisms

DMNPE_Mechanism Caged DMNPE-Caged Target (Biologically Inert) UV UV Irradiation (350-365 nm) Caged->UV Absorbs Photon Target Active Target (e.g., ATP, siRNA, Ca2+) UV->Target Desired Release Byproduct Nitrosoacetophenone Byproduct (Electrophilic/Toxic) UV->Byproduct Unavoidable Cleavage Toxicity Non-Specific Cellular Toxicity (Oxidative Stress / Alkylation) Byproduct->Toxicity If Uncontrolled

Mechanism of DMNPE photolysis highlighting the generation of reactive nitroso byproducts.

Troubleshooting_Logic Start Observe Unexpected Cellular Response Check1 Run UV-Only Control (No DMNPE) Start->Check1 Check2 Run Dark Control (DMNPE, No UV) Start->Check2 Check3 Run Pre-Photolyzed Control (Byproduct Toxicity) Start->Check3 Res1 Phototoxicity Reduce Laser Power Check1->Res1 Response Persists Res2 Spontaneous Leakiness Check Buffer pH/Temp Check2->Res2 Response Persists Res3 Byproduct Toxicity Add Scavengers (DTT) Check3->Res3 Response Persists

Troubleshooting logic tree for identifying sources of non-specific effects in DMNPE experiments.

Section 3: Quantitative Data Summary

Understanding the physicochemical properties of DMNPE is critical for tuning your experimental parameters to avoid toxicity.

ParameterTypical ValueCausality & Experimental ImpactReference
Optimal 1P Uncaging Wavelength 350 - 365 nmMaximizes the quantum yield of cleavage while minimizing deep-UV (e.g., 280 nm) DNA damage to the cell.[2][7]
Optimal 2P Uncaging Wavelength 720 - 740 nmAllows for deep tissue penetration and restricts photolysis (and byproduct generation) strictly to the focal volume.[6]
Extinction Coefficient (ε) ~5120 M⁻¹cm⁻¹ at 350 nmHigh absorptivity means lower laser power is required, reducing the risk of thermal shock and phototoxicity.[2]
Quantum Yield (Φ) ~0.09Determines the efficiency of bond cleavage per photon absorbed. A yield of 0.09 is highly efficient for biological applications.[2]
Intracellular Loading Concentration 1 - 10 µM (for AM-esters)Must be empirically balanced: high enough to saturate the target response, but low enough to keep byproduct concentrations below the toxicity threshold.[2]

Section 4: Experimental Protocols

Protocol: The Self-Validating DMNPE Uncaging Workflow

This protocol is designed to systematically isolate the true biological response of your uncaged target from UV, byproduct, and leakiness artifacts[3][5].

Step 1: Reagent Preparation & Handling

  • Action: Reconstitute the DMNPE-caged compound in a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS)[2].

  • Causality: DMNPE ester bonds are susceptible to hydrolysis. Prepare solutions freshly in a dark room, and store stock aliquots desiccated at -20°C to prevent spontaneous leakiness[2].

Step 2: Setup the Control Matrix

  • Action: Divide your cell population into four distinct cohorts:

    • Experimental: Cells + DMNPE Compound + UV Light.

    • UV-Only Control: Cells + Vehicle Buffer + UV Light[5].

    • Dark Control: Cells + DMNPE Compound + NO UV Light[5].

    • Pre-photolyzed Control: Cells + Pre-cleaved DMNPE Compound + NO UV Light[3].

Step 3: Generation of the Pre-photolyzed Control

  • Action: Take an aliquot of your DMNPE-caged stock solution in a cell-free microcentrifuge tube. Irradiate the tube using a 365 nm UV lamp until analytical methods (e.g., HPLC or spectrophotometry) confirm 100% cleavage[3].

  • Causality: This generates a solution containing the fully active target molecule and the maximum possible concentration of the nitrosoacetophenone byproduct. Adding this to cells confirms whether the byproduct itself is biologically toxic[3].

Step 4: Loading and Incubation

  • Action: Replace the culture medium of the respective cohorts with the prepared loading media. Incubate for 30–60 minutes. If using AM-ester variants (like DMNPE-4), add 0.01-0.02% Pluronic F-127 to aid in dispersion and membrane permeation[2].

Step 5: Targeted Irradiation

  • Action: Expose the Experimental and UV-Only cohorts to identical photolysis parameters (e.g., 355 nm laser pulses or 365 nm flash lamp)[2][7]. Ensure the power and duration are strictly matched.

Step 6: Data Acquisition & Normalization

  • Action: Monitor the physiological response (e.g., fluorescence imaging, electrophysiology).

  • Causality: To validate your data, the UV-Only and Dark controls must show zero deviation from baseline. If the Pre-photolyzed control shows toxicity or aberrant signaling not present in the Experimental group, you must lower your loading concentration or add a scavenger like DTT[1][3].

References

  • "Light-activated RNA interference using double-stranded siRNA precursors modified using a remarkable regiospecificity of diazo-based photolabile groups - PMC", nih.gov,
  • "Optical control of purinergic signaling", usp.br,
  • "Inhibition of Murine Bladder Cancer Cell Growth In Vitro by Photocontrollable siRNA Based on Upconversion Fluorescent Nanoparticles | PLOS One", plos.org,
  • "US20060008907A1 - Control of gene expression via light activated RNA interference - Google P
  • "Manipulation of Intracellular Auxin in a Single Cell by Light with Esterase-Resistant Caged Auxins - JKIP", kit.edu,
  • "An In-Depth Technical Guide to DMNPE-4 AM-caged-calcium: Structure, Properties, and Applic
  • "Two-Photon Uncaging of Glutam

Sources

Optimization

Technical Support Center: Troubleshooting Premature Hydrolysis of DMNPE-Caged ATP

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently observe that the root cause of "failed" uncaging experiments is not the photolysis hardware, but the insidious, silent...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently observe that the root cause of "failed" uncaging experiments is not the photolysis hardware, but the insidious, silent hydrolysis of the DMNPE ester bond in the dark.

DMNPE-caged ATP (Adenosine 5'-triphosphate P3-[1-(4,5-dimethoxy-2-nitrophenyl)ethyl] ester) is engineered to remain biologically inactive until photolyzed by UV/Vis light (typically 334–405 nm)[1][2]. However, the phosphoester bond linking the DMNPE moiety to the


-phosphate of ATP is susceptible to nucleophilic attack by water. Avoiding background hydrolytic release prior to the light flash is critical for maintaining experimental integrity[3].

This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure your caged ATP remains intact until the exact moment of illumination.

Part 1: Mechanistic Overview of Degradation

To troubleshoot effectively, we must first understand the competing pathways of DMNPE-caged ATP cleavage. While targeted photolysis yields active ATP and a DMNPE byproduct, ambient light or aqueous hydrolysis generates a premature background signal that ruins baseline measurements.

G A DMNPE-Caged ATP (Biologically Inactive) C Active ATP + DMNPE Byproduct (Targeted Uncaging) A->C Photolysis E Active ATP + DMNPE-OH (Premature Background) A->E Hydrolysis B UV/Vis Light (334-405 nm) B->C D Aqueous H2O / pH Extremes (Dark Hydrolysis) D->E

Caption: Mechanism of DMNPE-caged ATP activation vs. premature hydrolytic degradation.

Part 2: Troubleshooting Guide & FAQs

Q1: My motor proteins (e.g., kinesin) are moving, or my cells are showing calcium transients before I even apply the UV flash. What is causing this? Causality: This indicates high baseline ATP levels due to premature uncaging or dark hydrolysis. There are two primary causal factors:

  • Ambient Light Exposure: DMNPE-caged ATP has a high effective extinction coefficient (~4400

    
     for sunlight), meaning even standard laboratory fluorescent lights or sunlight from a window can rapidly photolyze the compound[4].
    
  • Aqueous Degradation: While the lyophilized powder is stable for years when kept frozen and desiccated in the dark, caged ATP degrades over time once in solution[4]. If your stock solution has been stored at 4°C or subjected to multiple freeze-thaw cycles, the ester bond has likely hydrolyzed.

Q2: How should I reconstitute the diammonium salt to maximize its half-life? Causality: Water acts as a nucleophile over time. Freeze-thaw cycles exacerbate this by creating localized pH shifts and ice-crystal-mediated physical stress, which accelerates ester hydrolysis. Solution: Reconstitute the diammonium salt (Molecular Weight: 750.44 g/mol ) in sterile, nuclease-free water or anhydrous DMSO to a high stock concentration (e.g., 50 mM). DMSO offers lower nucleophilicity, slightly reducing dark hydrolysis rates during liquid handling. Because batch-specific molecular weights vary due to hydration degrees, always calculate molarity based on your specific Certificate of Analysis.

Q3: Does the assay buffer pH affect stability during the experiment? Causality: Extreme pH levels accelerate ester hydrolysis. Caged ATP is typically synthesized in a two-phase system at pH ~4 to specifically esterify the weakly acidic hydroxyl group[3]. However, for experimental stability, it must be kept near physiological conditions. Solution: Maintain your final assay buffer at a physiological pH (7.0–7.5)[1][2]. Add the caged ATP to your final reaction buffer just before the experiment begins.

Q4: Can high concentrations of caged ATP inhibit my biological target? Causality: Yes. In some cases, the attachment of a caging group blocks the effector's action but does not eliminate its binding affinity to the target protein[3]. For example, DMNPE-caged ATP acts as a competitive inhibitor for kinesin, which limits the initial working concentration to roughly 0.5 mM in certain motility assays[5].

Part 3: Physicochemical & Stability Specifications

To ensure reproducible results, cross-reference your experimental design against these validated physicochemical parameters.

ParameterSpecificationCausality / Impact on Stability
Purity

98% (HPLC)
Impurities can act as catalysts for premature degradation.
Quantum Yield 0.07Determines the required UV dose; lower doses minimize local heating.
Max Solubility 100 mM (Water), 50 mM (DMSO)High stock concentrations minimize the volume of solvent introduced to the assay.
Storage (Solid) -20°C, Desiccated, DarkPrevents nucleophilic attack by atmospheric moisture; stable for years[4].
Uncaging Wavelength 334 – 405 nmOptimal activation range; avoids deep-UV damage to biological samples[1][2].
Part 4: Self-Validating Experimental Protocol

Trustworthy science requires self-validating systems. You must actively measure background hydrolysis before committing to your main experiment. Follow this optimized workflow to prevent and detect premature degradation.

Workflow N1 Lyophilized Powder Store at -20°C (Desiccated) N2 Reconstitution (ddH2O or DMSO, Red Light) N1->N2 N3 Aliquoting (Opaque Tubes) N2->N3 N4 Flash Freezing (Liquid N2) N3->N4 N5 Storage (-80°C, Dark) N4->N5 N6 Assay Integration (Thaw on Ice, Use Immediately) N5->N6

Caption: Step-by-step workflow to prevent premature hydrolysis during preparation and storage.

Step-by-Step Methodology:
  • Darkroom Reconstitution: Perform all handling under a photographic red safe-light. Dissolve the lyophilized powder in nuclease-free water or anhydrous DMSO to a stock concentration of 50 mM.

  • Aliquoting: Immediately divide the stock into 5–10

    
    L aliquots using opaque or foil-wrapped microcentrifuge tubes. This completely eliminates freeze-thaw cycles.
    
  • Flash-Freezing: Submerge the aliquots in liquid nitrogen. Rapid freezing bypasses the temperature zone where ice-crystal formation alters local pH and concentrates solutes, a primary driver of hydrolysis. Transfer to -80°C for long-term storage.

  • The "Dark Control" Validation (Critical Step): Before your main experiment, thaw one aliquot on ice. Dilute it to your working concentration (e.g., 1 mM or 2 mM[2][6]) and apply it to your biological system without applying UV light.

    • Validation Criterion: The system must show zero or near-zero baseline activity (e.g., no calcium transients, no motor protein movement). If baseline activity is observed, the batch has hydrolyzed and must be discarded.

  • Experimental Execution: Once the dark control is validated, proceed with the experiment by applying targeted 334–405 nm illumination to trigger the localized release of ATP[1][2].

Part 5: References
  • Title: Caged ATP—Fuel for Bionanodevices Source: IEEE TRANSACTIONS ON ADVANCED PACKAGING (instras.com) URL: 4

  • Title: DMNPE-caged ATP diammonium salt | Purinergic (P2Y) Receptors Source: Tocris Bioscience URL:

  • Title: Photoremovable Protecting Groups Used for the Caging of Biomolecules Source: Wiley-VCH URL: 3

  • Title: Lipid Accumulation Induced by APOE4 Impairs Microglial Surveillance of Neuronal-Network Activity Source: bioRxiv.org URL: 6

  • Title: DMACM-Caged Adenosine Nucleotides: Ultrafast Phototriggers for ATP, ADP, and AMP Activated by Long-Wavelength Irradiation Source: instras.com URL: 1

  • Title: Light-Controlled Molecular Shuttles Made from Motor Proteins Carrying Cargo on Engineered Surfaces Source: Nano Letters - ACS Publications URL: 5

  • Title: Single Cell-like Systems Reveal Active Unidirectional and Light-Controlled Transport by Nanomachineries Source: ACS Nano URL: 2

Sources

Troubleshooting

improving the efficiency of DMNPE-caged ATP photolysis

Expert Troubleshooting & Technical FAQs Welcome to the Technical Support Center for DMNPE-caged ATP applications. This guide is designed for researchers and drug development professionals who require precise spatiotempor...

Author: BenchChem Technical Support Team. Date: March 2026

Expert Troubleshooting & Technical FAQs

Welcome to the Technical Support Center for DMNPE-caged ATP applications. This guide is designed for researchers and drug development professionals who require precise spatiotemporal control over ATP-dependent biological processes. Below, we dissect the photochemical mechanics, troubleshoot common efficiency bottlenecks, and provide self-validating protocols to ensure reliable experimental outcomes.

Section 1: Core Principles & Photolysis Kinetics

Q: Why choose DMNPE-caged ATP over standard NPE-caged ATP, and how does it impact photolysis efficiency? A: The overall efficiency of a photolabile protecting group is defined by the product of its molar extinction coefficient (ε) and its quantum yield (Φ)[1]. While standard NPE-caged ATP has a higher quantum yield, the DMNPE (1-(4,5-dimethoxy-2-nitrophenyl)ethyl) group possesses a significantly higher molar extinction coefficient in the near-UV region (ε ≈ 4300 to 5000 L/mol/cm at 350-370 nm)[1][2]. This ten-fold higher absorption capacity more than compensates for its comparatively lower quantum yield (Φ ≈ 0.07)[1]. Consequently, DMNPE absorbs long-wavelength UV light highly efficiently, allowing researchers to use lower-energy light sources (e.g., 355 nm or 365 nm) which drastically minimizes phototoxicity and thermal damage to biological samples[3][4].

Q: What is the mechanistic causality behind the release of ATP, and why does the release sometimes appear "slow"? A: Upon absorption of a UV photon, the DMNPE group transitions into an excited state, forming a transient aci-nitro intermediate[5][6]. The subsequent breakdown (dark reaction) of this intermediate is the rate-limiting step for the cleavage of the covalent bond and the release of bioactive ATP[5]. For DMNPE-caged ATP, this cleavage rate is approximately 18 s⁻¹[2]. If you are studying ultrafast biological processes (e.g., ion channel gating occurring in < 50 milliseconds), the photolysis rate of DMNPE—not the biological response—will be the limiting factor[7].

PhotolysisMechanism A DMNPE-Caged ATP (Biologically Inactive) B UV Irradiation (350-370 nm) A->B Photon Absorption C Aci-nitro Intermediate (Transient State) B->C Excitation D Free ATP (Bioactive) C->D Dark Reaction Cleavage E Dimethyl-nitrosoacetophenone (Reactive By-product) C->E Equimolar Release F DTT / Reducing Agent (Sacrificial Nucleophile) E->F Toxicity Risk to -SH Groups G Inert Quenched Adduct (Safe for Proteins) F->G Rapid Neutralization

Mechanism of DMNPE-caged ATP photolysis and by-product neutralization via DTT.

Section 2: Troubleshooting Guide for Low Photolysis Efficiency

Q: I am applying intense UV light, but my overall ATP yield is extremely low. What is causing this incomplete release? A: This is most frequently caused by the Inner Filter Effect . When the concentration of DMNPE-caged ATP in your sample is too high (typically > 2 mM) or the optical path length is too long, the molecules at the surface of the solution absorb all the incident UV photons[8]. This leaves the deeper molecules un-photolyzed. Solution: Maintain the optical density (OD) of your sample below 0.2 at the irradiation wavelength[8]. You can achieve this by diluting the caged ATP concentration or reducing the path length (e.g., using a thinner microfluidic flow cell or a smaller droplet).

Q: My motor proteins (e.g., kinesin/myosin) lose activity immediately after photolysis. Is the UV light killing them? A: While UV damage is possible, the more likely culprit is chemical toxicity from photolysis by-products. The cleavage of DMNPE-caged ATP generates dimethyl-nitrosoacetophenone in equimolar amounts to the released ATP[1]. This reactive electrophilic by-product covalently binds to free sulfhydryl (-SH) groups on your target proteins, disrupting their tertiary structure and completely inhibiting ATPase activity[1]. Solution: Always include a reducing agent like Dithiothreitol (DTT) at 1-5 mM in your experimental buffer. DTT acts as a sacrificial nucleophile, rapidly neutralizing the nitroso by-product before it can react with your proteins[1].

Q: I have confirmed ATP release via analytical assays, but I see no biological response in my ATPase assay. Why? A: ATP-dependent enzymes require the Mg²⁺-ATP complex to function, not just free ATP. DMNPE-caged ATP binds Mg²⁺ very weakly compared to free ATP[9]. When photolysis occurs, the newly liberated ATP must rapidly bind free Mg²⁺ in the buffer to become bioactive. Furthermore, un-photolyzed caged ATP can act as a competitive inhibitor for some motor proteins[1]. Solution: Ensure your buffer contains a sufficient excess of free Mg²⁺ (e.g., 1-2 mM above the total caged ATP concentration) to allow instantaneous complexation upon photolysis[9].

Troubleshooting Start Issue: Low ATP Yield or Slow Reaction Kinetics Q1 Is UV wavelength optimal? (350-370 nm) Start->Q1 A1_No Adjust light source / filters to match DMNPE absorption Q1->A1_No No A1_Yes Check Caged ATP Concentration Q1->A1_Yes Yes Q2_High Conc > 2mM? (Inner Filter Effect) A1_Yes->Q2_High Measure OD A2_High Dilute sample or reduce optical path length Q2_High->A2_High Yes (OD > 0.2) Q2_Low Check Buffer Conditions Q2_High->Q2_Low No (OD < 0.2) A3_Mg Ensure excess free Mg2+ for ATPase activity Q2_Low->A3_Mg No Motor Activity A3_DTT Add 1-5 mM DTT to quench reactive by-products Q2_Low->A3_DTT Protein Degradation

Step-by-step troubleshooting workflow for resolving low DMNPE-ATP photolysis efficiency.

Section 3: Self-Validating Experimental Protocols
Protocol: Calibrating DMNPE-ATP Photolysis Efficiency In Vitro

Objective: To empirically determine the conversion rate and validate the photon flux of your specific optical setup before applying it to biological assays.

Methodology:

  • Preparation: Prepare a 1 mM solution of DMNPE-caged ATP in your standard experimental buffer (e.g., HEPES pH 7.2, 2 mM MgCl₂, 1 mM DTT)[4].

  • Baseline Measurement (Self-Validation Step 1): Take a 10 µL aliquot and measure background free ATP using a luciferin/luciferase bioluminescence assay (e.g., ATP Determination Kit)[1]. This confirms the basal hydrolysis rate is negligible (<1%) prior to irradiation.

  • Irradiation: Place 100 µL of the solution in a quartz cuvette or your specific microfluidic flow cell. Irradiate with your UV source (e.g., 355 nm LED or 365 nm laser) for defined pulse durations (e.g., 10 ms, 50 ms, 100 ms, 500 ms)[1][3].

  • Quenching & Assay: Immediately extract 10 µL aliquots post-irradiation and mix with the luciferase reagent to halt further dark reactions and quantify the yield.

  • Quantification (Self-Validation Step 2): Measure luminescence and interpolate against a standard curve of known ATP concentrations.

  • Kinetic Analysis: Plot released[ATP] versus irradiation time. The curve should follow a first-order exponential association. If the plateau is reached at <50% conversion, investigate light attenuation (inner filter effect) or insufficient light intensity[8].

Section 4: Quantitative Data & Photochemical Properties

To optimize your experimental design, compare the photochemical properties of DMNPE against the standard NPE caging group. Ensure your light source aligns with the optimal absorbance maximum.

PropertyNPE-Caged ATPDMNPE-Caged ATP
Optimal Absorbance Max ~315 nm~350 nm[2]
Molar Extinction Coefficient (ε) ~500 L/mol/cm (at 350 nm)~4,300 - 5,000 L/mol/cm (at 350 nm)[1][2]
Quantum Yield (Φ) ~0.63~0.07[1][2]
Cleavage Rate (Dark Reaction) ~83 s⁻¹[7][8]~18 s⁻¹[2]
Primary Advantage Faster release kineticsSuperior near-UV absorption; less phototoxicity[1][4]
Toxicity Risk High (Requires reducing agent)High (Requires reducing agent, e.g., DTT)[1]
References
  • Caged ATP—Fuel for Bionanodevices, IEEE Transactions on Advanced Packaging. 1

  • Invitrogen™ DMNPE-caged ATP (Adenosine 5'-Triphosphate, P 3 -(1-(4,5-Dimethoxy-2-Nitrophenyl)ethyl) Ester, Disodium Salt), Fisher Scientific. 3

  • Flash photolysis of caged compounds, The University of Texas at Dallas.

  • Purification and structural characterization of caged DNA oligonucleotides, LSU Scholarly Repository.5

  • Photolysis of caged ATP and caged oligonucleotides, Bio-Synthesis. 2

  • Caged compounds: photorelease technology for control of cellular chemistry and physiology, NIH / Nature Methods. 8

  • DMACM-Caged Adenosine Nucleotides: Ultrafast Phototriggers for ATP, ADP, and AMP Activated by Long-Wavelength Irradiation, Instras. 4

  • A new approach to time-resolved studies of ATP-requiring biological systems; laser flash photolysis of caged ATP, PNAS. 6

  • Calcium released by photolysis of DMnitrophen triggers transmitter release at the crayfish neuromuscular junction, Molecular and Cell Biology / Berkeley. 9

Sources

Optimization

Technical Support Center: Mitigating Dimethyl-Nitrosoacetophenone Byproduct Toxicity

Welcome to the Advanced Applications Support Center. This guide is designed for researchers and drug development professionals utilizing 1-(4,5-dimethoxy-2-nitrophenyl)ethyl (DMNPE) caged compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This guide is designed for researchers and drug development professionals utilizing 1-(4,5-dimethoxy-2-nitrophenyl)ethyl (DMNPE) caged compounds. While DMNPE offers superior near-UV absorption and rapid uncaging kinetics for biomolecules like ATP and calcium ionophores, its photolysis generates a highly reactive byproduct: dimethyl-nitrosoacetophenone (specifically, 4,5-dimethoxy-2-nitrosoacetophenone).

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we will dissect the chemical causality of byproduct toxicity, establish self-validating experimental protocols, and provide quantitative frameworks to ensure your photolysis workflows remain artifact-free.

The Causality of Byproduct Toxicity

To troubleshoot effectively, we must first understand the molecular mechanisms at play. When a DMNPE-caged compound is exposed to UV light (350–400 nm), the photolytic cleavage releases the active biological effector (e.g., ATP) alongside the dimethyl-nitrosoacetophenone byproduct [1].

The Mechanistic Flaw: The nitroso group (-N=O) on the byproduct is highly electrophilic. In an aqueous biological environment, it aggressively seeks out nucleophiles. The primary targets are the sulfhydryl (-SH) groups of cysteine residues on your proteins and enzymes. When the byproduct covalently binds to these thiols, it causes protein crosslinking, steric hindrance, and structural denaturation. In motor protein assays (like kinesin/microtubule gliding), this manifests as an immediate halt in ATPase activity [1]. In live-cell assays, it triggers rapid cytotoxicity and membrane blebbing [3].

To mitigate this, we must introduce a "sacrificial nucleophile"—a thiol scavenger that outcompetes your proteins for the reactive byproduct.

G DMNPE DMNPE-Caged Substrate UV UV Photolysis (350-400 nm) DMNPE->UV Active Active Biomolecule (e.g., ATP, Ca2+) UV->Active Target Release Byproduct Dimethyl-nitrosoacetophenone (Electrophilic) UV->Byproduct Cleavage Byproduct Proteins Cellular Proteins (-SH Groups) Byproduct->Proteins Electrophilic Attack Scavenger Thiol Scavenger (DTT / GSH) Byproduct->Scavenger Scavenging Damage Protein Crosslinking & Enzyme Inhibition Proteins->Damage Neutralized Inert Thiol Adduct (Non-toxic) Scavenger->Neutralized

Mechanism of DMNPE photolysis, byproduct toxicity, and thiol-mediated scavenging.

Troubleshooting & FAQs

Q1: My kinesin/ATPase assay loses activity immediately after UV uncaging of DMNPE-ATP. How do I fix this? A1: The loss of activity is not due to the UV light itself, but the rapid accumulation of the nitrosoacetophenone byproduct inhibiting the motor protein's cysteine-rich domains [1]. Solution: You must supplement your assay buffer with a thiol scavenger. Dithiothreitol (DTT) at 1–5 mM is the industry standard for in vitro systems. DTT forms a stable adduct with the byproduct, neutralizing its electrophilic threat before it can interact with your enzymes.

Q2: How do I distinguish between UV-induced phototoxicity and byproduct-induced chemical toxicity in live-cell imaging? A2: Trustworthiness in your data requires a self-validating control system [2]. You must isolate the variables. Solution: Run a parallel mock experiment using an analog of the caged compound that releases the exact same byproduct, but yields a biologically inert effector (e.g., DMNPE-caged purely inert buffer molecule) [3]. If the cells die under UV with the mock compound, the toxicity is byproduct-driven. If they die under UV without any caged compound present, your UV dose is too high (phototoxicity).

Q3: Can I use TCEP instead of DTT or Glutathione to avoid odor and instability? A3: No. While TCEP (Tris(2-carboxyethyl)phosphine) is an excellent, odorless reducing agent for breaking disulfide bonds, it is a phosphine, not a thiol. The mitigation of dimethyl-nitrosoacetophenone relies specifically on the formation of a semimercaptal/sulfenamide adduct with a free sulfhydryl group. TCEP cannot scavenge the byproduct effectively, leaving your proteins vulnerable.

G Start Post-Photolysis Toxicity or Activity Loss? CheckScavenger Is a Thiol Scavenger Present? Start->CheckScavenger AddDTT Add 1-5 mM DTT or 10 mM GSH CheckScavenger->AddDTT No CheckConc Optimize Scavenger Concentration CheckScavenger->CheckConc Yes ToxicityPersists Does Toxicity Persist? AddDTT->ToxicityPersists CheckConc->ToxicityPersists CheckUV Check UV Dose (Phototoxicity) ToxicityPersists->CheckUV Yes Success Experiment Validated ToxicityPersists->Success No

Troubleshooting workflow for resolving post-photolysis toxicity and byproduct artifacts.

Quantitative Scavenger Selection

Selecting the correct scavenger depends entirely on your experimental model. Use the table below to match the chemical properties of the scavenger to your assay's biological constraints.

Scavenger AgentWorking ConcentrationRedox Potential (E°')Membrane PermeabilityScavenging EfficacyPrimary Application
Dithiothreitol (DTT) 1.0 - 5.0 mM-0.33 VLowVery High (Two -SH groups)In vitro biochemistry, motor assays, purified proteins.
Glutathione (GSH) 5.0 - 10.0 mM-0.24 VVery LowHighCell lysates, extracellular purinergic receptor assays.
GSH Ethyl Ester 1.0 - 2.0 mM-0.24 VHigh (Cleaved intracellularly)HighLive-cell imaging, intracellular uncaging.
β-Mercaptoethanol 10.0 - 20.0 mM-0.26 VHighModerate (Volatile)Robust cell cultures (can be toxic at high doses).
TCEP 1.0 - 5.0 mM-0.29 VVery LowIneffective (Non-thiol)Do not use for nitrosoacetophenone mitigation.

Experimental Protocols

Protocol A: In Vitro Scavenging System for ATPase/Motor Assays

Causality Focus: DTT is highly susceptible to air oxidation. Adding it too early depletes the active thiol pool before photolysis occurs, leading to unexpected byproduct toxicity.

  • Prepare Fresh Scavenger: Weigh and dissolve DTT powder in degassed ultra-pure water to create a 1 M stock. Crucial: Prepare this immediately before the experiment. Do not use frozen aliquots older than 1 month.

  • Buffer Integration: Supplement your final assay buffer (containing your DMNPE-ATP and motor proteins) with a final concentration of 2 mM DTT.

  • Equilibration: Allow the system to equilibrate for 5 minutes at room temperature.

  • Photolysis Execution: Irradiate the sample with a 365 nm LED or UV flash lamp. The DTT will instantly neutralize the dimethyl-nitrosoacetophenone as it is generated [1].

  • Self-Validation Step: Run a control lane containing the motor protein, 2 mM DTT, and pre-photolyzed DMNPE-ATP (irradiated before adding to the protein). If activity drops, your DTT concentration is too low to handle the total byproduct load.

Protocol B: Live-Cell Byproduct Mitigation

Causality Focus: Standard DTT and GSH cannot cross the plasma membrane. To protect intracellular targets from the uncaged byproduct, you must load the cells with a membrane-permeable scavenger precursor [3].

  • Pre-incubation: Prepare a 2 mM solution of Glutathione Monoethyl Ester (GSH-ME) in standard physiological saline (e.g., HBSS).

  • Cellular Loading: Incubate the live cells with the GSH-ME solution for 30–45 minutes at 37°C. Why? Ubiquitous intracellular esterases will cleave the ethyl ester group, trapping high concentrations of active, impermeable GSH directly in the cytoplasm.

  • Wash and Cage Loading: Wash the cells 3x with standard HBSS to remove extracellular GSH-ME. Load your DMNPE-caged compound (e.g., DMNPE-caged Calcium Ionophore AM ester) per your standard protocol.

  • Photolysis: Execute your UV uncaging protocol. The artificially elevated intracellular GSH pool will rapidly form adducts with the nitrosoacetophenone byproduct, preventing off-target protein crosslinking and preserving cell viability [2].

References

  • Title: Caged ATP—Fuel for Bionanodevices. Source: IEEE Transactions on Advanced Packaging. URL:[Link]

  • Title: Optical control of purinergic signaling. Source: Purinergic Signalling (PubMed Central). URL:[Link]

  • Title: Photoactivation of caged compounds in single living cells: an application to the study of cell locomotion. Source: BioTechniques (PubMed). URL:[Link]

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Photolytic ATP Release: DMNPE-caged ATP vs. NPE-caged ATP

In the dynamic landscape of cellular biology and drug development, the ability to precisely control the concentration of signaling molecules is paramount. "Caged" compounds, which are biologically inert molecules that re...

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of cellular biology and drug development, the ability to precisely control the concentration of signaling molecules is paramount. "Caged" compounds, which are biologically inert molecules that release an active molecule upon photolysis, offer an unparalleled level of spatiotemporal control in experimental systems.[1] Adenosine triphosphate (ATP), the universal energy currency of the cell, is a frequent subject of such controlled release studies. This guide provides an in-depth comparison of two of the most commonly used caged ATP compounds: DMNPE-caged ATP and NPE-caged ATP, to aid researchers in selecting the optimal tool for their specific experimental needs.

At a Glance: Key Differences

FeatureDMNPE-caged ATPNPE-caged ATP
Full Chemical Name Adenosine 5'-triphosphate, P³-[1-(4,5-dimethoxy-2-nitrophenyl)ethyl] esterAdenosine-5'-triphosphate, P³-(1-(2-nitrophenyl)-ethyl)-ester
Quantum Yield (Φ) 0.07[2][3]0.63[2]
One-Photon Absorption Max (λmax) ~355 nm~260 nm (with absorbance up to ~360 nm)[2]
Molar Extinction Coefficient (ε) at λmax ~5,000 M⁻¹cm⁻¹ at 350 nm[2]~430 M⁻¹cm⁻¹[2]
Photolysis Byproduct 4,5-dimethoxy-2-nitrosoacetophenone2-nitrosoacetophenone[4]
Two-Photon Uncaging Efficiency Generally considered more efficientLess efficient

Delving Deeper: A Comparative Analysis

The choice between DMNPE-caged ATP and NPE-caged ATP hinges on a careful consideration of their distinct photochemical and practical properties.

Photochemical Properties: Efficiency and Wavelength Selection

The efficiency of a caged compound is determined by its quantum yield (Φ), the probability that an absorbed photon will lead to photolysis, and its molar extinction coefficient (ε), a measure of how strongly it absorbs light at a given wavelength.

NPE-caged ATP boasts a significantly higher quantum yield of 0.63 compared to DMNPE-caged ATP's 0.07.[2] This suggests that for every photon absorbed, NPE-caged ATP is about nine times more likely to release ATP. However, its primary absorption maximum is in the deep UV range (~260 nm), which can be damaging to biological samples.[2] Fortunately, its absorption spectrum extends into the near-UV range (340-360 nm), allowing for uncaging with less phototoxic wavelengths, albeit with lower efficiency.

DMNPE-caged ATP , on the other hand, has a lower quantum yield but a higher molar extinction coefficient (~5,000 M⁻¹cm⁻¹ at 350 nm) in the near-UV range compared to NPE-caged ATP at those wavelengths.[2] Its absorption maximum of approximately 355 nm is well-suited for common UV light sources used in microscopy, such as mercury arc lamps or UV lasers. This higher absorbance in a biologically "safer" UV range can compensate for its lower quantum yield, making it a popular choice for many applications.

The overall uncaging efficiency can be considered as the product of the quantum yield and the molar extinction coefficient (Φ x ε). While NPE-caged ATP has a much higher quantum yield, the higher molar extinction coefficient of DMNPE-caged ATP in the near-UV range makes it a more efficient compound for one-photon uncaging in that spectral window.

Two-Photon Excitation: A Leap in Spatial Resolution

Two-photon microscopy offers the advantage of highly localized excitation, minimizing out-of-focus phototoxicity and allowing for deeper tissue penetration.[5] For two-photon uncaging, the two-photon action cross-section (δu), which is the product of the two-photon absorption cross-section (δa) and the quantum yield (Φu), is the critical parameter.[6]

The Aftermath: Photolysis Byproducts and Their Implications

Upon photolysis, both caged compounds release ATP and a nitroso-ketone byproduct. For NPE-caged ATP, this is 2-nitrosoacetophenone, and for DMNPE-caged ATP, it is 4,5-dimethoxy-2-nitrosoacetophenone.[4] These byproducts are reactive species that can potentially interact with cellular components, particularly with sulfhydryl groups on proteins.[4]

While comprehensive comparative cytotoxicity data is scarce, the potential for these byproducts to interfere with biological processes should be a consideration in experimental design. The use of the lowest effective concentration of the caged compound and the shortest possible light exposure can help to minimize the generation of these byproducts. Additionally, including appropriate controls to assess the effect of the photolysis byproducts alone is recommended.

Experimental Corner: A Guide to ATP Uncaging

The following provides a general framework for a one-photon ATP uncaging experiment in cultured cells. The specific parameters will need to be optimized for your particular cell type, experimental setup, and desired biological outcome.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Plate cells on a glass-bottom dish prep_loading Prepare loading solution with caged ATP (e.g., 100-500 µM in extracellular buffer) prep_cells->prep_loading prep_caged Prepare stock solution of caged ATP (e.g., 10 mM in buffer) prep_caged->prep_loading load_cells Incubate cells with loading solution prep_loading->load_cells wash_cells Wash cells to remove excess caged ATP load_cells->wash_cells mount_scope Mount dish on microscope stage wash_cells->mount_scope locate_roi Identify region of interest (ROI) mount_scope->locate_roi uncage Deliver UV light pulse to ROI locate_roi->uncage record_data Record biological response (e.g., fluorescence, patch-clamp) uncage->record_data analyze Analyze recorded data record_data->analyze control Compare with control experiments (no UV, no caged ATP) analyze->control

Caption: A generalized workflow for an ATP uncaging experiment.

Step-by-Step Methodology
  • Cell Preparation:

    • Plate cells on a glass-bottom dish suitable for microscopy. Allow cells to adhere and reach the desired confluency.

  • Preparation of Caged ATP Solutions:

    • Prepare a stock solution of DMNPE-caged ATP or NPE-caged ATP (e.g., 10 mM) in a suitable buffer (e.g., HEPES-buffered saline). Protect the solution from light.

    • Dilute the stock solution in your extracellular recording buffer to the final working concentration (typically in the range of 100-500 µM).

  • Loading of Caged ATP:

    • Replace the cell culture medium with the loading solution containing the caged ATP.

    • Incubate the cells for a sufficient time to allow for equilibration (e.g., 10-30 minutes at room temperature).

  • Microscopy and Uncaging:

    • Mount the dish on the stage of an inverted microscope equipped with a UV light source (e.g., mercury arc lamp with appropriate filters or a UV laser).

    • For DMNPE-caged ATP , use a light source with a peak emission around 355-365 nm.

    • For NPE-caged ATP , a light source around 350-365 nm can be used, though a source closer to 260 nm would be more efficient but also more phototoxic.

    • Identify the cell or region of interest (ROI).

    • Deliver a brief pulse of UV light to the ROI to uncage the ATP. The duration and intensity of the light pulse will need to be optimized to achieve the desired ATP concentration without causing photodamage.

  • Data Acquisition:

    • Simultaneously record the biological response of interest. This could be a change in intracellular calcium concentration using a fluorescent indicator, a change in membrane current using patch-clamp electrophysiology, or any other ATP-dependent cellular event.

  • Controls:

    • Perform control experiments where cells are exposed to the UV light without the caged compound to account for any light-induced artifacts.

    • Perform control experiments where cells are incubated with the caged compound but not exposed to UV light to ensure the caged compound itself is inert.

Visualizing the Uncaging Process

Uncaging_Process cluster_DMNPE DMNPE-caged ATP cluster_NPE NPE-caged ATP DMNPE_caged DMNPE-ATP DMNPE_ATP ATP DMNPE_caged->DMNPE_ATP UV Light (~355 nm) DMNPE_byproduct 4,5-dimethoxy- 2-nitrosoacetophenone DMNPE_caged->DMNPE_byproduct NPE_caged NPE-ATP NPE_ATP ATP NPE_caged->NPE_ATP UV Light (~260 nm or ~350 nm) NPE_byproduct 2-nitrosoacetophenone NPE_caged->NPE_byproduct

Caption: Photochemical release of ATP from DMNPE and NPE caging groups.

Conclusion: Making the Right Choice

Both DMNPE-caged ATP and NPE-caged ATP are powerful tools for the controlled release of ATP in biological systems. The optimal choice depends on the specific experimental requirements:

  • For one-photon uncaging with standard near-UV light sources (e.g., 350-365 nm), DMNPE-caged ATP is often preferred due to its higher molar extinction coefficient in this range, leading to more efficient uncaging.

  • For experiments where the highest possible quantum efficiency is the primary concern and the use of shorter wavelength UV light is feasible, NPE-caged ATP may be a suitable option.

  • For two-photon uncaging experiments requiring high spatial resolution and deep tissue penetration, DMNPE-caged ATP is the clear choice due to its superior two-photon sensitivity.

Researchers should carefully consider the trade-offs between quantum yield, absorption wavelength, and two-photon efficiency, as well as the potential effects of photolysis byproducts, to select the most appropriate caged ATP for their studies.

References

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619–628. [Link]

  • Hagen, V., Frings, S., & Kaupp, U. B. (2005). DMACM-Caged Adenosine Nucleotides: Ultrafast Phototriggers for ATP, ADP, and AMP Activated by Long-Wavelength Irradiation. ChemBioChem, 6(8), 1473–1479. [Link]

  • Jena Bioscience. (n.d.). NPE-caged-ATP. Retrieved March 7, 2026, from [Link]

  • Goeldner, M., & Givens, R. S. (Eds.). (2005). Dynamic Studies in Biology: Phototriggers, Photoswitches and Caged Biomolecules. Wiley-VCH.
  • Barth, A., Zscherp, C., & Corrie, J. E. T. (2001). A view on phosphate ester photochemistry by time-resolved solid state NMR. Intramolecular redox reaction of caged ATP. Physical Chemistry Chemical Physics, 3(19), 4236–4240. [Link]

  • Passlick, S., & Ellis-Davies, G. C. R. (2017). Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons. Frontiers in Cellular Neuroscience, 11, 23. [Link]

  • Ellis-Davies, G. C. R. (2011). Two-Photon Uncaging of Glutamate. Frontiers in Neuroscience, 5, 26. [Link]

  • Denk, W., Strickler, J. H., & Webb, W. W. (1990). Two-photon laser scanning fluorescence microscopy. Science, 248(4951), 73–76. [Link]

  • Richers, M. T., Amatrudo, J. M., & Ellis-Davies, G. C. R. (2017). Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excitation. ACS Chemical Neuroscience, 8(11), 2423–2430. [Link]

  • Biodock. (2022, May 18). One vs two-photon microscopy. Retrieved March 7, 2026, from [Link]

  • Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. Cold Spring Harbor Protocols, 2019(1), pdb.prot101689. [Link]

  • Olson, J. P., et al. (2013). Wavelength-Selective One- and Two-Photon Uncaging of GABA. Journal of the American Chemical Society, 135(49), 18442–18445. [Link]

  • Wang, S. S.-H., et al. (2000). Quantification of spread of cerebellar long-term depression with chemical two-photon uncaging of glutamate. Proceedings of the National Academy of Sciences, 97(15), 8635–8640. [Link]

  • Furuta, T., et al. (2019). Design, Synthesis, and Photochemical Properties of Clickable Caged Compounds. The Journal of Organic Chemistry, 84(21), 13788–13797. [Link]

  • Brustovetsky, N., Becker, A., Klingenberg, M., & Bamberg, E. (1997). Biochemical and physical parameters of the electrical currents measured with the ADP/ATP carrier by photolysis of caged ADP and ATP. Biochemistry, 36(45), 13865–13872. [Link]

  • Bio-Techne. (n.d.). DMNPE-caged ATP diammonium salt. Retrieved March 7, 2026, from [Link]

  • Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. ResearchGate. [Link]

  • Sarkisov, D. V., & Wang, S. S.-H. (2008). Combining Uncaging Techniques with Patch-Clamp Recording and Optical Physiology. In Patch-Clamp Methods and Protocols (pp. 149–167). Humana Press.
  • Kaplan, J. H., Forbush, B., & Hoffman, J. F. (1978). Rapid photolytic release of adenosine 5'-triphosphate from a protected analogue: utilization by the Na:K pump of human red blood cell ghosts. Biochemistry, 17(10), 1929–1935. [Link]

Sources

Comparative

comparing quantum yields of different caged ATP compounds

The precise spatiotemporal control of ATP-dependent biological processes—ranging from molecular motor kinetics to ion channel gating—relies heavily on the use of photolabile "caged" ATP compounds. When selecting a caged...

Author: BenchChem Technical Support Team. Date: March 2026

The precise spatiotemporal control of ATP-dependent biological processes—ranging from molecular motor kinetics to ion channel gating—relies heavily on the use of photolabile "caged" ATP compounds. When selecting a caged ATP variant for an assay, researchers often face a tradeoff between the compound's quantum yield (


), its molar extinction coefficient (

), and its dark-reaction uncaging rate (

).

This guide provides an in-depth, objective comparison of the most prominent caged ATP alternatives, detailing the mechanistic causality behind their performance metrics, and providing a self-validating experimental protocol for quantifying their photochemical efficiencies in the laboratory.

Mechanistic Foundations of ATP Photorelease

The overall efficiency of a caged compound is not defined by quantum yield alone, but by its photochemical efficiency (the product of


).

The quantum yield (


) represents the probability that an absorbed photon will lead to the productive cleavage of the caging group. Once a photon is absorbed, the molecule enters an excited state. From here, it can either undergo the desired bond rearrangement (productive pathway) or return to the ground state via fluorescence or non-radiative decay (unproductive pathway). The dark reaction that follows dictates the absolute speed (

) at which free ATP is liberated[1].

G CagedATP Caged ATP (Biologically Inert) UVLight UV/Vis Irradiation (Photon Absorption) CagedATP->UVLight Photon Flux ExcitedState Excited State (Quantum Yield determinant) UVLight->ExcitedState Excitation ExcitedState->CagedATP Non-radiative Decay Intermediate Reactive Intermediate (Dark Reaction) ExcitedState->Intermediate Productive Pathway (Φ) FreeATP Free ATP (Biologically Active) Intermediate->FreeATP Cleavage Rate (k) Byproduct Cleaved Cage Byproduct (e.g., Nitroso ketone) Intermediate->Byproduct Cleavage

Photochemical cleavage pathway of caged ATP highlighting the quantum yield determinant step.

Comparative Analysis of Caged ATP Variants

NPE-ATP (1-(2-nitrophenyl)ethyl ATP): The Gold Standard

NPE-ATP remains the most widely utilized compound for standard UV uncaging. It boasts a remarkably high quantum yield of 0.63[1]. However, its extinction coefficient at 350 nm is relatively low (~430 M


cm

). The uncaging rate (~83 s

) is sufficient for most cellular assays but can become the rate-limiting step for ultrafast kinetic studies[1].
DMNPE-ATP (1-(4,5-dimethoxy-2-nitrophenyl)ethyl ATP): The Red-Shifted Alternative

The addition of dimethoxy groups to the nitrobenzyl ring red-shifts the absorption spectrum, allowing for uncaging at longer, less phototoxic wavelengths (e.g., 350–360 nm)[2]. While its quantum yield drops precipitously to 0.07, its extinction coefficient surges to ~5,000 M


cm

[1]. Consequently, the overall photochemical efficiency (

) of DMNPE-ATP actually surpasses that of NPE-ATP, making it highly effective for continuous-uncaging applications like single-molecule FRET[2].
pHP-ATP (p-hydroxyphenacyl ATP): The Ultrafast Trigger

Designed for ultrafast time-resolved structural biology, pHP-ATP operates via a Favorskii rearrangement rather than standard aci-nitro decay. It maintains a robust quantum yield of 0.37 and exhibits an extraordinary appearance rate of > 5.5


 10

s

[3]. This makes it the premier choice for time-resolved FTIR or X-ray crystallography where nanosecond ATP bursts are strictly required[4].
Bhc-ATP (6-bromo-7-hydroxycoumarin-4-ylmethyl ATP): The Two-Photon Specialist

While coumarin-caged compounds exhibit low 1-photon quantum yields (~0.02), they possess massive two-photon cross-sections (e.g., 0.89 GM)[4]. This nonlinear optical property allows for pinpoint ATP release in thick tissue slices using near-infrared femtosecond lasers, entirely avoiding the scattering and phototoxicity associated with UV light.

Quantitative Performance Matrix

Caged CompoundQuantum Yield (

)
Extinction Coefficient (

, M

cm

)
Photochemical Efficiency (

)
Uncaging Rate (

, s

)
Primary Application
NPE-ATP 0.63430 (at 350 nm)~270~83Standard 1-photon UV uncaging
DMNPE-ATP 0.075,000 (at 350 nm)~350~18Red-shifted 1-photon uncaging / smFRET
pHP-ATP 0.37~1,200 (at 312 nm)~444> 5.5

10

Ultrafast time-resolved structural biology
Bhc-ATP ~0.02~15,000 (at 350 nm)~300> 1.0

10

Deep-tissue 2-photon microscopy

Experimental Methodology: Quantifying Quantum Yield

To objectively compare these compounds in-house or validate a new batch of synthesized caged ATP, researchers must determine the quantum yield empirically. The following protocol establishes a self-validating system using chemical actinometry and high-performance liquid chromatography (HPLC).

Workflow Start Prepare Caged ATP (1 mM in HEPES + DTT) Actinometry Chemical Actinometry (Quantify Photon Flux) Start->Actinometry Calibrate Source Irradiation Controlled Irradiation (Stirred Cuvette) Start->Irradiation Sample Exposure Actinometry->Irradiation Known Flux Quenching Reaction Quenching (Thermal/Chemical Stop) Irradiation->Quenching Prevent Artifacts HPLC HPLC Analysis (Anion-Exchange) Quenching->HPLC Separation Calculation Calculate Quantum Yield (Moles ATP / Moles Photons) HPLC->Calculation Data Integration

Step-by-step experimental workflow for determining the quantum yield of caged ATP compounds.

Step-by-Step Protocol:

Step 1: Light Source Calibration (Actinometry)

  • Action: Use potassium ferrioxalate actinometry to measure the exact photon flux (moles of photons per second) of the irradiation source at your target wavelength.

  • Causality: Quantum yield is an absolute ratio of molecules converted to photons absorbed. Without a rigorously quantified denominator (absorbed photons), any calculated

    
     is merely a relative estimate.
    

Step 2: Sample Preparation & Byproduct Scavenging

  • Action: Prepare a 1 mM solution of caged ATP in a physiological buffer (e.g., 50 mM HEPES, pH 7.2). Crucially, supplement the buffer with 2–5 mM Dithiothreitol (DTT).

  • Causality: DTT acts as a nucleophilic scavenger. During the photolysis of o-nitrobenzyl groups, reactive nitroso byproducts are generated. DTT neutralizes these byproducts, preventing them from forming covalent adducts with the released ATP or acting as an internal optical filter that would artificially depress the apparent quantum yield.

Step 3: Controlled Irradiation

  • Action: Place the sample in a quartz cuvette equipped with a micro-stir bar. Irradiate for precise, short intervals (e.g., 0, 5, 10, 20 seconds). Keep total conversion below 20%.

  • Causality: Continuous stirring ensures the sample remains optically homogeneous. Restricting conversion to <20% prevents the "inner filter effect," where accumulated photoproducts begin absorbing the incident light, which would skew the linear relationship between irradiation time and ATP release.

Step 4: HPLC Quantification (Self-Validation)

  • Action: Inject the quenched samples into an anion-exchange HPLC column (e.g., SAX) and monitor absorbance at 254 nm.

  • Causality: Anion-exchange chromatography perfectly resolves the highly negatively charged free ATP from the less-charged caged precursor. The inclusion of the "0 second" dark control validates the thermal stability of the compound, ensuring that the detected ATP is strictly a product of photolysis and not background hydrolysis.

References

  • Caged compounds: photorelease technology for control of cellular chemistry and physiology Source: Nature Methods (via NIH PMC) URL:[Link][1]

  • Spatiotemporally controlled generation of NTPs for single-molecule studies Source: Nature Chemical Biology (via NIH PMC) URL:[Link][2]

  • Photoremovable Protecting Groups Used for the Caging of Biomolecules Source: Wiley-VCH URL:[Link][3]

  • Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups Source: Chemical Society Reviews (via NIH PMC) URL:[Link][4]

Sources

Validation

The Photophysical Paradox: Why Extinction Coefficient Trumps Quantum Yield

High-Efficiency Photorelease: A Comparative Guide to DMNPE-Caged ATP vs. Alternative Caging Strategies As spatiotemporal control over cellular energetics and molecular motor kinetics becomes increasingly critical in biop...

Author: BenchChem Technical Support Team. Date: March 2026

High-Efficiency Photorelease: A Comparative Guide to DMNPE-Caged ATP vs. Alternative Caging Strategies

As spatiotemporal control over cellular energetics and molecular motor kinetics becomes increasingly critical in biophysics and drug development, the selection of the correct photolabile protecting group (the "cage") is paramount. Caged adenosine 5'-triphosphate (caged ATP) allows researchers to introduce a biologically inactive fuel source into a system and rapidly activate it via targeted UV flash photolysis[1].

While 1-(2-nitrophenyl)ethyl (NPE) and desyl groups have historically been utilized, DMNPE (1-(4,5-dimethoxy-2-nitrophenyl)ethyl) has emerged as the superior caging moiety for near-UV applications. As an Application Scientist, I frequently observe researchers defaulting to NPE-caged ATP due to its high quantum yield, without considering the holistic photophysical dynamics. This guide objectively breaks down the mechanistic advantages of DMNPE-caged ATP, supported by photophysical data and validated experimental workflows.

The most common misconception in selecting a caged compound is relying solely on the photochemical quantum yield (


). The actual rate of photolysis—and therefore the efficiency of ATP release—is dictated by the product of the quantum yield and the molar extinction coefficient (

) at the excitation wavelength[2].

The addition of two electron-donating methoxy groups on the nitrobenzyl ring of DMNPE induces a significant bathochromic (red) shift in its absorption spectrum. At the standard uncaging wavelength of ~350 nm, NPE-caged ATP has a high quantum yield (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


) but a very poor extinction coefficient (

). Conversely, DMNPE-caged ATP has a lower quantum yield (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

) but a massive extinction coefficient (

).

When we calculate the true photolysis efficiency (


), DMNPE outperforms NPE by more than a factor of two at 350 nm. This allows DMNPE-caged ATP to be efficiently uncaged using lower-intensity UV sources—even standard UV lanterns or focused sunlight—drastically reducing phototoxicity in live-cell assays[2].
Table 1: Photophysical Comparison of Caged ATP Variants at ~350 nm
Caging GroupExtinction Coefficient (

)
Quantum Yield (

)
Photolysis Efficiency (

)
Dark/Hydrolytic Stability
DMNPE ~5,000 M⁻¹ cm⁻¹0.07~350 Excellent (Dissociation rate <

)
NPE ~271 M⁻¹ cm⁻¹0.63~170 Good
Desyl N/A (Optimal < 320 nm)N/AN/APoor (Prone to spontaneous dissociation)
DMACM ~15,000 M⁻¹ cm⁻¹ (at 400 nm)~0.02~300 Good (Requires complex custom synthesis)

Data synthesized from comparative photolysis studies[2][3][4].

Superior Dark Stability and Hydrolytic Resistance

A critical failure point in long-term microfluidic or live-cell experiments is "leakage"—the spontaneous hydrolysis of the caged compound in the absence of light. Desyl-caged ATP, for instance, is notorious for spontaneously dissociating into caged phosphate and ADP, prematurely altering the ATP/ADP ratio and ruining baseline measurements[2].

DMNPE-caged ATP demonstrates exceptional chemical stability. Spectrophotometric monitoring over 17 days in aqueous buffer reveals no measurable degradation, yielding a spontaneous dissociation rate of less than


[2]. This makes DMNPE the ideal candidate for bionanodevices and prolonged biological incubations where the fuel must remain strictly inert until the optical trigger is pulled.

G DMNPE DMNPE-caged ATP (Biologically Inactive) UV UV Illumination (350-360 nm) DMNPE->UV Absorbs Photons (ε ≈ 5000 M⁻¹cm⁻¹) ATP Free ATP (Active Fuel) UV->ATP Cleavage (Φ ≈ 0.07) Byproduct Nitroso Byproduct (Neutralized by DTT) UV->Byproduct Motor Motor Protein Activation (e.g., Kinesin/Myosin) ATP->Motor Hydrolysis

Fig 1: Photolysis pathway of DMNPE-caged ATP triggering motor protein activation.

Experimental Protocol: Validating DMNPE-ATP via Microtubule Gliding Assay

To objectively validate the efficacy of DMNPE-caged ATP, we utilize an in vitro microtubule gliding assay. This system is self-validating: because kinesin motor velocity is directly proportional to the concentration of available free ATP (following Michaelis-Menten kinetics), the velocity of the microtubules serves as an internal, real-time calibration curve for photolysis efficiency[5].

Reagents & Setup:

  • Motor Protein: Kinesin-1 (purified).

  • Cargo: Rhodamine-labeled microtubules.

  • Fuel: 200 µM DMNPE-caged ATP in motility buffer.

  • Antifade/Scavenger System: 20 mM glucose, glucose oxidase, catalase, and 0.5%

    
    -mercaptoethanol (BME) or DTT. Causality Note: DTT/BME is strictly required not just to prevent photobleaching, but to neutralize the potentially reactive dimethyl-nitrosoacetophenone byproduct generated during DMNPE uncaging[2].
    

Step-by-Step Methodology:

  • Flow Cell Preparation: Construct a flow cell using a glass slide and a coverslip separated by double-sided tape. Introduce 10 µg/mL casein-purified kinesin and incubate for 5 minutes to allow surface adsorption[5].

  • Surface Passivation: Flush the chamber with 0.2 mg/mL casein to block non-specific binding sites, preventing microtubule stalling.

  • Loading the Inactive System: Introduce the motility solution containing rhodamine-labeled microtubules, the oxygen-scavenging system, and 200 µM DMNPE-caged ATP[5]. Observe under fluorescence microscopy (532 nm excitation for rhodamine); microtubules should remain completely static, confirming the dark stability of the DMNPE cage.

  • Optical Triggering: Expose the flow cell to a 355 nm UV flash (e.g., 10-30 mJ pulse).

  • Data Acquisition: Immediately track microtubule gliding velocity. The velocity will spike instantaneously as DMNPE is cleaved into free ATP, followed by a gradual decay as the kinesin hydrolyzes the locally available ATP pool[5].

Workflow S1 Step 1: Flow Cell Prep Adsorb Kinesin S2 Step 2: Load Reagents DMNPE-ATP + Microtubules S1->S2 S3 Step 3: UV Exposure 355 nm Flash S2->S3 S4 Step 4: Data Acquisition Track Gliding Velocity S3->S4

Fig 2: Step-by-step workflow for validating DMNPE-caged ATP in a microtubule gliding assay.

Summary

For applications requiring rapid, highly localized bursts of ATP with minimal baseline leakage, DMNPE-caged ATP is structurally and photophysically superior to NPE-caged variants. Its high extinction coefficient at 350 nm ensures maximum photon capture, allowing researchers to utilize gentler UV light sources, thereby preserving the physiological integrity of delicate biological systems.

References

  • Caged ATP—Fuel for Bionanodevices IEEE Transactions on Advanced Packaging
  • DMACM-Caged Adenosine Nucleotides: Ultrafast Phototriggers for ATP, ADP, and AMP Activated by Long-Wavelength Irradi
  • Caged compounds: photorelease technology for control of cellular chemistry and physiology N
  • Light-Controlled Molecular Shuttles Made from Motor Proteins Carrying Cargo on Engineered Surfaces Nano Letters (ACS Public
  • Photolysis of caged ATP and caged oligonucleotides Bio-Synthesis

Sources

Comparative

A Researcher's Guide to Selecting the Right Caged ATP for Precise Experimental Control

In the dynamic landscape of cellular biology and drug development, the ability to initiate biochemical reactions with high spatial and temporal precision is paramount. Caged compounds, molecules rendered biologically ine...

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of cellular biology and drug development, the ability to initiate biochemical reactions with high spatial and temporal precision is paramount. Caged compounds, molecules rendered biologically inert by a photolabile protecting group, offer an unparalleled tool for achieving such control. Upon illumination with a specific wavelength of light, the "cage" is removed, releasing the active molecule and triggering a biological response. Among these powerful tools, caged ATP stands out for its central role in cellular energy metabolism, signaling, and motility.

This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of commonly used caged ATP derivatives. It moves beyond a simple catalog of products to offer a comprehensive analysis of their performance, supported by experimental data and protocols, enabling you to make an informed decision for your specific experimental needs.

Understanding the Fundamentals: The Mechanism of Caged ATP

The core principle behind caged ATP is the temporary inactivation of the molecule by attaching a photolabile "caging" group to the terminal phosphate (γ-phosphate). This modification prevents the ATP from being recognized and utilized by ATP-dependent enzymes.[1][2] The most common caging groups are based on the o-nitrobenzyl moiety. Upon absorption of a photon of light, a photochemical reaction is initiated, leading to the cleavage of the bond between the caging group and the ATP molecule. This process, known as photolysis, rapidly releases free ATP, a proton, and a nitroso byproduct.[1]

The ideal caged ATP should possess several key characteristics:

  • Biological Inertness: The caged compound and its photolysis byproducts (other than ATP) should not interact with the biological system under investigation.

  • Efficient Photorelease: A high quantum yield (Φ), which is the ratio of released ATP molecules to absorbed photons, is desirable for efficient uncaging with minimal light exposure.

  • Appropriate Wavelength of Activation: The optimal wavelength for photolysis should be in a range that minimizes cellular damage, typically above 300 nm.[1]

  • Rapid Release Kinetics: The rate of ATP release should be fast enough to study the kinetics of the biological process of interest.

  • Sufficient Solubility and Stability: The caged compound must be soluble in aqueous solutions and stable under experimental conditions prior to photolysis.

A Comparative Analysis of Caged ATP Derivatives

Several caged ATP derivatives are commercially available, each with distinct photochemical and biological properties. The choice of a particular caged ATP depends on the specific requirements of the experiment, such as the desired speed of ATP release, the wavelength of the available light source, and the sensitivity of the biological preparation to light.

Caged ATP DerivativeCaging GroupTypical Uncaging Wavelength (nm)Quantum Yield (Φ)Key AdvantagesKey Disadvantages
NPE-caged ATP 1-(2-Nitrophenyl)ethyl~360~0.63High quantum yield, well-characterized.[3]Relatively slow release kinetics for some applications.
DMNPE-caged ATP 1-(4,5-Dimethoxy-2-nitrophenyl)ethyl~355-360~0.07Absorbs light more efficiently at ~360 nm.[4]Lower quantum yield and generally slower photolysis rates than NPE-caged ATP.[4]
DMACM-caged ATP [7-(dimethylamino)coumarin-4-yl]methyl334-405HighUltrafast release kinetics, can be activated by longer wavelengths.[5][6]Newer compound, less extensively characterized in all biological systems.
Thio-DEACM-caged ATP Thio-[7-(diethylamino)coumarin-4-yl]methyl400-490HighCan be uncaged with visible light, allowing for orthogonal activation with other UV-sensitive cages.[7]Newer compound, requires specific light sources.

NPE-caged ATP (P³-(1-(2-Nitrophenyl)ethyl)adenosine 5'-triphosphate) is the most widely used and well-characterized caged ATP.[1] Its high quantum yield makes it an efficient choice for many applications. However, its release kinetics, while fast, may be a limiting factor for studying very rapid biological processes.[3]

DMNPE-caged ATP (P³-(1-(4,5-Dimethoxy-2-nitrophenyl)ethyl)adenosine 5'-triphosphate) offers the advantage of a higher extinction coefficient at around 360 nm, meaning it absorbs light more efficiently at this wavelength.[4] This can be beneficial in reducing the required light intensity. However, this comes at the cost of a significantly lower quantum yield and generally slower photolysis rates compared to NPE-caged ATP.[4]

DMACM-caged ATP and Thio-DEACM-caged ATP represent a newer generation of caged ATPs with coumarin-based caging groups. These compounds offer ultrafast release kinetics and can be activated by longer wavelengths of light, even into the visible spectrum for Thio-DEACM-caged ATP.[5][6][7] This is a significant advantage for minimizing potential photodamage to cells and for experiments requiring orthogonal control over different caged compounds.

Experimental Workflows: Putting Caged ATP into Practice

The successful application of caged ATP requires careful consideration of the experimental setup and protocol. Here, we provide two detailed workflows for common applications of caged ATP.

Workflow 1: Investigating Muscle Contraction in Skinned Muscle Fibers

This protocol outlines the use of caged ATP to study the kinetics of muscle contraction in chemically permeabilized ("skinned") muscle fibers. This preparation allows for direct access of ATP to the contractile machinery.

Experimental Goal: To measure the rate of force development in response to a rapid increase in ATP concentration.

Materials:

  • Skinned muscle fibers (e.g., from rabbit psoas muscle)[8]

  • NPE-caged ATP

  • Relaxing solution (low Ca²⁺)

  • Activating solution (high Ca²⁺)

  • Flash photolysis setup (e.g., pulsed UV laser or xenon flash lamp)[2]

  • Force transducer and data acquisition system

Protocol:

  • Fiber Preparation: Mount a single skinned muscle fiber between a force transducer and a fixed hook in a temperature-controlled experimental chamber.

  • Incubation: Incubate the fiber in a relaxing solution containing NPE-caged ATP. The concentration of caged ATP should be sufficient to produce the desired final ATP concentration upon photolysis.

  • Rigor Induction: Briefly transfer the fiber to a rigor solution (no ATP) to ensure all myosin heads are in a rigor state.

  • Activation and Photolysis: Transfer the fiber to an activating solution containing a high concentration of Ca²⁺ and the same concentration of NPE-caged ATP.

  • Data Acquisition: Trigger the flash photolysis light source to uncage the ATP. Simultaneously record the force generated by the muscle fiber.

  • Analysis: Analyze the time course of force development to determine kinetic parameters such as the rate of force generation.

Causality of Experimental Choices:

  • Skinned Muscle Fibers: Using skinned fibers removes the sarcolemma, allowing for direct and rapid access of the photoreleased ATP to the myofilaments, bypassing the diffusion limitations of intact fibers.[9]

  • NPE-caged ATP: The high quantum yield of NPE-caged ATP is advantageous for achieving a significant and rapid increase in ATP concentration with a single flash of light.

  • Rigor Induction: Starting from a rigor state provides a synchronized population of myosin heads, allowing for a clearer interpretation of the subsequent ATP-induced kinetics.

Muscle_Contraction_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition & Analysis P1 Mount Skinned Muscle Fiber P2 Incubate with NPE-caged ATP P1->P2 P3 Induce Rigor State P2->P3 E1 Transfer to Activating Solution P3->E1 E2 Flash Photolysis (Uncage ATP) E1->E2 A1 Record Force Development E2->A1 A2 Analyze Kinetic Parameters A1->A2

Caption: Workflow for studying muscle contraction using caged ATP.

Workflow 2: Probing Neuronal Circuits with Two-Photon Uncaging of ATP

This protocol describes the use of two-photon microscopy to achieve highly localized uncaging of ATP in brain slices, allowing for the precise stimulation of individual neurons or even subcellular compartments.

Experimental Goal: To map the functional connectivity of neuronal circuits by selectively activating presynaptic neurons with photoreleased ATP.

Materials:

  • Acute brain slices

  • DMNPE-caged ATP or a two-photon optimized caged ATP

  • Two-photon microscope equipped with a femtosecond-pulsed infrared laser[10]

  • Patch-clamp electrophysiology setup

  • Imaging software for controlling the laser and acquiring data

Protocol:

  • Slice Preparation: Prepare acute brain slices from the brain region of interest.

  • Loading: Bath-apply the caged ATP to the brain slice.

  • Cell Targeting: Identify a neuron of interest for patch-clamp recording (postsynaptic cell) and potential presynaptic partners for photostimulation.

  • Electrophysiology: Establish a whole-cell patch-clamp recording from the target postsynaptic neuron.

  • Two-Photon Uncaging: Use the two-photon laser to scan a region of interest around a potential presynaptic neuron. The high peak power of the focused laser will induce two-photon absorption by the caged ATP, leading to highly localized uncaging.

  • Recording Synaptic Responses: Record any resulting postsynaptic currents (PSCs) or potentials (PSPs) in the patched neuron.

  • Mapping: Systematically move the uncaging spot to different locations to map the spatial distribution of functional inputs to the recorded neuron.

Causality of Experimental Choices:

  • Two-Photon Microscopy: This technique provides intrinsic three-dimensional resolution, allowing for the precise uncaging of ATP in a very small volume, minimizing off-target effects.[10]

  • DMNPE-caged ATP: While having a lower one-photon quantum yield, its photochemical properties can be suitable for two-photon excitation. Newer, specifically designed two-photon cages are also becoming available.

  • Patch-Clamp Electrophysiology: This allows for the sensitive detection of synaptic events triggered by the photoreleased ATP, providing a direct measure of functional connectivity.

Neuronal_Circuit_Mapping cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition & Analysis P1 Prepare Acute Brain Slices P2 Bath-apply Caged ATP P1->P2 E1 Target Neurons for Recording & Stimulation P2->E1 E2 Establish Patch-Clamp Recording E1->E2 E3 Two-Photon Uncaging of ATP E2->E3 Position uncaging spot A1 Record Postsynaptic Responses E3->A1 A2 Map Functional Connectivity A1->A2

Caption: Workflow for neuronal circuit mapping with two-photon uncaging of ATP.

Critical Considerations for Experimental Success

1. Photolysis Byproducts and Their Effects:

The photolysis of o-nitrobenzyl-based caged compounds generates a nitroso ketone or aldehyde byproduct, such as 2-nitrosoacetophenone from NPE-caged ATP.[1] While often considered biologically inert, it is crucial to perform control experiments to ensure that these byproducts do not affect the biological system under investigation. This can be done by pre-photolyzing the caged compound and then applying the solution to the preparation. Some studies have reported that 2-nitrosoacetophenone can interact with certain enzymes.[11]

2. Calibration of ATP Release:

For quantitative studies, it is essential to calibrate the amount of ATP released per flash of light. This can be achieved by photolyzing a known concentration of the caged ATP in a cuvette and then measuring the resulting ATP concentration using a standard ATP assay, such as a luciferase-based assay.

3. Light Source and Delivery:

The choice of light source (e.g., laser, flash lamp) and the method of light delivery are critical for successful uncaging.[12] The light source should provide sufficient power at the appropriate wavelength to achieve efficient photolysis. For localized uncaging, the light needs to be focused onto the target area using appropriate optics, such as a microscope objective.

Conclusion: Empowering Your Research with Precise Control

Caged ATP and its derivatives are powerful tools that provide researchers with unprecedented control over ATP-dependent processes in a wide range of biological systems. By carefully considering the photochemical properties, release kinetics, and potential side effects of each compound, researchers can select the optimal caged ATP for their specific experimental needs. The detailed protocols and considerations presented in this guide are intended to provide a solid foundation for designing and executing successful experiments that will undoubtedly lead to new insights into the fundamental roles of ATP in health and disease.

References

  • Kaplan, J. H., Forbush, B., & Hoffman, J. F. (1978). Rapid photolytic release of adenosine 5'-triphosphate from a protected analogue: utilization by the Na:K pump of human red blood cell ghosts. Biochemistry, 17(10), 1929–1935. [Link]

  • Canepari, M., De Waard, M., & Ogden, D. (2009). Laser photolysis of caged compounds at 405 nm: Photochemical advantages, localisation, phototoxicity and methods for calibration. Journal of Neuroscience Methods, 184(2), 227-236. [Link]

  • Matsuzaki, M., & Kasai, H. (2011). Two-photon uncaging microscopy. Cold Spring Harbor protocols, 2011(5), pdb.prot5620. [Link]

  • Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature methods, 4(8), 619-628. [Link]

  • Gurney, A. M. (1994). Flash photolysis of caged compounds. In Microelectrode techniques (pp. 389-406). Humana Press. [Link]

  • Hagen, V., Frings, S., & Kaupp, U. B. (2003). DMACM-caged adenosine nucleotides: ultrafast phototriggers for ATP, ADP, and AMP activated by long-wavelength irradiation. Chembiochem, 4(4), 324-331. [Link]

  • Bio-Synthesis Inc. (2021, August 2). Photolysis of caged ATP and caged oligonucleotides. [Link]

  • Mishra, A., et al. (2020). Thiocoumarin Caged Nucleotides: Synthetic Access and Their Photophysical Properties. Molecules, 25(22), 5438. [Link]

  • Jena Bioscience. (2024, December 4). NPE-caged-ATP. [Link]

  • Bagshaw, C. R. (2001). ATP analogues at a glance. Journal of Cell Science, 114(3), 459-460. [Link]

  • Kaplan, J. H. (2002). Caged ATP. eLS. [Link]

  • Gervasi, N., et al. (2019). Two-Photon Imaging of Microglial Processes' Attraction Toward ATP or Serotonin in Acute Brain Slices. Journal of visualized experiments : JoVE, (143), 10.3791/58788. [Link]

  • Ellis-Davies, G. C. (2011). Useful caged compounds for cell physiology. Accounts of chemical research, 44(10), 943-952. [Link]

  • Hagen, V., et al. (2003). DMACM-caged adenosine nucleotides: ultrafast phototriggers for ATP, ADP, and AMP activated by long-wavelength irradiation. Chembiochem : a European journal of chemical biology, 4(4), 324–331. [Link]

  • Hagen, V., Frings, S., & Kaupp, U. B. (2003). DMACM-Caged Adenosine Nucleotides: Ultrafast Phototriggers for ATP, ADP, and AMP Activated by Long-Wavelength Irradiation. ChemBioChem, 4(4), 324-331. [Link]

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619–628. [Link]

  • Schaper, K., & Schaper, A. (1990). Metabolic activation and biological effects of nitrosamines in the mammalian lung. Pharmacology & therapeutics, 46(1), 95–103. [Link]

  • Gervasi, N., et al. (2019). Two-Photon Imaging of Microglial Processes' Attraction Toward ATP or Serotonin in Acute Brain Slices. Journal of Visualized Experiments, (143). [Link]

  • Horiuti, K., et al. (1997). The ATP hydrolysis and phosphate release steps control the time course of force development in rabbit skeletal muscle. The Journal of physiology, 502(Pt 1), 159–173. [Link]

  • Nikolenko, V., et al. (2007). Two-Photon Photostimulation and Imaging of Neural Circuits. Neuron, 54(4), 527-537. [Link]

  • Ferenczi, M. A., & Spencer, C. I. (1988). The elementary steps of the actomyosin ATPase in muscle fibres studied with caged-ATP. Advances in experimental medicine and biology, 226, 181–188. [Link]

  • Tom, J., et al. (2015). A comparative study of ATP analogs for phosphorylation-dependent kinase–substrate crosslinking. Bioorganic & medicinal chemistry letters, 25(1), 153–156. [Link]

  • Sarkisov, D. V., & Wang, S. S. H. (2008). Combining Uncaging Techniques with Patch-Clamp Recording and Optical Physiology. In Patch-Clamp Methods and Protocols (pp. 151-168). Humana Press. [Link]

  • Zscherp, C., et al. (2004). Phosphate binding in the active site of alkaline phosphatase and the interactions of 2-nitrosoacetophenone with alkaline phosphatase-induced small structural changes. Biophysical journal, 86(6), 3843–3850. [Link]

  • Goel, A., & Vogel, V. (2006). Caged ATP—Fuel for Bionanodevices. IEEE Transactions on NanoBioscience, 5(1), 21-26. [Link]

  • Carolina Biological Supply Company. (n.d.). Contraction of Glycerinated Muscle with ATP. [Link]

  • Jena Bioscience. (2024, December 4). NPE-caged-ATP. [Link]

  • Lijinsky, W. (1988). The anomalous biological activity of nitroso-2-oxopropyl compounds. IARC scientific publications, (84), 250–257. [Link]

  • Jeschik, N., Schneider, T., & Meier, C. (2020). Photocaged and Mixed Photocaged Bioreversible‐Protected ATP Derivatives as Tools for the Controlled Release of ATP. Chemistry–A European Journal, 26(65), 14841-14850. [Link]

  • Jena Bioscience. (2024, December 4). NPE-caged-ATP. [Link]

  • Washington University in St. Louis. (n.d.). ADENOSINE TRIPHOSPHATASE (ATP) STAINING PROTOCOL. [Link]

  • OpenStax. (n.d.). 10.3 Muscle Fiber Contraction and Relaxation. In Anatomy and Physiology. OpenStax. [Link]

  • Koutsimani, P., et al. (2022). In Vivo Estimation of the Biological Effects of Endocrine Disruptors in Rabbits after Combined and Long-Term Exposure: Study Protocol. Toxics, 10(5), 251. [Link]

  • Dakshinamurti, S., & Abdo, M. (2021). Tracing the path of inhaled nitric oxide: Biological consequences of protein nitrosylation. Redox biology, 41, 101897. [Link]

  • Goldman, Y. E., et al. (1982). Relaxation of muscle fibres by photolysis of caged ATP. Nature, 300(5894), 701–705. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Validation of ATP Release from DMNPE-caged ATP using Biosensors

For Researchers, Scientists, and Drug Development Professionals In the dynamic fields of cellular signaling, neuroscience, and pharmacology, the precise spatiotemporal control of bioactive molecules is paramount. DMNPE-c...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic fields of cellular signaling, neuroscience, and pharmacology, the precise spatiotemporal control of bioactive molecules is paramount. DMNPE-caged ATP has emerged as an invaluable tool, allowing for the light-induced, rapid release of ATP to study its myriad effects on cellular processes. However, the efficacy of any experiment utilizing caged compounds hinges on the accurate validation and quantification of the photoreleased molecule. This guide provides an in-depth, comparative analysis of three principal biosensor-based methodologies for the validation of ATP release from DMNPE-caged ATP: the classic luciferin/luciferase bioluminescent assay, the versatile fluorescent biosensors, and the high-performance electrochemical sensors. As a Senior Application Scientist, my objective is to not only provide step-by-step protocols but to also instill a deeper understanding of the causality behind experimental choices, ensuring the integrity and reproducibility of your findings.

The Critical Need for Validating Caged ATP Release

The DMNPE (4,5-Dimethoxy-2-nitro-phenylethyl) caging group provides a photolabile protecting moiety for the terminal phosphate of ATP. Upon irradiation with UV light, a photochemical reaction cleaves this bond, liberating free ATP.[1] The central assumption in experiments using DMNPE-caged ATP is that the observed biological effect is a direct result of the photoreleased ATP. However, factors such as incomplete photolysis, variability in light source intensity, and potential biological effects of the caged compound or its photolysis byproducts necessitate a rigorous validation of ATP release. This validation is not merely a control experiment; it is fundamental to the quantitative interpretation of your data.

Comparative Overview of ATP Biosensor Technologies

The choice of a biosensor for validating ATP release is a critical decision that will be dictated by the specific requirements of your experimental system, including the desired temporal resolution, sensitivity, and experimental setup. The three primary methods we will explore each present a unique set of advantages and limitations.

FeatureLuciferase-Based AssayFluorescent BiosensorsElectrochemical Biosensors
Principle Enzymatic oxidation of luciferin in the presence of ATP, producing light.Conformational change of a protein or aptamer upon ATP binding, modulating fluorescence.Direct or indirect electrochemical oxidation/reduction of ATP or a related enzymatic product.
Sensitivity High (picomolar to nanomolar)Moderate to High (nanomolar to micromolar)[2]High (picomolar to micromolar)[3]
Temporal Resolution Milliseconds to seconds (flash vs. glow kinetics)[4]Milliseconds to seconds[5]Milliseconds[3]
Real-time Monitoring Possible, but can be limited by substrate consumption.Excellent for continuous, real-time imaging.[3]Excellent for continuous, real-time measurements.[3]
Instrumentation Luminometer or specialized microscope.[6]Fluorescence microscope, plate reader.Potentiostat, specialized microelectrodes.
Potential Interferences Photolysis byproducts (e.g., 2-nitrosoacetophenone) may inhibit the enzyme. ATP-independent luciferases are available to mitigate some issues.[7]Photolysis byproducts may have intrinsic fluorescence or quench the sensor. UV flash may excite the fluorophore.Photolysis byproducts may be electroactive.

The Gold Standard: Luciferase/Luciferin Bioluminescence Assay

The firefly luciferase-luciferin reaction is the most established and widely used method for ATP quantification due to its exceptional sensitivity and specificity.[4] The enzyme luciferase catalyzes the oxidation of luciferin in an ATP-dependent manner, emitting photons that can be quantified with a luminometer.[6]

Scientific Rationale

The stoichiometry of the reaction, where one molecule of ATP is consumed to produce one photon of light (under optimal conditions), provides a direct quantitative measure of the ATP concentration. The high quantum yield of this reaction translates to a very high signal-to-noise ratio, enabling the detection of minute amounts of released ATP.[8]

Experimental Workflow: Luciferase-Based Validation

cluster_prep Preparation cluster_exp Experiment cluster_calib Calibration cluster_analysis Data Analysis prep1 Prepare DMNPE-caged ATP solution exp2 Add DMNPE-caged ATP to designated wells prep1->exp2 prep2 Prepare Luciferase-Luciferin reagent exp1 Aliquot Luciferase-Luciferin reagent into wells prep2->exp1 prep3 Prepare ATP standard curve solutions calib1 Add ATP standards to designated wells prep3->calib1 exp1->exp2 exp3 UV Flash Photolysis exp2->exp3 exp4 Measure Luminescence exp3->exp4 analysis1 Quantify released ATP using standard curve exp4->analysis1 calib2 Measure Luminescence calib1->calib2 calib3 Generate ATP Standard Curve calib2->calib3 calib3->analysis1

Caption: Workflow for luciferase-based validation of ATP release.

Detailed Protocol: Luciferase Assay for Caged ATP Validation

Materials:

  • DMNPE-caged ATP

  • ATP Bioluminescence Assay Kit (containing luciferase, D-luciferin, and assay buffer)

  • ATP standard solution

  • 96-well opaque microplate

  • UV flash lamp or laser source

  • Luminometer

Procedure:

  • Preparation of Reagents:

    • Reconstitute the luciferase and D-luciferin according to the manufacturer's instructions to prepare the ATP detection cocktail. Protect from light and keep on ice.

    • Prepare a series of ATP standards by diluting the ATP standard solution in the assay buffer. A typical range would be from 10 nM to 1 µM.[9]

    • Prepare a solution of DMNPE-caged ATP in the assay buffer at the desired concentration.

  • Assay Setup:

    • In a 96-well opaque plate, add 50 µL of the ATP detection cocktail to each well.[9]

    • For the standard curve, add 50 µL of each ATP standard to separate wells in duplicate.

    • For the experimental samples, add 50 µL of the DMNPE-caged ATP solution to separate wells in duplicate.

    • Include control wells with only the ATP detection cocktail and buffer to measure background luminescence.

  • Photolysis and Measurement:

    • Place the microplate in a position where it can be illuminated by the UV flash source and the luminescence can be rapidly measured by the luminometer.

    • Deliver a calibrated UV flash to the wells containing the DMNPE-caged ATP. The duration and intensity of the flash should be consistent with your planned biological experiments.

    • Immediately after the flash, measure the luminescence in all wells using the luminometer. For kinetic studies, repeated measurements can be taken over time.

  • Data Analysis:

    • Subtract the background luminescence from all readings.

    • Generate a standard curve by plotting the luminescence values of the ATP standards against their known concentrations.

    • Use the standard curve to determine the concentration of ATP released in the experimental wells.

Advantages and Limitations
  • Advantages: Unparalleled sensitivity, high specificity for ATP, and a well-established methodology with commercially available kits.[6]

  • Limitations: The luciferase enzyme can be inhibited by various compounds, including potential photolysis byproducts of DMNPE-caged ATP such as 2-nitrosoacetophenone. The kinetics of the light emission can be either "flash" or "glow," which will impact the temporal resolution of the measurement.[4] The assay is typically an endpoint measurement, although kinetic measurements are possible.

Real-Time Visualization: Fluorescent ATP Biosensors

Fluorescent ATP biosensors offer the significant advantage of real-time, dynamic visualization of ATP concentrations. These sensors are typically genetically encoded proteins or synthetic molecules that exhibit a change in fluorescence upon binding to ATP.[3][5]

Scientific Rationale

Genetically encoded fluorescent biosensors, such as the ATeam family of FRET-based sensors, consist of an ATP-binding domain sandwiched between two fluorescent proteins.[3] ATP binding induces a conformational change that alters the efficiency of Förster Resonance Energy Transfer (FRET), leading to a ratiometric change in fluorescence. This ratiometric readout provides a robust measurement that is less susceptible to variations in sensor concentration or illumination intensity.

Experimental Workflow: Fluorescent Biosensor Validation

cluster_prep Preparation cluster_exp Experiment cluster_calib Calibration (in situ) cluster_analysis Data Analysis prep1 Express/load fluorescent ATP biosensor in cells or solution exp1 Acquire baseline fluorescence prep1->exp1 prep2 Prepare DMNPE-caged ATP solution exp2 UV Flash Photolysis prep2->exp2 exp1->exp2 exp3 Acquire post-flash fluorescence time-series exp2->exp3 analysis1 Calculate fluorescence ratio change exp3->analysis1 calib1 Permeabilize cells (e.g., with digitonin) calib2 Add known concentrations of ATP calib1->calib2 calib3 Measure fluorescence response calib2->calib3 calib4 Generate calibration curve calib3->calib4 analysis2 Quantify ATP concentration using calibration curve calib4->analysis2 analysis1->analysis2

Caption: Workflow for fluorescent biosensor-based validation.

Detailed Protocol: Genetically Encoded Fluorescent Biosensor Assay

Materials:

  • Cells expressing a genetically encoded fluorescent ATP biosensor (e.g., ATeam)

  • DMNPE-caged ATP

  • Fluorescence microscope equipped with appropriate filter sets and a fast acquisition camera

  • UV flash lamp or laser coupled to the microscope

  • Cell culture medium and buffers

  • Reagents for in situ calibration (e.g., digitonin, ATP standard solutions)

Procedure:

  • Cell Preparation:

    • Culture cells expressing the fluorescent ATP biosensor on a glass-bottom dish suitable for microscopy.

    • Replace the culture medium with an appropriate imaging buffer just before the experiment.

  • Imaging Setup and Baseline Acquisition:

    • Mount the dish on the microscope stage and locate a field of view with healthy, expressing cells.

    • Acquire a baseline fluorescence image or time-series to establish the pre-flash fluorescence ratio.

  • Photolysis and Real-Time Imaging:

    • Add the DMNPE-caged ATP solution to the imaging buffer.

    • Deliver a focused UV flash to a specific region of interest or the entire field of view.

    • Immediately begin acquiring a time-series of fluorescence images to capture the dynamics of the ATP release.

  • In Situ Calibration:

    • After the experiment, permeabilize the cells using a mild detergent like digitonin.

    • Perfuse the cells with a series of buffers containing known concentrations of ATP.

    • Measure the fluorescence ratio at each ATP concentration to generate a calibration curve.

  • Data Analysis:

    • For each time point, calculate the fluorescence ratio.

    • Use the in situ calibration curve to convert the fluorescence ratio changes into ATP concentrations.

Advantages and Limitations
  • Advantages: Enables real-time, spatially resolved measurements of ATP dynamics.[3][5] Genetically encoded sensors can be targeted to specific subcellular compartments.

  • Limitations: Lower sensitivity compared to luciferase assays. The fluorescence of the sensor itself might be affected by the UV flash. Photolysis byproducts could potentially have fluorescent properties or quench the sensor's fluorescence.

High-Speed and Label-Free: Electrochemical Biosensors

Electrochemical biosensors offer a powerful, label-free approach for the real-time detection of ATP with high temporal resolution.[3] These sensors typically utilize an electrode modified with an ATP-specific recognition element, such as an aptamer or an enzyme.

Scientific Rationale

Aptamer-based electrochemical sensors rely on the conformational change of a DNA or RNA aptamer upon binding to ATP. This change in conformation can alter the electrochemical properties of the electrode surface, leading to a measurable change in current or impedance.[3] Enzyme-based sensors often employ a cascade of reactions that produce an electroactive species, such as hydrogen peroxide, in proportion to the ATP concentration.

Experimental Workflow: Electrochemical Biosensor Validation

cluster_prep Preparation cluster_exp Experiment cluster_calib Calibration cluster_analysis Data Analysis prep1 Fabricate/prepare ATP-sensitive microelectrode exp1 Position microelectrode in solution prep1->exp1 prep2 Prepare DMNPE-caged ATP solution in electrolyte prep2->exp1 exp2 Establish baseline electrochemical signal exp1->exp2 exp3 UV Flash Photolysis exp2->exp3 exp4 Record electrochemical signal change over time exp3->exp4 analysis1 Quantify ATP concentration using calibration curve exp4->analysis1 calib1 Add known concentrations of ATP to electrolyte calib2 Measure electrochemical response calib1->calib2 calib3 Generate calibration curve calib2->calib3 calib3->analysis1

Caption: Workflow for electrochemical validation of ATP release.

Detailed Protocol: Aptamer-Based Electrochemical Assay

Materials:

  • ATP-sensitive aptamer-modified microelectrode

  • Potentiostat

  • Reference and counter electrodes

  • Electrolyte solution (e.g., phosphate-buffered saline)

  • DMNPE-caged ATP

  • ATP standard solutions

  • UV flash lamp or laser

Procedure:

  • Electrochemical Setup:

    • Assemble the three-electrode system in an electrochemical cell containing the electrolyte solution.

    • Position the ATP-sensitive microelectrode in close proximity to the UV illumination spot.

  • Baseline Measurement:

    • Apply the appropriate potential to the working electrode and record a stable baseline current or impedance.

  • Photolysis and Detection:

    • Introduce the DMNPE-caged ATP solution into the electrochemical cell.

    • Deliver a UV flash to the solution near the electrode surface.

    • Continuously record the electrochemical signal to monitor the change in current or impedance as ATP is released and binds to the aptamers.

  • Calibration:

    • After the experiment, add known concentrations of ATP to the electrolyte solution and record the corresponding electrochemical signal to generate a calibration curve.

  • Data Analysis:

    • Measure the change in the electrochemical signal from the baseline.

    • Use the calibration curve to convert the signal change into the concentration of released ATP.

Advantages and Limitations
  • Advantages: High sensitivity, excellent temporal resolution (milliseconds), and label-free detection.[3]

  • Limitations: The fabrication of reliable and reproducible biosensor electrodes can be challenging. The photolysis byproduct 2-nitrosoacetophenone may be electroactive and interfere with the measurement. The sensor surface can be susceptible to fouling by biological molecules.

Conclusion: Selecting the Optimal Biosensor for Your Research

The validation of ATP release from DMNPE-caged ATP is a non-negotiable step for any researcher aiming for quantitative and reproducible results. The choice between luciferase-based assays, fluorescent biosensors, and electrochemical sensors will depend on a careful consideration of your experimental needs.

  • For endpoint measurements requiring the highest sensitivity , the luciferase/luciferin assay remains the gold standard.

  • For real-time, spatially resolved imaging of ATP dynamics , genetically encoded fluorescent biosensors are unparalleled.

  • For high-speed, label-free detection with excellent temporal resolution , electrochemical biosensors offer a powerful alternative.

By understanding the principles, advantages, and limitations of each method, and by following rigorous experimental protocols, you can confidently validate the release of ATP in your experiments and pave the way for groundbreaking discoveries in your field.

References

Sources

Comparative

Comparative Analysis of Uncaging Kinetics for Caged ATPs: A Guide for Time-Resolved Structural and Functional Studies

As a Senior Application Scientist, one of the most frequent challenges I encounter in time-resolved structural biology and enzymology is the precise synchronization of biochemical reactions. For ATP-dependent processes—s...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most frequent challenges I encounter in time-resolved structural biology and enzymology is the precise synchronization of biochemical reactions. For ATP-dependent processes—such as the stepping of motor proteins like kinesin, the gating of ion channels, or the catalytic cycles of ATPases—rapid and localized delivery of ATP is paramount.

Caged ATPs (photolabile derivatives of ATP) solve this by remaining biologically inert until a pulse of light liberates the active nucleotide[1]. However, not all caged ATPs are created equal. The choice of the photolabile "caging" group fundamentally dictates the uncaging kinetics (the rate at which free ATP is released) and the quantum yield (the efficiency of the photoreaction). If the uncaging rate is slower than the biological process under investigation, the photolysis step becomes the rate-limiting bottleneck, severely confounding kinetic data[1].

This guide provides an objective, data-driven comparison of the three primary classes of caged ATPs—NPE-ATP, DMNPE-ATP, and Coumarin-caged ATPs—and outlines the causal mechanisms and experimental protocols necessary to validate their performance in your assays.

Mechanistic Causality: Why Uncaging Kinetics Vary

The vast difference in uncaging rates between different caged ATPs is rooted in their distinct photochemical reaction pathways. Understanding this causality is critical for selecting the right variant for your specific temporal resolution needs.

The Nitrobenzyl Bottleneck (NPE and DMNPE)

The most widely used caged ATPs rely on 2-nitrobenzyl derivatives, specifically 1-(2-nitrophenyl)ethyl (NPE) and 1-(4,5-dimethoxy-2-nitrophenyl)ethyl (DMNPE). Upon UV irradiation, these molecules enter an excited state and rapidly form an aci-nitro intermediate[2]. The subsequent decay of this aci-nitro intermediate into free ATP and a nitroso byproduct is relatively slow. For NPE-ATP, this decay dictates an overall uncaging rate constant of ~83 s⁻¹[1]. While sufficient for slow ATPases, this rate is highly problematic for fast motor proteins like kinesin-1, which exhibit stepping kinetics on the order of ~15 milliseconds[3].

The Coumarin Advantage (DMACM and DEACM)

To achieve ultrafast ATP release, researchers developed coumarin-caged ATPs, such as [7-(dimethylamino)coumarin-4-yl]methyl (DMACM) esters[4]. Unlike nitrobenzyls, coumarins do not form a slow-decaying intermediate. Instead, photon absorption drives a rapid photo-solvolysis or heterolytic cleavage via an ion-pair intermediate, releasing ATP at a rate exceeding 1.6 × 10⁹ s⁻¹[4]. Furthermore, coumarins exhibit red-shifted absorption maxima (~385–400 nm), allowing for activation using visible light, which significantly reduces phototoxicity in live-cell assays[4][5].

Pathway cluster_npe Nitrobenzyl (NPE) Pathway: Slow Kinetics cluster_coumarin Coumarin (DMACM) Pathway: Ultrafast Kinetics NPE NPE-caged ATP Excited1 Excited State NPE->Excited1 UV Photon (~350nm) Aci Aci-nitro Intermediate Excited1->Aci < 1 µs ATP1 Free ATP + Nitroso Byproduct Aci->ATP1 Rate-Limiting (~83 s⁻¹) Coum DMACM-caged ATP Excited2 Excited State Coum->Excited2 Vis/UV Photon (~400nm) Ion Ion Pair Intermediate Excited2->Ion Rapid Cleavage ATP2 Free ATP + Coumarin Alcohol Ion->ATP2 Ultrafast (>10⁹ s⁻¹)

Mechanistic pathways of NPE-ATP vs. Coumarin-ATP photolysis.

Comparative Performance Data

The table below synthesizes the critical photophysical parameters of the three primary caged ATP variants. When designing an experiment, you must balance the required temporal resolution (Rate Constant) against the efficiency of the light source (Quantum Yield and Absorption Max).

Caged ATP VariantCaging GroupUncaging Rate Constant (

)
Quantum Yield (

)
Absorption Max (

)
Primary Application Profile
NPE-ATP 1-(2-nitrophenyl)ethyl~83 s⁻¹[1]~0.60[6]~260 nm (usable at 350 nm)Standard in vitro time-resolved structural studies (e.g., SAXS, FTIR)[6][7].
DMNPE-ATP 1-(4,5-dimethoxy-2-nitrophenyl)ethyl~18 s⁻¹[8]~0.07[8]~350–355 nmLive-cell assays requiring better near-UV absorption to minimize cell damage[9].
DMACM-ATP [7-(dimethylamino)coumarin-4-yl]methyl> 1.6 × 10⁹ s⁻¹[4]~0.20 – 0.30[4]~385 nmUltrafast kinetic studies (e.g., fast motor proteins, rapid ion channel gating)[3][4].

Experimental Methodology: Validating Uncaging Kinetics

To ensure trustworthiness in your data, you cannot assume the theoretical uncaging rate will perfectly match your experimental conditions (which vary by pH, buffer composition, and laser power). The following protocol utilizes a Luciferin-Luciferase assay coupled with flash photolysis to validate ATP release[9].

Note: Because the turnover rate of firefly luciferase is relatively slow, this specific assay is excellent for validating total ATP yield and the kinetics of slower cages (like DMNPE), but time-resolved FTIR or fluorescence spectroscopy must be used to resolve the ultrafast kinetics of coumarin cages[4][7].

Protocol: Flash Photolysis & Luciferase Validation Workflow

Self-Validating Principle: This protocol includes a pre-flash baseline to verify that the caged ATP is stable and not undergoing spontaneous hydrolysis, ensuring that all detected ATP is strictly photolysis-dependent.

Step 1: Reagent Preparation

  • Prepare a standard reaction buffer (e.g., 50 mM HEPES, pH 7.2, 2 mM MgCl₂).

  • Reconstitute the Caged ATP (e.g., DMNPE-ATP) to a final concentration of 1–10 µM in the reaction buffer[9]. Keep strictly in the dark.

  • Add the ATP Determination Kit reagents: 0.5 mM D-luciferin and 1.25 µg/mL firefly luciferase[9].

Step 2: Baseline Measurement (Internal Control)

  • Place the sample in a luminometer or a customized flow cell equipped with a photomultiplier tube (PMT).

  • Record the luminescence for 30 seconds in the dark. Causality: A flat, near-zero baseline confirms the absence of free ATP contamination and the hydrolytic stability of the caged compound.

Step 3: Laser Flash Photolysis

  • Trigger a single UV pulse (e.g., 355 nm Nd:YAG laser or a high-power 365 nm UV LED[10]) directed into the sample volume.

  • Ensure the laser power is calibrated to deliver a known photon flux without inducing thermal cavitation.

Step 4: Time-Resolved Detection & Calibration

  • Continuously record the luminescent emission at 560 nm immediately following the flash.

  • Calibration Spike: Post-assay, spike the sample with a known concentration of standard ATP (e.g., 5 µM) to create a calibration curve, converting arbitrary luminescence units into absolute ATP concentration[9].

Workflow Prep 1. Prepare Caged ATP in Assay Buffer Base 2. Record Baseline (Dark Conditions) Prep->Base Flash 3. Laser Flash Photolysis (Targeted Wavelength) Base->Flash Detect 4. Time-Resolved Detection (Luminescence/FTIR) Flash->Detect Fit 5. Kinetic Curve Fitting (Extract Rate Constant) Detect->Fit

Experimental workflow for measuring caged ATP uncaging kinetics.

Conclusion & Selection Guide

Selecting the appropriate caged ATP is a balancing act between temporal resolution, quantum yield, and biological compatibility:

  • Choose NPE-ATP if you require a high quantum yield (~0.60) to generate massive concentration jumps of ATP for structural studies (like SAXS or FTIR) where the biological reaction is slower than 10 milliseconds[6][7].

  • Choose DMNPE-ATP for live-cell or tissue assays where avoiding deep UV light is critical to prevent cellular phototoxicity, provided your biological target can tolerate a slower ATP release rate (~18 s⁻¹)[8][9].

  • Choose DMACM-ATP (or other Coumarins) when studying ultrafast biological machinery, such as the mechanochemical stepping of kinesin or rapid ion channel gating, where the >10⁹ s⁻¹ uncaging rate ensures the photochemistry never bottlenecks your observations[3][4].

References

  • DMACM-caged Adenosine Nucleotides: Ultrafast Phototriggers for ATP, ADP, and AMP Activated by Long-Wavelength Irradiation Source: nih.gov URL:[Link]

  • DMACM-Caged Adenosine Nucleotides: Ultrafast Phototriggers for ATP, ADP, and AMP Activated by Long-Wavelength Irradiation (Full Text) Source: instras.com URL:[Link]

  • Caged compounds: photorelease technology for control of cellular chemistry and physiology Source: nih.gov URL:[Link]

  • Photoremovable Protecting Groups Used for the Caging of Biomolecules Source: wiley-vch.de URL:[Link]

  • Caged ATP—Fuel for Bionanodevices Source: instras.com URL:[Link]

  • Kinetics of nucleotide-dependent structural transitions in the kinesin-1 hydrolysis cycle Source: psu.edu URL:[Link]

  • Interactions of caged-ATP and photoreleased ATP with alkaline phosphatase Source: nih.gov URL:[Link]

  • Caged compounds: photorelease technology for control of cellular chemistry and physiology (Data Table) Source: nih.gov URL:[Link]

  • Photocage-initiated time-resolved solution X-ray scattering investigation of protein dimerization Source: nih.gov URL:[Link]

  • Flash photolysis using a light emitting diode: An efficient, compact, and affordable solution Source: researchgate.net URL:[Link]

Sources

Validation

Comprehensive Comparison Guide: Cross-Reactivity and Performance of DMNPE-Caged ATP in Cellular Assays

Introduction DMNPE-caged ATP (Adenosine 5'-triphosphate P³-[1-(4,5-dimethoxy-2-nitrophenyl)ethyl] ester) is a powerful photolabile tool used by researchers to achieve precise spatiotemporal control over ATP-dependent cel...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

DMNPE-caged ATP (Adenosine 5'-triphosphate P³-[1-(4,5-dimethoxy-2-nitrophenyl)ethyl] ester) is a powerful photolabile tool used by researchers to achieve precise spatiotemporal control over ATP-dependent cellular processes 1. By esterifying the terminal


-phosphate with a DMNPE blocking group, the molecule is rendered largely biologically inactive until exposed to UV light (typically 340–360 nm) 2.

However, "inactive" is a relative term in complex biological systems. To ensure scientific integrity, drug development professionals and molecular biologists must account for the intrinsic cross-reactivity of the caged compound in its "dark" state, as well as the toxicological profile of its photolysis byproducts.

Mechanistic Drivers of Cross-Reactivity & Off-Target Effects

Understanding the causality behind off-target effects is critical for designing robust control experiments. DMNPE-caged ATP exhibits two primary modes of cross-reactivity:

A. Dark-State Competitive Inhibition

Before photolysis, the DMNPE moiety successfully prevents enzymatic hydrolysis of the phosphate backbone. However, the adenosine base and the


/

phosphates remain structurally unmodified. Because the ATP-binding pockets of many enzymes recognize the adenosine moiety, the caged molecule can still dock into these active sites. Consequently, DMNPE-caged ATP acts as a competitive inhibitor for ATPases, such as cytoskeletal motor proteins (e.g., kinesin and myosin), even in the absence of light [[3]]().
B. Purinergic Receptor Interactions

In neurobiology, DMNPE-caged ATP is frequently utilized to map purinergic signaling networks (P2X and P2Y receptors) 4. While it is generally considered inert at these receptors prior to irradiation, the application of high concentrations (e.g., >100 µM) to tissue slices can induce unintended receptor desensitization or act as a weak antagonist, which may artificially dampen the subsequent photolytic response 5.

C. Photolysis Byproduct Toxicity

Upon UV irradiation, the photochemical cleavage of the DMNPE group yields free ATP, a proton (altering local pH), and a reactive nitroso ketone/aldehyde byproduct 2. These nitroso intermediates are highly electrophilic and will rapidly alkylate nucleophilic side chains—particularly cysteine thiols—on nearby proteins. If not properly scavenged, this byproduct cross-reactivity leads to irreversible enzyme inactivation and cellular toxicity.

Diagram1 DMNPE DMNPE-caged ATP (Pre-Photolysis) UV UV Irradiation (350-360 nm) DMNPE->UV Photon Absorption OffTarget1 ATPase Enzymes (Competitive Inhibition) DMNPE->OffTarget1 Dark Cross-Reactivity ATP Free ATP (Active Agonist) UV->ATP Bond Cleavage Byproduct Nitroso Ketone + Protons UV->Byproduct Photochemical Yield Target Purinergic Receptors (P2X/P2Y Activation) ATP->Target Intended Pathway OffTarget2 Cellular Thiols (Alkylation / Toxicity) Byproduct->OffTarget2 Byproduct Cross-Reactivity

Diagram 1: Photolysis pathway of DMNPE-caged ATP detailing intended activation and cross-reactivity.

Comparative Performance Analysis

When selecting a phototrigger, researchers must balance the efficiency of light absorption against the quantum yield and potential off-target effects. DMNPE was specifically developed to shift the absorption maximum to longer wavelengths (~355 nm) compared to its predecessor, NPE. While DMNPE has a relatively low quantum yield (0.07) 6, its 10-fold higher molar extinction coefficient at near-UV wavelengths more than compensates for this, allowing for highly efficient photon capture [[3]]().

Quantitative Comparison of Caged ATP Alternatives
ParameterDMNPE-caged ATPNPE-caged ATPDMACM-caged ATP (Coumarin)
Primary Absorption Max ~355 nm~260 nm (used at 350 nm)~400 nm
Extinction Coefficient ~4,400 M⁻¹cm⁻¹ (at 350 nm) [[3]]()~400 M⁻¹cm⁻¹ (at 350 nm)>10,000 M⁻¹cm⁻¹ (at 400 nm)
Quantum Yield 0.07 6~0.63~0.20
Photolysis Rate Moderate (~30 s⁻¹)Moderate (~100 s⁻¹)Ultrafast (>10⁴ s⁻¹) 7
Dark Cross-Reactivity ATPase competitive inhibitorATPase competitive inhibitorMinimal reported
Byproduct Toxicity High (Electrophilic Nitroso)High (Electrophilic Nitroso)Low (Coumarin derivatives)

Self-Validating Experimental Protocol: Quantifying and Mitigating Cross-Reactivity

To ensure the trustworthiness of your assay, you must utilize a self-validating protocol that isolates the variables of dark-state inhibition, UV-induced protein degradation, and byproduct toxicity.

Objective: To quantify the competitive inhibition of DMNPE-caged ATP on target ATPases and successfully mitigate nitroso byproduct toxicity using chemical scavengers.

Step-by-Step Methodology
  • Baseline Establishment (Control A): Prepare your cellular or enzymatic assay (e.g., a kinesin gliding assay or luciferase luminescence assay) in a standard reaction buffer. Measure the basal activity using standard, uncaged ATP to establish the 100% activity baseline.

  • Dark Inhibition Assessment (Control B): Introduce 100–500 µM of DMNPE-caged ATP to the system in the strict absence of UV light. Incubate for 5 minutes. Measure the activity. Any reduction in activity compared to Control A quantifies the dark-state competitive inhibition 3.

  • Byproduct Scavenging Preparation: To neutralize the highly reactive nitroso byproducts generated upon photolysis, supplement your buffer with an oxygen-scavenging system and a thiol donor. Add 1–5 mM Dithiothreitol (DTT) or Glutathione (GSH) to the buffer. The excess thiols will preferentially react with the nitroso intermediates, protecting cellular proteins 3.

  • UV-Only Toxicity Check (Control C): Irradiate a sample containing the biological target and standard ATP (no caged compound) with your 355 nm UV source. This rules out direct UV-induced protein degradation.

  • Photolysis (Uncaging) & Post-UV Measurement: Irradiate the DMNPE-caged ATP sample (containing DTT) using a 355 nm UV source. Due to the high extinction coefficient (~4400 M⁻¹cm⁻¹), brief flashes (milliseconds) are typically sufficient. Immediately measure the restored activity. The activity should rapidly approach the baseline established in Step 1.

Diagram2 Step1 1. Baseline Assay Step2 2. Add DMNPE-ATP (Dark State) Step1->Step2 Step3 3. Measure Dark Inhibition Step2->Step3 Step4 4. UV Uncaging (+ DTT Scavenger) Step3->Step4 Step5 5. Measure Restored Activity Step4->Step5

Diagram 2: Self-validating workflow to quantify and mitigate dark-state cross-reactivity.

References

1.[7] Title: DMACM-Caged Adenosine Nucleotides: Ultrafast Phototriggers for ATP, ADP, and AMP Activated by Long-Wavelength Irradiation. Source: ChemBioChem (instras.com). URL: 7 2.[3] Title: Caged ATP—Fuel for Bionanodevices. Source: IEEE (instras.com). URL: 3 3.[4] Title: Optical control of purinergic signaling. Source: Purinergic Signalling (usp.br). URL: 4 4.[1] Title: Probes for Protein Kinases, Protein Phosphatases and Nucleotide-Binding Proteins—Section 17.3. Source: Thermo Fisher Scientific. URL: 1 5.[5] Title: P2Y1 receptor activation by photolysis of caged ATP enhances neuronal network activity in the developing olfactory bulb. Source: PMC (nih.gov). URL: 5 6.[2] Title: Photoactivatable Reagents, Including Photoreactive Crosslinkers and Caged Probes—Section 5.3. Source: Thermo Fisher Scientific. URL: 2 7.[6] Title: DMNPE-caged ATP diammonium salt | Purinergic (P2Y) Receptors. Source: Tocris Bioscience. URL: 6

Sources

Comparative

Unlocking Purinergic Signaling: A Comprehensive Guide to Evaluating DMNPE-Caged ATP in Brain Slices

Purinergic signaling plays a fundamental role in neuron-glia communication, synaptic plasticity, and neurovascular coupling. To study these rapid, spatially restricted events in intact brain slices, researchers rely on p...

Author: BenchChem Technical Support Team. Date: March 2026

Purinergic signaling plays a fundamental role in neuron-glia communication, synaptic plasticity, and neurovascular coupling. To study these rapid, spatially restricted events in intact brain slices, researchers rely on photolabile "caged" compounds. DMNPE-caged ATP (Adenosine 5'-triphosphate P3-[1-(4,5-dimethoxy-2-nitrophenyl)ethyl] ester) has emerged as a preferred tool for focal ATP release.

As an application scientist, I have designed this guide to objectively compare DMNPE-caged ATP with alternative phototriggers and provide a self-validating experimental framework for its application in acute brain slices.

Comparative Analysis: DMNPE vs. Alternative Caged ATPs

Choosing the right caged ATP requires balancing photolysis efficiency, biological inertness, and tissue penetrance. The table below summarizes the quantitative performance metrics of three common caged ATP variants.

Table 1: Performance Comparison of Caged ATP Variants

MetricDMNPE-caged ATPNPE-caged ATPDMACM-caged ATP
Caging Group 1-(4,5-dimethoxy-2-nitrophenyl)ethyl1-(2-nitrophenyl)ethyl[7-(dimethylamino)coumarin-4-yl]methyl
Absorption Max ~355 nm~260 nm~400 nm
Quantum Yield (Φ) ~0.07~0.63~0.21
Extinction Coefficient High (~4,400 M⁻¹cm⁻¹ at 350 nm)Low at >340 nmVery High
Tissue Penetrance Excellent (Brain penetrant)ModerateExcellent
Primary Use Case Deep tissue (brain slices), 2P uncagingIsolated proteins, cultured cellsFast kinetic studies

The Causality Behind Probe Selection: Why choose DMNPE over NPE for brain slices? While NPE-caged ATP boasts a higher quantum yield, its absorption drops precipitously above 340 nm. In contrast, the dimethoxy substitutions on the DMNPE chromophore red-shift its absorption spectrum. This higher molar extinction coefficient at 350–360 nm more than compensates for its lower quantum yield of 0.07[1], making DMNPE-caged ATP vastly superior for near-UV and two-photon (2P) uncaging in highly scattering, deep tissue environments like acute brain slices[2].

Mechanistic Grounding: Purinergic Activation via Photolysis

Upon irradiation, the DMNPE cage undergoes a photochemical cleavage, releasing biologically active free ATP. In brain slices, this focal burst of ATP diffuses to nearby astrocytes and neurons, binding to ionotropic P2X and metabotropic P2Y receptors, triggering intracellular calcium (


) waves.

G UV UV / 2P Light (355nm / 720nm) CagedATP DMNPE-caged ATP (Inactive) UV->CagedATP Photolysis ATP Free ATP (Active) CagedATP->ATP Cleavage P2X P2X Receptors (Ionotropic) ATP->P2X Binds P2Y P2Y Receptors (Metabotropic) ATP->P2Y Binds Ca Intracellular Ca2+ Wave (Astrocytes/Neurons) P2X->Ca Na+/Ca2+ Influx P2Y->Ca IP3 Pathway

Photolysis of DMNPE-caged ATP and subsequent activation of purinergic signaling pathways.

Experimental Methodology: A Self-Validating Protocol

To ensure trustworthiness, the experimental design must account for the inherent limitations of caged compounds—specifically, spontaneous dark hydrolysis. Over time, caged ATP slowly hydrolyzes in solution, releasing trace amounts of free ATP that can desensitize purinergic receptors before the experiment even begins.

The Self-Validating Solution: The inclusion of the enzyme apyrase in the bath solution is a critical, non-negotiable step. Apyrase continuously degrades any spontaneously released free ATP into AMP and inorganic phosphate, maintaining a near-zero baseline of active ATP without affecting the caged ATP[3].

Workflow Prep 1. Brain Slice Preparation Load 2. Loading DMNPE-ATP + Apyrase Prep->Load Target 3. Target Identification (Fluorescence/DIC) Load->Target Uncage 4. Focal Uncaging (UV/2P Laser) Target->Uncage Record 5. Electrophysiology / Ca2+ Imaging Uncage->Record

Step-by-step workflow for loading, uncaging, and recording DMNPE-caged ATP in brain slices.

Step-by-Step Workflow:
  • Slice Preparation & Recovery: Prepare acute brain slices (e.g., 300 µm thickness) in ice-cold, oxygenated cutting solution. Transfer to artificial cerebrospinal fluid (aCSF) for a 1-hour recovery at room temperature.

  • Reagent Preparation: Reconstitute DMNPE-caged ATP diammonium salt in distilled water or intracellular solution to a stock concentration of 10–50 mM. Store in dark aliquots at -20°C to prevent premature photolysis[1].

  • Loading Strategy:

    • Extracellular Bath Application: Add 100–500 µM DMNPE-caged ATP directly to the circulating aCSF for global tissue permeation.

    • Intracellular Dialysis: Include 1–5 mM DMNPE-caged ATP in the patch pipette internal solution for single-cell specific release.

  • Apyrase Treatment (Critical): Add 2–5 U/mL apyrase to the aCSF to scavenge trace free ATP resulting from dark hydrolysis[3].

  • Target Identification: Use DIC or fluorescence microscopy (e.g., Fluo-4 AM for astrocytes) to identify the region of interest (ROI).

  • Focal Uncaging:

    • 1P UV Flash: Use a 355 nm UV laser or xenon flash lamp. Deliver 1–5 ms pulses. Note: 1P excitation creates a "cone" of release through the z-axis, which can lead to large clouds of neurotransmitter release outside the specific site of interest[4].

    • 2P Laser Uncaging: Use a pulsed Ti:Sapphire laser tuned to ~720 nm. Because two-photon excitation is inherently non-linear, this confines ATP release to a femtoliter focal volume, preventing off-target receptor activation above or below the focal plane[4].

  • Data Acquisition: Record electrophysiological responses (whole-cell patch-clamp) or optical signals (calcium imaging) time-locked to the uncaging pulse.

Data Interpretation & Troubleshooting

When evaluating the performance of DMNPE-caged ATP, researchers must monitor the spatial resolution and the dose-response relationship. If the biological response (e.g.,


 transient amplitude) diminishes upon repeated uncaging at the same site, it may indicate receptor desensitization or local depletion of the caged compound. Allowing a 30–60 second recovery interval between flashes ensures replenishment of DMNPE-caged ATP via diffusion into the focal volume.
References
  • Hagen, V., et al. "DMACM-Caged Adenosine Nucleotides: Ultrafast Phototriggers for ATP, ADP, and AMP Activated by Long-Wavelength Irradiation". Source: ChemBioChem / Instras.[Link]

  • Ellis-Davies, G. C. R. "Two-Photon Uncaging of Glutamate". Source: Frontiers in Synaptic Neuroscience (2019).[Link]

Sources

Validation

literature review of DMNPE-caged ATP in purinergic signaling studies

As a Senior Application Scientist specializing in optopharmacology and electrophysiology, I frequently consult with research teams struggling to capture the true spatiotemporal dynamics of purinergic signaling. Extracell...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in optopharmacology and electrophysiology, I frequently consult with research teams struggling to capture the true spatiotemporal dynamics of purinergic signaling. Extracellular adenosine 5′-triphosphate (ATP) governs critical physiological processes, from microglial chemotaxis to fast synaptic transmission. However, studying these pathways using conventional bath application is fraught with technical artifacts: ATP is rapidly degraded by ubiquitous tissue ectonucleotidases, and ionotropic P2X receptors desensitize on a millisecond timescale.

To bypass the diffusion limits of traditional pharmacology, researchers utilize caged ATP —a biologically inert derivative that liberates active ATP only upon targeted light exposure. This guide critically evaluates DMNPE-caged ATP against alternative caging strategies, detailing the underlying photochemical causality, validated protocols, and its transformative impact on purinergic receptor studies.

Photochemical Strategy: DMNPE vs. NPE Caging Groups

When engineering an optical control system for ATP, the choice of the photoremovable protecting group dictates your entire experimental setup. The two most prominent variants are NPE-caged ATP and DMNPE-caged ATP. Understanding the physical chemistry behind these molecules is critical for experimental success.

  • NPE (1-(2-nitrophenyl)ethyl): The traditional caging group. While it boasts a high quantum yield, its absorption maximum is deep in the UV range. Prolonged exposure to <350 nm light induces significant phototoxicity, lipid peroxidation, and autofluorescence in live-cell assays.

  • DMNPE (1-(4,5-dimethoxy-2-nitrophenyl)ethyl): The addition of two electron-donating methoxy groups to the nitrobenzyl ring fundamentally alters the molecule's electronic structure, red-shifting its absorption spectrum. While this structural change reduces the quantum yield to ~0.07, it allows for efficient single-photon uncaging at 355–405 nm and enables two-photon photolysis at ~690 nm[1][2]. This shift away from high-energy UV light drastically reduces phototoxicity, making DMNPE the gold standard for live-tissue imaging.

Quantitative Comparison of Caged ATP Variants
Photochemical PropertyDMNPE-caged ATPNPE-caged ATP
Chemical Structure P3-[1-(4,5-dimethoxy-2-nitrophenyl)ethyl] esterP3-[1-(2-nitrophenyl)ethyl] ester
Quantum Yield ~0.07~0.63
Optimal Uncaging Wavelength 355 nm – 405 nm (1P), 690 nm (2P)330 nm – 360 nm (1P)
Phototoxicity Risk Low (Compatible with 405 nm diode lasers)High (Requires strict UV exposure)
Primary Application Live brain slices, 2-photon uncaging, 3[3]In vitro biochemistry, robust UV flash photolysis

Purinergic Signaling Dynamics

Extracellular ATP modulates cellular states via two distinct receptor families. The millisecond precision of DMNPE-caged ATP uncaging is essential for dissecting these parallel pathways without triggering cross-desensitization artifacts.

Pathway ATP Extracellular ATP (Photoreleased) P2X P2X Receptors (Ionotropic) ATP->P2X Fast (<20 ms) P2Y P2Y Receptors (Metabotropic) ATP->P2Y Modulatory Depol Na+/Ca2+ Influx (Depolarization) P2X->Depol Gq Gq/11 Protein (PLC Pathway) P2Y->Gq CaRelease Intracellular Ca2+ (ER Release) Gq->CaRelease

Fig 1. Divergent purinergic signaling cascades activated by photoreleased ATP.

Self-Validating Experimental Protocol

The Causality of the "Apyrase Step": Caged ATP compounds undergo slow, spontaneous hydrolysis in aqueous solutions. Over time, this generates ambient free ATP that can prematurely desensitize fast-acting P2X receptors before the experiment even begins. To engineer a self-validating system with a true "zero" baseline, it is imperative to add a low concentration of apyrase to the working solution. Apyrase enzymatically scavenges trace free ATP, ensuring that any recorded biological response is strictly the causal result of the targeted photolytic flash[4].

Workflow Prep 1. Preparation 100 µM DMNPE-ATP + Apyrase Incubate 2. Equilibration 5-10 min in Dark Prep->Incubate Flash 3. Photolysis 355-405 nm Pulse Incubate->Flash Record 4. Acquisition Patch-Clamp / Ca2+ Flash->Record

Fig 2. Self-validating experimental workflow for DMNPE-caged ATP uncaging.

Step-by-Step Methodology:
  • Reconstitution: Dissolve DMNPE-caged ATP diammonium salt in sterile, nuclease-free water to create a 10 mM to 100 mM stock. Aliquot and store at -20°C strictly protected from light.

  • Bath Preparation: Dilute the stock into Artificial Cerebrospinal Fluid (ACSF) or standard extracellular buffer to a final working concentration of 100 µM to 1 mM[4][5].

  • Hydrolysis Mitigation: Add 4 (EC 3.6.1.5) to the working solution to scavenge ambient free ATP[4].

  • Perfusion & Equilibration: Perfuse the slice/cells in the dark for 5–10 minutes. This allows the caged compound to penetrate the complex 3D tissue architecture without premature activation.

  • Targeted Photolysis: Deliver a localized light pulse. For wide-field activation, use a Xenon flash lamp (e.g., 360 nm, 1-2 ms pulse)[4]. For precise spatial control, utilize a 5 (10-500 ms duration depending on the required ATP concentration)[3][5].

  • Data Acquisition: Record the resulting inward currents (P2X) or intracellular calcium transients (P2Y).

Application Case Studies

A. Microglial Surveillance and P2RY12 Signaling

Microglia are the resident immune cells of the central nervous system, utilizing metabotropic P2RY12 receptors to detect ATP released from damaged neurons. In studies of Alzheimer's Disease models, standard bath application of ATP fails to mimic the acute, localized release from a microlesion. By pre-incubating induced microglia (iMGLs) with 1 mM DMNPE-caged ATP and uncaging with a 405 nm laser, researchers can map precise calcium transient kinetics. This optopharmacological approach revealed that5 compared to isogenic APOE3 controls, indicating fundamentally impaired network surveillance[5][6].

B. Isolating Fast Synaptic Transmission via P2X3 Receptors

P2X receptors (e.g., P2X2, P2X3) are ligand-gated ion channels that mediate fast excitatory transmission. Conventional drug delivery systems (e.g., U-tube or puff pipettes) have solution exchange rates of 30–80 ms, which are too slow to capture the true activation kinetics of P2X3 receptors.4 circumvents this diffusion limit entirely, revealing ultra-fast 20–80% rise times of ~20 ms in heterologously expressed P2X3 receptors[4]. Furthermore, two-photon uncaging of DMNPE-caged ATP at 690 nm has been successfully deployed to map purinergic connectivity in deep-tissue neuronal networks[2].

References

  • Source: Biophysics Reviews (usp.br)
  • Source: National Institutes of Health (nih.gov)
  • DMNPE-caged ATP diammonium salt | Purinergic (P2Y)
  • Source: bioRxiv (biorxiv.org)
  • Source: National Institutes of Health (nih.gov)
  • Source: Harvard DASH (harvard.edu)
  • Source: Taylor & Francis Online (tandfonline.com)
  • Source: National Institutes of Health (nih.gov)

Sources

Safety & Regulatory Compliance

Safety

DMNPE-caged ATP diammonium salt proper disposal procedures

As a Senior Application Scientist, I frequently consult with research teams on the deployment of photolabile probes. While researchers naturally focus on the spatiotemporal precision that DMNPE-caged ATP diammonium salt...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with research teams on the deployment of photolabile probes. While researchers naturally focus on the spatiotemporal precision that DMNPE-caged ATP diammonium salt provides in purinergic signaling assays[1], the downstream logistical requirements—specifically safety and chemical disposal—are equally critical.

Improper disposal of caged nucleotides not only violates environmental compliance but also poses hidden toxicity risks to laboratory personnel. This guide provides a comprehensive, causality-driven framework for managing DMNPE-caged ATP waste, ensuring operational integrity from the benchtop to final chemical destruction.

Part 1: Chemical Profiling & Hazard Causality

To manage a chemical properly, you must understand its mechanistic behavior. DMNPE-caged ATP diammonium salt (Adenosine 5'-triphosphate P"-[1-(4,5-dimethoxy-2-nitrophenyl)ethyl] ester diammonium salt) is biologically inactive until exposed to UV light[2],.

The Causality of the Hazard: The caging moiety, DMNPE, relies on a nitroaromatic structure. Upon photolysis (typically at 365 nm), the molecule undergoes rapid cleavage to release active ATP[3]. However, this reaction also generates a nitroso-ketone byproduct .

  • Intact Compound: Unphotolyzed powder and stock solutions pose standard chemical hazards and must never be introduced into municipal wastewater.

  • Photolyzed Byproducts: Nitroso compounds are highly electrophilic and can cross-react with cellular nucleophiles. Therefore, post-experiment waste is significantly more reactive and potentially more toxic than the parent compound.

  • Diammonium Salt Formulation: While this salt form enhances solubility, it can release trace ammonia gas if inadvertently mixed with highly alkaline waste streams.

PhotolysisHazard Caged DMNPE-caged ATP (Stable, Low Toxicity) UV UV Photolysis (365 nm) Caged->UV ATP Free ATP (Biological Target) UV->ATP Byproduct Nitroso Byproduct (Reactive, Toxic Waste) UV->Byproduct

Diagram 1: Photolytic cleavage of DMNPE-caged ATP generating reactive, toxic nitroso byproducts.

Part 2: Quantitative Logistical Parameters

Before initiating any disposal protocol, verify the physical parameters of your inventory. The following table summarizes the key metrics that dictate storage and waste classification[2],[1],[4].

ParameterSpecificationOperational Implication
Chemical Name Adenosine 5'-triphosphate P"-[1-(4,5-dimethoxy-2-nitrophenyl)ethyl] ester diammonium saltComplex nomenclature requires clear, unabbreviated labeling on all hazardous waste manifests.
Molecular Weight 750.44 g/mol Used to calculate precise molarity; excess stock must be quantified before disposal[2].
Storage Conditions -20°C, desiccated, protected from lightPrevents premature hydrolysis and photolysis. Improperly stored vials must be treated as photolyzed waste[4].
Quantum Yield 0.07Dictates the efficiency of UV cleavage, indirectly indicating the concentration of toxic byproducts in the final assay media[1].

Part 3: Self-Validating Disposal Protocols

Laboratory safety relies on self-validating systems—workflows where the success of one step inherently verifies the safety of the next. Below are the step-by-step methodologies for the three primary waste streams associated with DMNPE-caged ATP.

Protocol A: Disposal of Solid Powder (Unused or Expired)

Causality: Solid nitroaromatic compounds carry concentrated environmental risks. They must be isolated to prevent aerosolization or accidental hydration.

  • Containment: Keep the expired or unused DMNPE-caged ATP diammonium salt in its original amber glass vial. Do not attempt to transfer the powder to a new container, as this risks static-induced aerosolization.

  • Secondary Sealing: Place the amber vial inside a secondary shatter-proof container or a sealable transparent biohazard bag.

  • Labeling: Label the outer container explicitly: "Hazardous Solid Chemical Waste: Contains Nitroaromatic Compounds (DMNPE-caged ATP diammonium salt)".

  • Transfer: Move the container to the facility's designated solid hazardous waste accumulation area for controlled incineration by a licensed contractor.

  • Validation Checkpoint: Weight Verification. Weigh the vial before disposal. The mass should match your expected remaining inventory minus experimental usage, ensuring no unaccounted powder remains on the balance or benchtop.

Protocol B: Disposal of Unphotolyzed Stock Solutions

Causality: Stock solutions (often prepared in sterile water or DMSO) retain the photolabile cage. If mixed with incompatible waste, ambient light can slowly degrade the compound, generating gas and pressure within sealed waste carboys.

  • Solvent Segregation: Identify the solvent matrix.

    • For Aqueous Stocks: Transfer to a dedicated "Aqueous Chemical Waste" container.

    • For DMSO Stocks: Transfer to a "Non-Halogenated Organic Waste" container.

  • Light Protection: Ensure the receiving waste carboy is opaque or stored in a dark cabinet to prevent ambient photolysis.

  • Apyrase Treatment (Optional): If your protocol utilized apyrase to clear trace free ATP prior to the experiment[4], note the presence of this enzyme on the waste manifest, though it does not alter the hazard class.

  • Validation Checkpoint: Visual Inspection. The stock solution should be clear and pale yellow during transfer. If the solution has darkened to a deep amber or brown, premature photolysis has occurred. It must immediately be reclassified and disposed of via Protocol C.

Protocol C: Disposal of Post-Photolysis Reaction Mixtures

Causality: Once exposed to the UV source (e.g., 150 W Hg-Xe lamp or 365 nm LED)[5], the media contains the reactive nitroso byproduct. This stream requires the highest level of scrutiny.

  • Quenching: To neutralize the electrophilic nitroso species, add a mild reducing agent (e.g., 1 mM Dithiothreitol [DTT] or

    
    -mercaptoethanol) to the spent media, provided it does not conflict with other reagents in your assay.
    
  • Collection: Carefully aspirate the photolyzed media from the cell culture or assay plate.

  • Segregated Transfer: Deposit the liquid into a specific "Toxic Aqueous Waste" container marked "Contains Reactive Photoproducts / Nitroso Compounds". Do not mix with standard biological waste, as bleach (sodium hypochlorite) can react unpredictably with nitroaromatics.

  • Decontamination: Rinse all associated pipettes and glassware with a 10% compatible solvent (e.g., ethanol), collecting this first rinse in the hazardous waste container before proceeding to standard lab washing.

  • Validation Checkpoint: pH Stability. After quenching and transferring to the waste carboy, verify that the pH of the waste stream remains between 6.0 and 8.0. Highly alkaline conditions can trigger the release of ammonia gas from the diammonium salt residues.

Part 4: Waste Segregation Workflow

WasteWorkflow Start Waste Stream Identification Solid Solid Powder (Unused/Expired) Start->Solid Liquid Stock Solutions (DMSO/Aqueous) Start->Liquid Photo Photolyzed Media (Contains Byproducts) Start->Photo SolidDisp Original Amber Vial Solid Hazardous Waste Solid->SolidDisp LiquidDisp Non-Halogenated Organic Waste Liquid->LiquidDisp PhotoDisp Quench with DTT Toxic Aqueous Waste Photo->PhotoDisp Incinerator Licensed Chemical Incineration SolidDisp->Incinerator LiquidDisp->Incinerator PhotoDisp->Incinerator

Diagram 2: Operational workflow for the segregation and disposal of DMNPE-caged ATP waste streams.

By treating the disposal of DMNPE-caged ATP with the same scientific rigor as the experiment itself, laboratories can protect their personnel, maintain environmental compliance, and foster a culture of uncompromising safety.

References

  • DMNPE-caged ATP diammonium salt | Additional P2Y Receptor Compounds - R&D Systems (Tocris Bioscience). Available at: 2[2]

  • Safety Data Sheet - Tocris Bioscience - Tocris Bioscience. Available at: Link

  • DMNPE-caged ATP diammonium salt | Purinergic (P2Y) Receptors - Tocris Bioscience. Available at: 1[1]

  • Caged Nucleotides - Thermo Fisher Scientific - Thermo Fisher Scientific. Available at: 4[4]

  • Photobiological and thermal effects of UVA light on cell culture - LSU Scholarly Repository. Available at: 3[3]

  • Inactivation of P2X2 purinoceptors by divalent cations - PMC - NIH. Available at: 5[5]

Sources

Handling

A Researcher's Guide to Handling DMNPE-Caged ATP Diammonium Salt: Essential Safety and Operational Protocols

As researchers harnessing the power of photochemistry to probe cellular mechanisms, the precision offered by caged compounds like DMNPE-caged ATP diammonium salt is invaluable. This molecule allows for the light-induced,...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers harnessing the power of photochemistry to probe cellular mechanisms, the precision offered by caged compounds like DMNPE-caged ATP diammonium salt is invaluable. This molecule allows for the light-induced, rapid release of ATP, enabling the study of purinergic signaling with exceptional temporal and spatial control. However, the unique properties of this and any chemical reagent necessitate a thorough understanding of its handling requirements to ensure both experimental integrity and, most importantly, personal safety.

This guide provides a comprehensive framework for the safe and effective use of DMNPE-caged ATP diammonium salt. Moving beyond a simple checklist, we will explore the rationale behind each procedural step, grounding our recommendations in established principles of laboratory safety and chemical hygiene.

Hazard Assessment and Risk Mitigation

A complete hazard assessment is the foundation of safe laboratory practice. While DMNPE-caged ATP diammonium salt is not classified as a hazardous substance by most suppliers for shipping, its full toxicological profile has not been extensively documented.[1] Therefore, it is prudent to treat it with the caution afforded to all novel or uncharacterized chemical entities. The primary risks stem from its chemical structure: the DMNPE (4,5-dimethoxy-2-nitrophenylethyl) caging group and the diammonium salt form of Adenosine 5'-triphosphate (ATP).

  • Inhalation: The compound is a solid powder.[2] Inhaling fine particulates can cause respiratory irritation.[3] A safety data sheet for a related compound, Diammonium EDTA, indicates that inhalation may be harmful and can cause organ damage through prolonged or repeated exposure.[4]

  • Skin/Eye Contact: Direct contact with the powder or solutions can cause mechanical irritation.[5] While ATP itself is a natural biomolecule, the caging group is a synthetic organic moiety whose potential for skin absorption or irritation is not fully known. Standard chemical handling practice dictates avoiding all direct contact.[6]

  • Photosensitivity: The "caged" nature of this compound means it is designed to be cleaved by UV light. While the compound itself is stable in ambient light, prolonged exposure should be avoided to maintain its integrity. The primary safety consideration arises during photolysis experiments, where UV light sources are actively used.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical for minimizing exposure to chemical hazards.[7][8] The following table outlines the recommended PPE for various stages of handling DMNPE-caged ATP diammonium salt.

Procedure Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing Powder ANSI Z87.1-rated safety glasses with side shields.[9]Nitrile gloves.Full-length lab coat.[9]Recommended if weighing outside a fume hood or ventilated enclosure to prevent inhalation of fine powder.[10]
Preparing Stock Solutions Chemical splash goggles.[6]Nitrile gloves.Full-length lab coat.Not generally required if handled in a well-ventilated area or chemical fume hood.[10]
Cell Culture/Experimentation Safety glasses with side shields.Nitrile gloves. Change frequently, especially after potential contact.Full-length lab coat.Not required.
Spill Cleanup (Solid) Chemical splash goggles.Chemical-resistant gloves (Nitrile).Full-length lab coat.N95 respirator may be necessary to prevent inhalation of aerosolized powder.[7]
Spill Cleanup (Liquid) Chemical splash goggles.Chemical-resistant gloves (Nitrile).Chemical-resistant apron over a lab coat.[7]Not generally required if the spill is small and handled in a well-ventilated area.

Note: Always inspect PPE for damage before use and ensure a proper fit. Contaminated PPE, such as gloves, should be removed and disposed of immediately, followed by hand washing.[9]

Operational Workflow: From Vial to Waste

Adhering to a systematic workflow minimizes the risk of contamination and accidental exposure. The following protocol provides a step-by-step guide for handling DMNPE-caged ATP diammonium salt.

Workflow for Safe Handling

cluster_prep Preparation cluster_use Experimental Use cluster_dispose Disposal prep_area 1. Designate Work Area (Fume Hood or Benchtop) don_ppe 2. Don Appropriate PPE (Goggles, Lab Coat, Gloves) weigh 3. Weigh Powder (Use anti-static weigh boat) dissolve 4. Prepare Stock Solution (Add solvent to powder slowly) aliquot 5. Aliquot & Store (Protect from light at -20°C) dissolve->aliquot Transfer to Storage use_exp 6. Use in Experiment (Follow standard lab protocols) decon 7. Decontaminate (Wipe down surfaces) use_exp->decon Post-Experiment dispose_waste 8. Dispose of Waste (Follow institutional guidelines) remove_ppe 9. Doff PPE & Wash Hands

Caption: Safe handling workflow for DMNPE-caged ATP.

Step-by-Step Protocol
  • Preparation and Reconstitution:

    • Before handling, consult the product's Safety Data Sheet (SDS) provided by the supplier.[10][11]

    • Designate a clean, well-ventilated work area. A chemical fume hood is recommended for handling the powder.[10]

    • Put on all required PPE as outlined in the table above.

    • Allow the vial to equilibrate to room temperature before opening to prevent condensation.

    • Carefully weigh the required amount of powder. Use an anti-static weigh boat to minimize dispersal of the fine powder.

    • To prepare a stock solution, add the solvent (e.g., water or DMSO) to the vial containing the powder.[12] Do not add water to acid.[10] Cap the vial and vortex or sonicate as recommended by the supplier to ensure complete dissolution.[12] Product information indicates solubility is >75 mg/mL in water.[12]

  • Storage of Stock Solutions:

    • DMNPE-caged ATP is light-sensitive. Store stock solutions in amber vials or tubes wrapped in aluminum foil to protect from light.

    • For long-term storage, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C for up to several months, or -80°C for up to a year, as recommended by the supplier.[12][13]

  • Experimental Use:

    • When adding the compound to your experimental system (e.g., cell culture media), continue to wear standard PPE (lab coat, gloves, safety glasses).

    • Be mindful of the UV light source used for photolysis. Ensure appropriate shielding and eye protection (UV-blocking safety glasses or face shields) are used to prevent exposure to harmful UV radiation.

Spill Management and Disposal Plan

Accidents can happen, and a clear plan is essential for a swift and safe response.[11]

Spill Management:

  • Solid Spills:

    • Alert others in the area.

    • Wearing appropriate PPE (including respiratory protection if the spill is large), gently cover the spill with absorbent paper to prevent further dispersal.

    • Carefully sweep the material into a designated waste container.[2] Avoid creating dust.

    • Clean the spill area with a suitable detergent and water.

  • Liquid Spills (from stock solutions):

    • Alert others in the area.

    • Contain the spill using absorbent pads or granules.

    • Wipe up the spill, working from the outside in.

    • Place all contaminated materials into a sealed bag or container for disposal.

    • Wash the spill area thoroughly.

Disposal Plan:

The disposal of chemical waste is governed by strict local, state, and federal regulations.[14]

  • Waste Characterization: While some related compounds like adenosine and diammonium phosphate may not be classified as hazardous waste, the DMNPE-caged ATP compound as a whole should be considered chemical waste.[14][15] Do not dispose of it down the drain.

  • Containerization: Collect all waste materials (unused solutions, contaminated tips, tubes, gloves, etc.) in a clearly labeled, leak-proof container.[14] The label should include the full chemical name: "DMNPE-caged ATP diammonium salt Waste".

  • Institutional Disposal: Contact your institution's Environmental Health and Safety (EH&S) department for guidance on proper disposal procedures and to arrange for waste pickup.

By integrating these safety and handling protocols into your experimental workflow, you can confidently and safely utilize DMNPE-caged ATP diammonium salt, ensuring the generation of high-quality data in a secure research environment.

References

  • Personal Protection Equipment | Chemistry & Biochemistry | Kent State University. Available at: [Link]

  • Essential Chemical PPE - Trimaco. Available at: [Link]

  • SOP for Handling Animals Dosed with Toxic Chemicals and Hazardous Drugs - safety.duke.edu. Available at: [Link]

  • Ensuring Safety: The Importance of PPE for Handling Chemicals - PPS Essentials. Available at: [Link]

  • Personal Protective Equipment | US EPA. Available at: [Link]

  • Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. Available at: [Link]

  • SAFETY DATA SHEET - Diammonium EDTA. Available at: [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. Available at: [Link]

  • Ten Tips for Handling Hazardous Chemicals in a Lab. Available at: [Link]

  • DMNPE-caged ATP diammonium salt, B5813-10 | GPCR/G protein - Biolinkk. Available at: [Link]

  • (DAP) Diammonium phosphate - Safety Data Sheet 200. Available at: [Link]

  • A Guide to Handling and Storing Chemicals in a Lab - InterFocus. Available at: [Link]

  • How to Store and Handle Chemicals in Laboratories: A Complete Guide - Storemasta Blog. Available at: [Link]

  • Trash Disposal | Office of Environmental Health and Safety - Princeton EHS. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DMNPE-caged ATP diammonium salt
Reactant of Route 2
Reactant of Route 2
DMNPE-caged ATP diammonium salt
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